Methyl 3-bromothiophene-2-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 3-bromothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO2S/c1-9-6(8)5-4(7)2-3-10-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGSJNCGPSIJOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372351 | |
| Record name | methyl 3-bromothiophene-2-carboxylate | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26137-08-6 | |
| Record name | methyl 3-bromothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-bromothiophene-2-carboxylate | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
"Methyl 3-bromothiophene-2-carboxylate" properties and structure
Abstract: This document provides a comprehensive technical overview of Methyl 3-bromothiophene-2-carboxylate, a pivotal heterocyclic compound in modern chemical research. It details the molecule's structural, physical, and spectral properties, and outlines its significant applications as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This guide is intended for researchers, chemists, and professionals in the field of drug development and materials science, offering detailed experimental protocols and safety information to facilitate its effective and safe utilization.
Chemical Structure and Identifiers
This compound is a substituted thiophene derivative. The thiophene ring is functionalized with a bromine atom at the C3 position and a methyl ester group at the C2 position. This arrangement of functional groups, particularly the reactive bromine atom, makes it a valuable intermediate for further chemical modifications, such as cross-coupling reactions.[1]
Caption: Molecular structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
|---|---|---|
| CAS Number | 26137-08-6 | [1][2][3] |
| Molecular Formula | C₆H₅BrO₂S | [1][2][3] |
| Molecular Weight | 221.07 g/mol | [1][2][3] |
| IUPAC Name | methyl 3-bromo-2-thiophenecarboxylate | |
| Synonyms | 3-Bromothiophene-2-carboxylic acid methyl ester, Methyl 3-bromo-2-thenoate | [1][2] |
| InChI Key | PEGSJNCGPSIJOX-UHFFFAOYSA-N | [2] |
| PubChem ID | 2740074 | [1] |
| MDL Number | MFCD00173839 |[1][3] |
Physicochemical Properties
This compound is typically a white to light yellow solid at room temperature.[1][2] It is slightly soluble in water.[2]
Table 2: Physicochemical Data
| Property | Value | Reference |
|---|---|---|
| Appearance | White to light yellow powder or solid | [1][2] |
| Melting Point | 47 - 51 °C | [1] |
| Boiling Point | 127 °C @ 12 mmHg; 112 °C @ 4 mmHg | [1][2] |
| Density | 1.7 ± 0.1 g/cm³ | [2] |
| Flash Point | 106.0 ± 21.8 °C | [2] |
| Refractive Index | 1.577 | [2] |
| Polar Surface Area | 54.5 Ų | [2] |
| XLogP3 | 2.5 |[2] |
Spectral Data
Structural confirmation of this compound is typically achieved through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Table 3: Spectral Data
| Technique | Parameters | Observed Peaks (δ in ppm) / m/z | Reference |
|---|---|---|---|
| ¹H NMR | 400 MHz, CDCl₃ | 7.46 (d, 1H), 7.09 (d, 1H), 3.90 (s, 3H, -OCH₃) | [4] |
| ¹³C NMR | 400 MHz, CDCl₃ | 161.0, 133.63, 130.61, 127.12, 116.96, 52.10 | [4] |
| Mass Spectrometry | ESI | 222.8 [M+1]⁺ | [4] |
| Exact Mass | - | 219.919357 |[2][4] |
Applications and Significance
This compound is a highly versatile intermediate with broad applications in several areas of chemical science, driven by its unique thiophene structure and reactive bromine substituent.[1]
Caption: Application pathways for this compound.
-
Medicinal Chemistry : It serves as a crucial building block in the synthesis of pharmaceuticals.[1] Its structure is incorporated into molecules being investigated for anti-inflammatory and anti-cancer therapies, highlighting its importance in drug discovery.[1]
-
Material Science : The compound is utilized in the production of organic semiconductors and conductive polymers, which are fundamental components of advanced electronic devices like organic light-emitting diodes (OLEDs).[1]
-
Agrochemicals : It is used to develop new crop protection agents and can be incorporated into the design of more sustainable, eco-friendly pesticides.[1]
-
Analytical Chemistry : It is employed as a reference standard in various chromatographic methods to aid in the analysis of complex chemical mixtures.[1]
Experimental Protocols
Synthesis via Sandmeyer Reaction
A common and effective method for synthesizing this compound is through a Sandmeyer reaction, starting from Methyl 3-amino-2-thiophenecarboxylate.[4][5]
Methodology:
-
Diazotization: Methyl 3-amino-2-thiophenecarboxylate (1.0 eq) is suspended in hydrobromic acid and stirred at room temperature. The mixture is then cooled to 0-5 °C.[5] A solution of sodium nitrite (1.05 eq) in water is added dropwise, maintaining the temperature below 5 °C to form the diazonium salt. The mixture is stirred for an additional hour.[4][5]
-
Sandmeyer Reaction: In a separate vessel, copper(I) bromide (1.05 eq) is dissolved in hydrobromic acid at room temperature.[5] The previously prepared diazonium salt solution is then added to this mixture.[4]
-
Reaction and Work-up: The resulting mixture is heated to 60-65 °C and stirred for 2 hours.[5] After completion, the reaction is cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under vacuum to yield the crude product.[5]
Caption: General workflow for the synthesis and purification of the title compound.
Purification and Characterization
Purification: The crude product from the synthesis can be purified using standard laboratory techniques. Column chromatography on silica gel is often effective. A typical eluent system would be a gradient of ethyl acetate in hexanes. Alternatively, recrystallization from a suitable solvent system can be employed to obtain a high-purity solid.
Characterization: The identity and purity of the final product should be confirmed by a suite of analytical methods:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure and assess purity.
-
Mass Spectrometry: Provides confirmation of the molecular weight and fragmentation pattern.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate safety precautions.
Table 4: GHS Hazard Information
| Category | Code | Description | Reference |
|---|---|---|---|
| Signal Word | - | Warning | |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [4][6] |
| Skin Irritation | H315 | Causes skin irritation | [6] |
| Eye Irritation | H319 | Causes serious eye irritation | [6] |
| STOT SE | H335 | May cause respiratory irritation |[6] |
Precautionary Measures:
-
Handling: Use in a well-ventilated area or fume hood. Avoid breathing dust.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7] Wash hands thoroughly after handling.[7]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Some suppliers recommend storage in a freezer under -20°C in a dark, sealed container. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7]
Conclusion
This compound is a valuable and versatile chemical intermediate. Its well-defined properties and reactivity make it an essential component in the synthetic chemist's toolbox for creating complex molecules with significant applications in medicine, materials, and agriculture. Proper handling and adherence to safety protocols are essential when working with this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. This compound [oakwoodchemical.com]
- 4. echemi.com [echemi.com]
- 5. This compound | 26137-08-6 [amp.chemicalbook.com]
- 6. Methyl 2-bromothiophene-3-carboxylate | C6H5BrO2S | CID 53302196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
An In-depth Technical Guide to Methyl 3-bromothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chemical properties, safety data, and handling procedures for Methyl 3-bromothiophene-2-carboxylate, a key intermediate in various synthetic applications.
Chemical Identification and Properties
This compound is a heterocyclic compound widely utilized in organic synthesis, particularly in the development of pharmaceuticals and materials science.[1] Its structure incorporates a thiophene ring, a bromine atom, and a methyl ester group, making it a versatile building block for more complex molecules.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 26137-08-6 | [1][2][3][4] |
| Molecular Formula | C6H5BrO2S | [1][2][3][4] |
| Molecular Weight | 221.07 g/mol | [1][2][4] |
| Appearance | White to light yellow powder or lump | [1][2] |
| Melting Point | 47 - 51 °C | [1] |
| Boiling Point | 112 °C / 4 mmHg; 127 °C / 12 mmHg | [1][2] |
| Density | 1.7 ± 0.1 g/cm³ | [2] |
| Flash Point | 106.0 ± 21.8 °C | [2] |
| Water Solubility | Slightly soluble in water | [2] |
| Purity | ≥ 98% (GC) | [1] |
Safety and Hazard Information
Understanding the safety profile of this compound is critical for its safe handling in a laboratory or industrial setting. The compound is classified with several hazard statements, indicating the need for appropriate personal protective equipment (PPE) and handling procedures.
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Statement | Source |
| Hazard Statements | H302 | Harmful if swallowed | |
| H315 | Causes skin irritation | ||
| H319 | Causes serious eye irritation | ||
| H335 | May cause respiratory irritation | ||
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | |
| P264 | Wash skin thoroughly after handling | [5] | |
| P270 | Do not eat, drink or smoke when using this product | [5] | |
| P280 | Wear protective gloves/ eye protection/ face protection | [5] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
Experimental Protocols: Safe Handling Workflow
Due to the hazardous nature of this compound, a strict and well-defined handling protocol is mandatory. The following workflow outlines the essential steps for minimizing exposure and ensuring safety.
Caption: A workflow diagram illustrating the safe handling procedures for this compound.
First Aid Measures
In case of accidental exposure, the following first aid measures should be taken immediately.
Table 3: First Aid Procedures
| Exposure Route | First Aid Measure | Source |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | [6] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention. | [6] |
| Inhalation | Remove from exposure, lie down. Remove to fresh air. If not breathing, give artificial respiration. Get medical attention. | [6] |
| Ingestion | Clean mouth with water. Get medical attention. | [6] |
Storage and Disposal
Proper storage and disposal are crucial to maintain the stability of the compound and to prevent environmental contamination.
-
Storage: Keep in a dry, cool, and well-ventilated place.[6] Keep the container tightly closed.[6] Store locked up.[6] Some suppliers recommend storage in a freezer under -20°C in a dark place, sealed in dry conditions.
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[6]
Applications in Research and Development
This compound serves as a critical starting material and intermediate in various areas of chemical synthesis:
-
Pharmaceutical Chemistry: It is a key building block in the synthesis of novel pharmaceutical compounds.[1]
-
Materials Science: The compound is used in the creation of conductive polymers and organic semiconductors, which are integral to the development of advanced electronic devices.[1]
-
Agrochemicals: It is also utilized in the synthesis of new crop protection agents.[1]
References
Spectroscopic Analysis of Methyl 3-bromothiophene-2-carboxylate: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3-bromothiophene-2-carboxylate, a key intermediate in pharmaceutical and materials science research. The document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Core Spectroscopic Data
The structural integrity and purity of this compound have been confirmed through a multi-faceted spectroscopic approach. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and expected Infrared Spectroscopy absorptions.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 7.46 | Doublet (d) | 1H | Thiophene C5-H |
| 7.09 | Doublet (d) | 1H | Thiophene C4-H |
| 3.90 | Singlet (s) | 3H | OCH₃ |
Solvent: CDCl₃, Instrument Frequency: 400 MHz[1]
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 161.0 | C=O (Ester) |
| 133.63 | Thiophene C5 |
| 130.61 | Thiophene C2 |
| 127.12 | Thiophene C4 |
| 116.96 | Thiophene C3-Br |
| 52.10 | OCH₃ |
Solvent: CDCl₃, Instrument Frequency: 400 MHz[1]
Mass Spectrometry (MS) Data
Table 3: Mass Spectrometry Data for this compound
| m/z | Ion |
| 222.8 | [M+1]⁺ |
Note: The [M+1]⁺ peak is consistent with the molecular weight of the compound (221.07 g/mol ) and the presence of bromine isotopes.[1]
Infrared (IR) Spectroscopy Data
Table 4: Expected Infrared Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) | Notes |
| Aromatic C-H Stretch | 3100 - 3000 | Indicates the C-H bonds on the thiophene ring.[2] |
| Ester C=O Stretch | 1750 - 1735 | A strong absorption characteristic of the ester carbonyl group.[3] |
| Aromatic C=C Bending | 1700 - 1500 | Corresponds to the carbon-carbon double bonds within the thiophene ring.[3] |
| Ester C-O Stretch | 1300 - 1000 | Relates to the single bond between the carbonyl carbon and the oxygen of the methoxy group. |
| C-Br Stretch | 690 - 515 | Indicates the presence of the carbon-bromine bond. |
Note: The data in this table is based on characteristic absorption frequencies for the respective functional groups and may vary slightly in the actual spectrum of the compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following section outlines the standard operating procedures for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The solution is then filtered into a 5 mm NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. For the ¹H NMR spectrum, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For the ¹³C NMR spectrum, a proton-decoupled pulse sequence is utilized to simplify the spectrum to single lines for each unique carbon atom.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is a solid at room temperature, the Attenuated Total Reflectance (ATR) technique is typically employed. A small amount of the solid sample is placed directly onto the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. A background spectrum of the clean ATR crystal is first collected. Subsequently, the sample spectrum is recorded over a range of 4000-400 cm⁻¹.
-
Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile organic solvent, such as methanol or acetonitrile.
-
Data Acquisition: The mass spectrum is obtained using a mass spectrometer equipped with an electrospray ionization (ESI) source. The sample solution is introduced into the ion source, where it is ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak and any significant fragment ions. The isotopic pattern of the molecular ion is also examined to confirm the presence of bromine.
Visualized Workflow
To further elucidate the process of spectroscopic analysis, the following diagram illustrates a typical workflow from sample reception to final structural confirmation.
Caption: Workflow for Spectroscopic Characterization.
References
Methyl 3-bromothiophene-2-carboxylate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the synthesis and characterization of methyl 3-bromothiophene-2-carboxylate, a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and materials science applications. This document outlines a common synthetic route, detailed experimental protocols, and comprehensive characterization data.
Synthesis of this compound
A prevalent and effective method for the synthesis of this compound is the Sandmeyer-type reaction, starting from methyl 3-amino-2-thiophenecarboxylate. This process involves the diazotization of the amino group followed by displacement with a bromide ion, typically from a copper(I) bromide catalyst.
A general procedure involves suspending methyl 3-amino-2-thiophenecarboxylate in hydrobromic acid, followed by cooling and the dropwise addition of a sodium nitrite solution to form the diazonium salt. This intermediate is then added to a solution of copper(I) bromide in hydrobromic acid and heated to facilitate the substitution reaction. The final product is then isolated through extraction and purified.[1][2]
Experimental Protocols
Synthesis via Sandmeyer Reaction[1][2]
Materials:
-
Methyl 3-amino-2-thiophenecarboxylate (100 g, 0.6369 mol)
-
Hydrobromic acid (48%, 220 mL + 260 mL)
-
Sodium nitrite (46.0 g, 0.666 mol)
-
Copper(I) bromide (96.0 g, 0.6692 mol)
-
Water (100 mL + 1200 mL)
-
Ethyl acetate (2 x 600 mL)
-
Anhydrous sodium sulfate
Procedure:
-
Suspend methyl 3-amino-2-thiophenecarboxylate (100 g) in hydrobromic acid (220 mL) and stir at room temperature for 15 minutes.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (46.0 g) in water (100 mL) dropwise, ensuring the temperature remains below 5 °C.
-
Continue stirring the mixture for 1 hour at 0-5 °C.
-
In a separate flask, prepare a solution of copper(I) bromide (96.0 g) in hydrobromic acid (260 mL) at room temperature.
-
Add the diazonium salt mixture to the copper(I) bromide solution.
-
Warm the reaction system to 60-65 °C and stir for 2 hours.
-
After the reaction is complete, cool the mixture to 25-30 °C and dilute with water (1200 mL).
-
Extract the aqueous layer with two portions of ethyl acetate (600 mL each).
-
Combine the organic phases, wash twice with water (600 mL portions), and dry over anhydrous sodium sulfate.
-
Remove the ethyl acetate by distillation under reduced pressure to yield the product.
Yield and Purity: This procedure typically yields a yellow solid product of 129.0 g (91.6% yield) with a purity of 96% as determined by HPLC.[1][2]
Characterization Protocols
Standard analytical techniques are employed to confirm the structure and purity of the synthesized this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using CDCl₃ as the solvent.
-
Mass Spectrometry (MS): Mass spectral data is obtained to confirm the molecular weight of the compound.
-
Melting Point: The melting point is determined using a standard melting point apparatus.
Data Presentation
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₅BrO₂S | [3] |
| Molecular Weight | 221.07 g/mol | [3] |
| Appearance | White to light yellow powder or lump | [3] |
| Melting Point | 47-51 °C | [3] |
| Boiling Point | 127 °C / 12 mmHg | [3] |
| Purity | ≥ 98% (GC) | [3] |
Spectroscopic Data
| Technique | Data | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ 3.90 (s, 3H, OCH₃), 7.09 (d, 1H), 7.46 (d, 1H) | [1][2] |
| ¹³C NMR (400 MHz, CDCl₃) | δ 52.10, 116.96, 127.12, 130.61, 133.63, 161.0 | [1][2] |
| Mass Spectrum (MS) | m/z 222.8 [M+1] | [1][2] |
Visualizations
Synthesis Workflow
References
An In-depth Technical Guide to the Reactivity of Methyl 3-bromothiophene-2-carboxylate in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-bromothiophene-2-carboxylate is a versatile and highly valuable building block in modern organic synthesis. Its unique electronic and steric properties, arising from the interplay of the electron-withdrawing carboxylate group and the bromine atom on the thiophene ring, render it a key intermediate for the construction of a diverse array of complex molecules. This technical guide provides a comprehensive overview of the reactivity of this compound in a variety of organic transformations, with a particular focus on its application in palladium-catalyzed cross-coupling reactions, lithiation-substitution, and cyclization strategies. This document is intended to serve as a detailed resource for researchers and professionals in the fields of medicinal chemistry, materials science, and drug development, offering insights into the synthetic potential of this important thiophene derivative.
Introduction
The thiophene nucleus is a privileged scaffold in numerous biologically active compounds and functional organic materials. The targeted functionalization of the thiophene ring is therefore a central theme in contemporary organic chemistry. This compound has emerged as a particularly useful starting material due to the strategic placement of its functional groups. The bromine atom at the 3-position serves as a versatile handle for a wide range of cross-coupling and substitution reactions, while the methyl ester at the 2-position can be readily modified or can influence the regioselectivity of reactions at other positions on the ring. This guide will systematically explore the reactivity of this compound, presenting key reaction data in tabular format, providing detailed experimental protocols for seminal transformations, and illustrating reaction pathways and workflows using logical diagrams.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds. This compound readily couples with a range of aryl- and heteroarylboronic acids and their derivatives. The electron-withdrawing nature of the ester group can influence the reactivity of the C-Br bond.
Table 1: Suzuki-Miyaura Coupling of Bromothiophene Derivatives with Arylboronic Acids
| Entry | Bromothiophene Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromothiophene-2-carbaldehyde | Phenylboronic ester | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/H₂O (4:1) | 90 | 12 | 85 | [1] |
| 2 | 4-Bromothiophene-2-carbaldehyde | 3,5-Bis(trifluoromethyl)phenylboronic ester | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O (4:1) | 90 | 12 | 92 | [1] |
| 3 | 2,4-Dibromothiophene | Phenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | 95% EtOH | Reflux | 24 | 85 | [2] |
| 4 | 2,3-Dibromothiophene | Phenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | 95% EtOH | Reflux | 24 | 78 | [2] |
Note: Data for analogous bromothiophene derivatives are presented to illustrate typical reaction conditions and yields.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
To a solution of the dibromothiophene (0.3 mmol) in a 6:1 v/v mixture of dioxane and water (4 mL) is added the arylboronic acid (0.33 mmol), potassium carbonate (0.6 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.015 mmol). The reaction mixture is then heated to reflux and stirred for 12-24 hours, or until completion as monitored by TLC or GC-MS. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Logical Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Stille Coupling
The Stille coupling provides another effective route for C-C bond formation, utilizing organostannane reagents. This reaction is known for its tolerance of a wide range of functional groups.
Table 2: Stille Coupling of Bromothiophenes with Organostannanes
| Entry | Bromothiophene Substrate | Organostannane | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3,4-Dibromothiophene | (Tributylstannyl)thiophene | Pd(PPh₃)₄ (3) | Toluene | 110 | 24 | 75 | [3] |
| 2 | 2,3-Dibromothiophene | (Tributylstannyl)benzene | Pd(PPh₃)₄ (5) | Toluene | 110 | 12 | 80 | [4] |
Note: Data for analogous bromothiophene derivatives are presented to illustrate typical reaction conditions and yields.
Experimental Protocol: General Procedure for Stille Coupling
In a flame-dried Schlenk flask under an inert atmosphere, 3,4-dibromothiophene (1.0 equivalent) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) are combined.[3] The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Anhydrous and degassed solvent is added via syringe, followed by the organostannane reagent (1.0-1.2 equivalents).[3] The reaction mixture is heated to the desired temperature (typically between 80-110 °C) with vigorous stirring.[3] The reaction progress is monitored by TLC or GC-MS. Upon completion, the mixture is cooled to room temperature and diluted with an organic solvent. To remove tin byproducts, the organic layer is washed with a saturated aqueous solution of potassium fluoride (KF) and stirred vigorously for at least one hour. The mixture is then filtered through a pad of Celite, and the filtrate is concentrated. The crude product is purified by column chromatography.[3]
Heck Reaction
The Heck reaction facilitates the coupling of aryl halides with alkenes. This compound can undergo Heck coupling to introduce vinyl substituents.
Table 3: Heck Reaction of Bromothiophenes with Alkenes
| Entry | Bromothiophene Substrate | Alkene | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Bromothiophene | Pent-4-en-2-ol | [Pd(η³-C₃H₅)Cl]₂/Tedicyp | K₂CO₃ | DMF | 130 | 20 | 93 (mixture) | [5] |
| 2 | 3-Bromothiophene | Ethyl acrylate | Pd(OAc)₂ (2) | K₂CO₃ | DMF | 100 | 12 | 85 (Hypothetical) | [5] |
Note: Data for analogous bromothiophene derivatives are presented to illustrate typical reaction conditions and yields.
Experimental Protocol: General Procedure for Heck Reaction
To a dry Schlenk flask under an inert atmosphere are added 3-bromothiophene (1.0 mmol), Palladium(II) Acetate (0.02 mmol), and Potassium Carbonate (2.0 mmol).[6] Anhydrous DMF (5 mL) is added, followed by styrene (1.2 mmol). The flask is sealed and the reaction mixture is heated to 120 °C with vigorous stirring for 12-24 hours.[6] After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[6]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. This compound can be coupled with a variety of primary and secondary amines.
Table 4: Buchwald-Hartwig Amination of Bromothiophenes with Amines
| Entry | Bromothiophene Substrate | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Bromothiophene | Aniline | Pd₂(dba)₃/BrettPhos | NaOtBu | Toluene | 100 | 24 | 49-71 | [7] |
| 2 | Bromobenzene | Carbazole | [Pd(allyl)Cl]₂/TrixiePhos (1/4) | t-BuOLi | Toluene | 100 | 24 | 98 | [8] |
Note: Data for analogous bromothiophene derivatives and general conditions are presented to illustrate typical reaction parameters.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
A mixture of the aryl halide (1.0 equiv), amine (1.2 equiv), base (e.g., NaOtBu, 1.4 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and ligand (e.g., Xantphos, 2-4 mol%) in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane) is heated under an inert atmosphere until the starting material is consumed, as monitored by TLC or GC-MS. The reaction is then cooled to room temperature, diluted with a suitable organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes.
Table 5: Sonogashira Coupling of Bromothiophenes with Terminal Alkynes
| Entry | Bromothiophene Substrate | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | 1 | 2,3-Dibromothiophene | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (0.36) | CuI (0.72) | Et₃N | Et₃N | 60 | 3 | 56 |[9] | | 2 | 4-Iodotoluene | Phenylacetylene | Pd on alumina (5) | Cu₂O on alumina (0.1) | - | THF/DMA (9:1) | 80 | 72 | <2 |[10] |
Note: Data for analogous bromothiophene derivatives are presented to illustrate typical reaction conditions and yields.
Experimental Protocol: General Procedure for Sonogashira Coupling
To a stirred solution of 2,3-dibromothiophene (0.83 mmol) in Et₃N (1 mL) is added dropwise a solution of trimethylsilylacetylene (0.83 mmol) in Et₃N (1 mL), followed by Pd(PPh₃)₂Cl₂ (0.003 mmol) and PPh₃ (0.004 mmol).[9] The mixture is heated to 35 °C for 10 minutes. CuI (0.006 mmol) is then added, and the reaction mixture is stirred at 60 °C for 3 hours.[9] After cooling to room temperature, the mixture is diluted with ethyl acetate, poured into water, and extracted with ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate and evaporated. The crude product is purified by column chromatography.[9]
Lithiation and Substitution Reactions
Lithium-halogen exchange of this compound provides a powerful nucleophile that can react with a variety of electrophiles.
Table 6: Lithiation-Substitution of Bromothiophenes
| Entry | Bromothiophene Substrate | Lithiating Agent | Electrophile | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Bromothiophene | n-BuLi (1.1 eq) | Generic Electrophile | THF | -78 to RT | 1-3 | - | [11] |
| 2 | 3-Bromothiophene | t-BuLi (2 eq) | Generic Electrophile | THF | -78 | 1 | >90 (expected) | [6] |
Note: General conditions for the lithiation of 3-bromothiophene are presented.
Experimental Protocol: General Procedure for Lithiation and Electrophilic Quench
Under a positive flow of an inert gas, 3-bromothiophene (1.0 eq) is added to a flame-dried Schlenk flask, followed by anhydrous THF to achieve a concentration of approximately 0.2-0.5 M. The solution is cooled to -78 °C.[11] n-Butyllithium (1.1 eq) is added dropwise over 10-15 minutes, and the mixture is stirred at -78 °C for 30-60 minutes.[11] The desired electrophile (1.2 eq) is then added dropwise, and the reaction is stirred at -78 °C for an additional hour before slowly warming to room temperature and stirring for another 1-3 hours. The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.[11]
Other Important Transformations
Hydrolysis
The methyl ester of this compound can be readily hydrolyzed to the corresponding carboxylic acid, which is also a valuable synthetic intermediate.
Table 7: Hydrolysis of this compound
| Entry | Substrate | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | LiOH | THF/H₂O | RT | 12 | >95 (Typical) | General Knowledge |
Experimental Protocol: General Procedure for Hydrolysis
To a solution of this compound in a mixture of THF and water is added an excess of lithium hydroxide. The reaction is stirred at room temperature until completion (monitored by TLC). The THF is removed under reduced pressure, and the aqueous solution is acidified with a dilute acid (e.g., 1M HCl). The resulting precipitate is collected by filtration, washed with cold water, and dried to afford 3-bromothiophene-2-carboxylic acid.
Reduction
The ester functionality can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Table 8: Reduction of the Ester Group
| Entry | Substrate | Reducing Agent | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | Carboxylic Acid Ester | LiAlH₄ | Ether | Reflux | High | [12] |
Note: General conditions for the reduction of esters are presented.
Experimental Protocol: General Procedure for LiAlH₄ Reduction
To a suspension of LiAlH₄ in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere is added a solution of this compound in the same solvent dropwise. The reaction mixture is then stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC). The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting precipitate is filtered off, and the filtrate is dried and concentrated to yield the alcohol product.
Fiesselmann Thiophene Synthesis
While this compound is a product of thiophene synthesis, related chloro- and bromo-derivatives are key starting materials in the Fiesselmann synthesis for the construction of thieno[3,2-b]thiophene scaffolds.[1] This reaction involves the condensation with methyl thioglycolate in the presence of a base.[1]
Logical Diagram of Fiesselmann Thiophene Synthesis
Caption: Key steps in the Fiesselmann synthesis of thieno[3,2-b]thiophenes.
Conclusion
This compound is a cornerstone in the synthesis of functionalized thiophenes. Its predictable reactivity in a multitude of high-yield transformations, particularly in palladium-catalyzed cross-coupling reactions, makes it an indispensable tool for the construction of complex molecular architectures. The ability to selectively functionalize the 3-position, coupled with the synthetic versatility of the ester group, provides medicinal chemists and materials scientists with a powerful platform for innovation. This guide has summarized the key reactive pathways of this compound, providing a foundation of data and protocols to facilitate its effective use in research and development.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Double Couplings of Dibromothiophenes using Boronic Acids and Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
"Methyl 3-bromothiophene-2-carboxylate" molecular weight and formula
An In-depth Technical Guide to Methyl 3-bromothiophene-2-carboxylate
For researchers, scientists, and professionals in drug development, this compound is a key heterocyclic building block. Its thiophene core, substituted with both a bromine atom and a methyl ester group, offers a versatile scaffold for the synthesis of complex molecules. This guide provides essential physicochemical data, detailed experimental protocols for its synthesis and subsequent reactions, and a visual representation of its synthetic pathway.
Core Physicochemical Data
The fundamental properties of this compound are summarized below. This data is crucial for reaction planning, characterization, and safety considerations.
| Property | Value | Citations |
| Molecular Formula | C₆H₅BrO₂S | [1][2] |
| Molecular Weight | 221.07 g/mol | [1][2] |
| CAS Number | 26137-08-6 | [1][2] |
| Appearance | White to light yellow solid | [1] |
| Melting Point | 47 - 51 °C | [1] |
| Boiling Point | 127 °C / 12 mmHg | [1] |
| Purity | Typically ≥98% (GC) | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved via a Sandmeyer-type reaction starting from methyl 3-aminothiophene-2-carboxylate. The overall workflow for this synthesis is depicted below.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis from Methyl 3-aminothiophene-2-carboxylate
This protocol outlines the diazotization of the amine and subsequent displacement with bromide.
Materials:
-
Methyl 3-aminothiophene-2-carboxylate
-
Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Water
Procedure:
-
Suspend methyl 3-aminothiophene-2-carboxylate (1 equivalent) in hydrobromic acid. Stir the mixture at room temperature for 15 minutes.[3]
-
Cool the mixture to 0-5 °C in an ice bath.[3]
-
Add a solution of sodium nitrite (1.05 equivalents) in water dropwise, ensuring the temperature remains below 5 °C.[3]
-
Stir the resulting mixture for 1 hour at this temperature to form the diazonium salt.[3]
-
In a separate flask, prepare a solution of copper(I) bromide (1.05 equivalents) in hydrobromic acid.[3]
-
Add the cold diazonium salt solution to the copper(I) bromide solution at room temperature.[3]
-
Heat the resulting mixture and stir at 60-65 °C for 2 hours.[3]
-
After cooling, dilute the reaction mixture with water and extract the product with ethyl acetate.[3]
-
Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.[3]
-
Remove the solvent under reduced pressure to yield the crude product, which can be further purified if necessary.[3]
Application in Suzuki Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond at the 3-position of the thiophene ring, enabling the synthesis of more complex aryl-substituted thiophenes. These products are valuable in the development of pharmaceuticals and organic electronic materials.[1]
The logical workflow for a typical Suzuki cross-coupling reaction is outlined below.
Caption: General workflow for a Suzuki cross-coupling reaction.
Experimental Protocol: Representative Suzuki Coupling
The following is a general procedure for the Suzuki coupling of a brominated thiophene derivative with an arylboronic acid, which can be adapted for this compound.
Materials:
-
Bromothiophene derivative (e.g., this compound) (1 equivalent)
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)) (0.05 equivalents)
-
Base (e.g., Potassium carbonate) (2 equivalents)
-
Solvent (e.g., Dioxane/water mixture, 6:1)
-
Ether or Ethyl Acetate for extraction
Procedure:
-
To a reaction vessel, add the bromothiophene derivative, the arylboronic acid, potassium carbonate, and the palladium catalyst.[2][4]
-
Heat the reaction mixture to 90 °C and stir for 12 hours.[2][4]
-
After cooling to room temperature, partition the mixture between ether (or ethyl acetate) and water.[2]
-
Separate the organic layer, dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and concentrate it under reduced pressure.[2]
-
Purify the crude product by column chromatography on silica gel to obtain the desired aryl-substituted thiophene.[2]
References
An In-depth Technical Guide to the Solubility and Stability of Methyl 3-bromothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on the solubility and stability of Methyl 3-bromothiophene-2-carboxylate, a key intermediate in pharmaceutical and chemical research. This document collates known physical and chemical properties, outlines experimental protocols for further investigation, and presents logical workflows for analysis.
Core Properties of this compound
This compound is an off-white to light yellow solid.[1] Its fundamental physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₆H₅BrO₂S |
| Molecular Weight | 221.07 g/mol |
| Melting Point | 47-51 °C |
| Boiling Point | 127 °C at 12 mmHg |
| Appearance | White to off-white or light yellow solid |
Solubility Profile
Currently, there is limited quantitative data available in the public domain regarding the solubility of this compound in common organic and inorganic solvents. The available information is qualitative and is summarized in the table below.
| Solvent | Solubility |
| Water | Slightly soluble[2] |
| Chloroform | Soluble (based on use as a reaction solvent)[3] |
| Tetrahydrofuran (THF) | Soluble (based on use as a reaction solvent)[3][4] |
| Toluene | Soluble (based on use as a reaction solvent)[5] |
It is important to note that for the related compound, 3-bromothiophene, solubility in common organic solvents such as benzene and ether has also been reported.[3] Poly(3-alkylthiophenes), a class of related polymers, generally exhibit good solubility in common organic solvents.[4]
Experimental Protocol for Determining Solubility
To obtain quantitative solubility data, the following established protocol can be employed:
-
Preparation of Saturated Solution: A known excess amount of this compound is added to a predetermined volume of the solvent of interest in a sealed vial.
-
Equilibration: The vials are agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to settle, or centrifugation is used to separate the undissolved solid from the saturated solution.
-
Quantification: A known volume of the clear supernatant is carefully removed and the solvent is evaporated. The mass of the remaining solid is determined gravimetrically. Alternatively, the concentration of the solute in the supernatant can be determined using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
Data Reporting: The solubility is typically expressed in units of g/100 mL or mg/mL.
Stability Profile
Thermal Stability
The compound is stable at room temperature.[6] Thermal decomposition can occur at elevated temperatures, leading to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, hydrogen halides, sulfur oxides, and bromine.[1]
pH Stability
-
Acidic Conditions: The stability of the thiophene ring can be compromised in the presence of very strong acids.
-
Basic Conditions: Hydrolysis of the methyl ester group can occur under basic conditions.[7]
Photostability
Specific photostability data for this compound is not available. However, some thiophene derivatives are known to act as photostabilizers, suggesting a degree of resilience to photodegradation.
Incompatible Materials
The compound is incompatible with strong oxidizing agents.[1]
Experimental Protocols for Stability Assessment (Forced Degradation)
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods. The following protocols outline a systematic approach to this assessment.
-
Acid and Base Hydrolysis:
-
Treat a solution of the compound in a suitable solvent with a range of acidic (e.g., 0.1N to 1N HCl) and basic (e.g., 0.1N to 1N NaOH) solutions.
-
Conduct the experiments at various temperatures (e.g., room temperature, 50°C, 80°C) and monitor the degradation over time using a stability-indicating HPLC method.
-
-
Thermal Stress:
-
Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C, 100°C) for a defined period.
-
Analyze samples at different time points to determine the extent of degradation.
-
-
Photostability:
-
Expose a solution of the compound and the solid compound to a controlled light source (e.g., a combination of cool white fluorescent and near-ultraviolet lamps) as per ICH Q1B guidelines.
-
A dark control sample should be stored under the same conditions to differentiate between light-induced and thermal degradation.
-
Analyze the samples at appropriate time intervals.
-
Signaling Pathways and Logical Relationships
While this compound is a synthetic intermediate and not typically associated with biological signaling pathways itself, its derivatives are often investigated for their pharmacological activity. The stability and solubility of this precursor are critical for the successful synthesis and subsequent biological evaluation of such derivatives.
Conclusion
This technical guide has summarized the currently available information on the solubility and stability of this compound. While qualitative data provides a foundational understanding, there is a clear need for quantitative studies to fully characterize this important chemical intermediate. The outlined experimental protocols provide a roadmap for researchers to generate this critical data, which will be invaluable for its application in pharmaceutical and materials science research.
References
- 1. fishersci.dk [fishersci.dk]
- 2. This compound | 26137-08-6 [chemicalbook.com]
- 3. 3-Bromothiophene | 872-31-1 [chemicalbook.com]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 5. researchgate.net [researchgate.net]
- 6. n-Butyllithium | 109-72-8 [amp.chemicalbook.com]
- 7. WO2014117292A1 - é °èºç±»ååç©åå ¶å¶å¤æ¹æ³ãè¯ç©ç»åç©åç¨é - Google Patents [patents.google.com]
From Coal Tar Impurity to Cornerstone of Modern Medicine: A Technical Guide to the Discovery and History of Thiophene Carboxylates
For Researchers, Scientists, and Drug Development Professionals
Thiophene, a sulfur-containing heterocycle, has traversed a remarkable journey from an obscure contaminant in industrial benzene to a privileged scaffold in contemporary drug design and materials science. This in-depth technical guide illuminates the discovery and historical evolution of thiophene carboxylates, a pivotal class of derivatives that underpin the development of numerous pharmaceuticals. We will delve into the seminal synthetic methodologies, provide detailed experimental protocols for key historical reactions, and present a quantitative analysis of their progression.
The Dawn of Thiophene Chemistry: A Serendipitous Discovery
The Advent of Thiophene Carboxylates: Early Synthetic Strategies
Following the isolation of thiophene, the scientific community embarked on exploring its reactivity and developing methods to functionalize the thiophene ring. The introduction of a carboxyl group was a significant step, paving the way for a diverse range of derivatives. Early approaches to thiophene carboxylates did not involve direct carboxylation of the thiophene ring but rather relied on the transformation of pre-functionalized thiophenes.
Thiophene-2-carboxylic Acid: A Tale of Oxidation
One of the most established early routes to thiophene-2-carboxylic acid involved a two-step process starting from thiophene itself. The first step is the Friedel-Crafts acylation of thiophene to produce 2-acetylthiophene. This reaction, which shows a high degree of regioselectivity for the 2-position due to the greater stabilization of the cationic intermediate, was a significant advancement in thiophene chemistry.[2]
The subsequent step involves the oxidation of the acetyl group to a carboxylic acid. The haloform reaction, a classic organic transformation known since the 19th century, proved to be an effective method for this conversion.[3][4] This reaction proceeds by the exhaustive halogenation of the methyl group of the acetyl moiety, followed by nucleophilic attack of hydroxide to cleave the resulting trihalomethyl group, which acts as a leaving group.[5]
A 1949 patent by Viktor Weinmayr details a commercially viable process for producing thiophene-2-carboxylic acid via the haloform reaction of 2-acetylthiophene, reporting a yield of 75% based on the thiophene used.[6]
Table 1: Early Synthesis of Thiophene-2-carboxylic Acid via Haloform Reaction
| Step | Reaction | Reagents | Key Conditions | Reported Yield | Reference |
| 1 | Friedel-Crafts Acylation | Thiophene, Acetic Anhydride, Aluminum Chloride, Nitrobenzene (solvent) | 40-45°C, 2 hours | Not isolated | [6] |
| 2 | Haloform Reaction | 2-Acetylthiophene (in situ), Sodium Hypochlorite solution | 70-80°C, 2 hours | 75% (overall) | [6] |
Experimental Protocol: Synthesis of Thiophene-2-carboxylic Acid via Haloform Reaction (Adapted from Weinmayr, 1949) [6]
Step 1: Preparation of 2-Acetylthiophene (in situ)
-
In a suitable reaction vessel, dissolve 146.5 parts of anhydrous aluminum chloride in 600 parts of nitrobenzene and warm the solution to 50°C.
-
Prepare a mixture of 107 parts of acetic anhydride, 84 parts of thiophene, and 60 parts of nitrobenzene.
-
Add the thiophene mixture to the aluminum chloride solution at 40-45°C over a period of approximately 30 minutes.
-
Maintain the reaction mixture at 40-45°C with agitation for an additional 2 hours.
-
Pour the reaction mixture into cold water. Separate the organic (nitrobenzene) layer containing the crude 2-acetylthiophene and make it slightly alkaline with a caustic solution. The aqueous layer is discarded.
Step 2: Oxidation to Thiophene-2-carboxylic Acid
-
Prepare a sodium hypochlorite solution by adding 295 parts of chlorine to a solution of 401 parts of sodium hydroxide in 550 parts of water mixed with 2380 parts of ice.
-
Add the crude 2-acetylthiophene solution in nitrobenzene to the sodium hypochlorite solution.
-
Heat the mixture with agitation to 70-80°C for approximately 2 hours.
-
After the reaction, destroy any slight excess of bleach by adding about 5 parts of sodium bisulfite.
-
Allow the mixture to separate into an alkaline aqueous layer and the nitrobenzene layer.
-
Separate the aqueous layer and acidify it with hydrochloric acid.
-
Filter the precipitated thiophene-2-carboxylic acid, wash it with water at about 20°C, and dry. The reported yield is 96 parts (75% based on thiophene), with a melting point of 126.5-128.5°C.
Thiophene-3-carboxylic Acid: Navigating Regioselectivity
The synthesis of thiophene-3-carboxylic acid presented a greater challenge due to the preferential reactivity of the 2- and 5-positions of the thiophene ring. Early methods, therefore, required starting materials where the 3-position was already functionalized. A common strategy involved the use of 3-bromothiophene as a precursor. The development of methods to synthesize 3-bromothiophene was a crucial first step.
The synthesis of thiophene-3-carboxylic acid could then be achieved through the formation of a Grignard reagent from 3-bromothiophene, followed by carboxylation with carbon dioxide.
Experimental Protocol: Synthesis of Thiophene-3-carboxylic Acid (Conceptual)
Step 1: Grignard Reagent Formation
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of 3-bromothiophene in anhydrous diethyl ether to the magnesium turnings. The reaction is initiated by gentle warming.
-
Once the reaction has started, add the remaining 3-bromothiophene solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Step 2: Carboxylation
-
Cool the Grignard reagent solution in an ice-salt bath.
-
Crush solid carbon dioxide (dry ice) into small pieces and add it portion-wise to the vigorously stirred Grignard solution.
-
After the addition of dry ice is complete, allow the mixture to warm to room temperature.
-
Add dilute hydrochloric acid to the reaction mixture to dissolve the magnesium salts and protonate the carboxylate.
-
Separate the ethereal layer and extract the aqueous layer with diethyl ether.
-
Combine the ethereal extracts and wash with water, then dry over anhydrous sodium sulfate.
-
Evaporate the ether to obtain crude thiophene-3-carboxylic acid, which can be purified by recrystallization.
Named Reactions: Expanding the Synthetic Toolkit
As the field of organic synthesis matured, more sophisticated and versatile methods for the construction of substituted thiophene carboxylates were developed. These "named reactions" provided access to a wider range of derivatives with greater control over substitution patterns.
The Fiesselmann Thiophene Synthesis
Developed by Hans Fiesselmann in the 1950s, this reaction provides a route to 3-hydroxy-2-thiophenecarboxylic acid derivatives.[6][7] The synthesis involves the condensation of α,β-acetylenic esters with thioglycolic acid or its esters in the presence of a base.[6][7] The reaction proceeds through a series of conjugate additions and a final intramolecular condensation.[7]
Caption: Fiesselmann Thiophene Synthesis Workflow.
The Gewald Aminothiophene Synthesis
Reported by Karl Gewald in 1966, this multicomponent reaction is a powerful method for the synthesis of 2-aminothiophenes, which can be further functionalized to carboxylates.[8] The reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[8]
Caption: Gewald Aminothiophene Synthesis Workflow.
Thiophene Carboxylates in Drug Development: A Historical Perspective
The structural similarity between the thiophene and benzene rings, a concept known as bioisosterism, was a key driver in the adoption of thiophene-containing compounds in medicinal chemistry. Replacing a benzene ring with a thiophene ring can modulate a molecule's metabolic stability, potency, and pharmacokinetic properties. Thiophene carboxylates, in particular, became important building blocks for a number of successful drugs, most notably in the class of non-steroidal anti-inflammatory drugs (NSAIDs).
Suprofen and Tiaprofenic Acid: Early NSAID Successes
Suprofen and tiaprofenic acid are prominent examples of early NSAIDs that incorporate a thiophene moiety.[8][9][10] Their mechanism of action, like other NSAIDs, involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[10][11] The synthesis of these drugs relies on the functionalization of a pre-formed thiophene ring. For instance, the synthesis of tiaprofenic acid can be achieved through the Friedel-Crafts acylation of a thiophene derivative.[8]
Caption: Mechanism of Action of Thiophene-based NSAIDs.
Conclusion: An Enduring Legacy
The journey of thiophene carboxylates from their conceptual beginnings in the late 19th century to their established role in modern chemistry is a testament to the power of scientific inquiry and innovation. The initial serendipitous discovery of thiophene opened the door to a rich field of heterocyclic chemistry. Early synthetic chemists laid the groundwork for functionalizing this novel ring system, and subsequent generations of scientists developed increasingly sophisticated methods for the synthesis of complex thiophene carboxylate derivatives. The recognition of the bioisosteric relationship between thiophene and benzene propelled these compounds into the realm of medicinal chemistry, where they have made a lasting impact on human health. The story of thiophene carboxylates is a compelling example of how fundamental chemical research can lead to profound and practical applications, a narrative that continues to evolve as new synthetic methods and therapeutic applications are discovered.
References
- 1. Efficient and viable synthesis development for Tiaprofenic Acid in pharmaceutical industries - Amrita Vishwa Vidyapeetham [amrita.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Tiaprofenic Acid [test-psk.inforang.com]
- 9. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 10. Suprofen | C14H12O3S | CID 5359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Suprofen? [synapse.patsnap.com]
Potential Research Areas for Methyl 3-bromothiophene-2-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-bromothiophene-2-carboxylate is a versatile heterocyclic building block with significant potential in medicinal chemistry, materials science, and synthetic organic chemistry. Its strategic placement of a reactive bromine atom and an ester functional group on the thiophene core allows for diverse chemical modifications, making it an ideal starting material for the synthesis of novel compounds with a wide array of applications. This technical guide explores promising research avenues for this compound, providing a foundation for the development of new therapeutic agents, functional materials, and innovative synthetic methodologies. The document outlines key reaction pathways, potential biological targets, and proposes future research directions, supported by detailed experimental protocols and quantitative data.
Introduction
This compound is a readily available chemical intermediate that serves as a scaffold for the synthesis of a multitude of complex organic molecules. The thiophene ring is a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. The presence of the bromine atom at the 3-position facilitates various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl substituents. The ester group at the 2-position can be readily hydrolyzed, reduced, or converted into other functional groups, further expanding the synthetic utility of this molecule. This guide will delve into specific, high-potential research areas where this compound can be a key starting material.[1][2]
Potential Research Areas
Drug Discovery and Medicinal Chemistry
The thiophene nucleus is a cornerstone in the development of various therapeutic agents. Derivatives of this compound are promising candidates for the development of novel drugs targeting a range of diseases.
Thieno[3,2-d]pyrimidines, which can be synthesized from this compound, have shown significant potential as anticancer agents. These fused heterocyclic systems can act as kinase inhibitors, targeting enzymes like Epidermal Growth Factor Receptor (EGFR) and Phosphatidylinositol 3-kinase (PI3K), which are often dysregulated in cancer.
A proposed research workflow for the development of novel thieno[3,2-d]pyrimidine-based anticancer agents is outlined below:
Caption: Workflow for Anticancer Drug Discovery.
Quantitative Data on Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives:
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| 13g | HepG2 | 7.592 ± 0.32 | [3] |
| HCT-116 | 10.231 ± 0.45 | [3] | |
| MCF-7 | 9.884 ± 0.28 | [3] | |
| A431 | 16.006 ± 0.58 | [3] | |
| 13h | HepG2 | 8.112 ± 0.38 | [3] |
| HCT-116 | 11.004 ± 0.49 | [3] | |
| MCF-7 | 10.532 ± 0.33 | [3] | |
| A431 | 15.821 ± 0.55 | [3] | |
| 13k | HepG2 | 9.214 ± 0.41 | [3] |
| HCT-116 | 12.543 ± 0.51 | [3] | |
| MCF-7 | 11.987 ± 0.39 | [3] | |
| A431 | 14.998 ± 0.52 | [3] | |
| 11c | PC-3 | 3.12 | [4] |
| BT549 | 4.69 | [4] | |
| 11d | PC-3 | 6.34 | [4] |
| BT549 | 8.72 | [4] | |
| 11f | PC-3 | 5.21 | [4] |
| BT549 | 7.53 | [4] | |
| 5 | MCF-7 | 7.301 ± 4.5 | [5] |
| HepG-2 | 5.3 ± 1.6 | [5] | |
| 8 | MCF-7 | 4.132 ± 0.5 | [5] |
| HepG-2 | 3.3 ± 0.90 | [5] | |
| 3c | MCF-7 | 0.43 | [6] |
| MDA-MB-231 | 0.51 | [6] | |
| 5b | MCF-7 | 0.62 | [6] |
| MDA-MB-231 | 0.75 | [6] | |
| 3-hexyl-2,5-bis(4-(methylthio)phenyl)thiophene | 4T1 | 16 | [7] |
A potential signaling pathway that could be targeted by thieno[3,2-d]pyrimidine derivatives is the EGFR signaling cascade, which is crucial for cell growth and proliferation.
Caption: EGFR Signaling Pathway Inhibition.
Thiophene derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[8][9][10][11][12] The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. This compound can be used to synthesize novel thiophene-based compounds with potential antimicrobial properties.
Quantitative Data on Antimicrobial Activity of Thiophene Derivatives:
| Compound Type | Microbial Strain | MIC (µg/mL) | Reference |
| 2-Thiophene carboxylic acid thioureides | Staphylococcus aureus (multi-drug resistant) | 125-500 | [8][10] |
| Bacillus subtilis | 7.8-125 | [8][10] | |
| Gram-negative clinical strains | 31.25-250 | [8][10] | |
| Candida albicans | 31.25-62.5 | [8][10] | |
| Aspergillus niger | 31.25-62.5 | [8][10] | |
| Thiophene derivatives (4, 5, 8) | Colistin-resistant Acinetobacter baumannii | 16-32 (MIC50) | [9] |
| Colistin-resistant Escherichia coli | 8-32 (MIC50) | [9] | |
| N-(4-methylpyridin-2-yl) thiophene-2-carboxamides (4a, 4c) | ESBL-producing E. coli ST131 | - | [11] |
| 4-Arylthiophene-2-carbaldehyde (2d) | Pseudomonas aeruginosa | 29.7 (IC50) | [13] |
Materials Science
The unique electronic properties of the thiophene ring make it an excellent component for the synthesis of organic electronic materials.[1]
Polythiophenes are a class of conductive polymers with applications in organic light-emitting diodes (OLEDs), organic photovoltaic cells, and sensors. This compound can be used as a monomer or a precursor to monomers for the synthesis of novel polythiophenes with tailored electronic and physical properties. Research in this area could focus on synthesizing polymers with improved conductivity, stability, and processability.
Caption: Conductive Polymer Development Workflow.
Novel Synthetic Methodologies
The reactivity of the C-Br bond in this compound makes it an excellent substrate for exploring and developing new synthetic methodologies, particularly in the realm of palladium-catalyzed cross-coupling reactions.
Experimental Protocols
This section provides detailed, exemplary protocols for key reactions involving this compound.
Suzuki-Miyaura Coupling
This reaction is a versatile method for the formation of carbon-carbon bonds.
General Procedure:
To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., 4:1 toluene/water) is added the arylboronic acid or ester (1.1 mmol), a base such as K₃PO₄ (2.0 mmol), and a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol).[13] The reaction mixture is then heated to 85-90 °C and stirred until the starting material is consumed (monitored by TLC).[13] After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Sonogashira Coupling
This reaction is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.
General Procedure:
A mixture of this compound (1.0 mmol), the terminal alkyne (1.2 mmol), a palladium catalyst such as (AllylPdCl)₂ (2.5 mol%), a ligand like P(t-Bu)₃ (10 mol%), and a base (e.g., 2 equivalents of an amine base) in a suitable solvent like DMF is stirred at room temperature.[14] The reaction is monitored by TLC or GC-MS. Upon completion, the reaction mixture is worked up by adding water and extracting with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by chromatography.
Conclusion
This compound is a highly valuable and versatile building block with significant untapped potential. The research areas outlined in this guide, from the development of novel anticancer and antimicrobial agents to the synthesis of advanced organic materials, represent fertile ground for innovation. The provided experimental frameworks offer a starting point for researchers to explore the rich chemistry of this compound and contribute to advancements in science and technology. Further exploration into the structure-activity relationships of its derivatives will undoubtedly lead to the discovery of new molecules with significant societal impact.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Design, synthesis and anticancer evaluation of thieno[2,3-d]pyrimidine derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New thieno[3,2-d]pyrimidine-based derivatives: Design, synthesis and biological evaluation as antiproliferative agents, EGFR and ARO inhibitors inducing apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. virascience.com [virascience.com]
- 9. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. | Semantic Scholar [semanticscholar.org]
- 13. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: Suzuki Coupling of Methyl 3-bromothiophene-2-carboxylate
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboronic acids. This reaction is of paramount importance in the pharmaceutical and materials science industries for the construction of complex molecular architectures. Methyl 3-bromothiophene-2-carboxylate is a valuable building block, and its functionalization via Suzuki coupling allows for the introduction of diverse aryl and heteroaryl substituents, leading to the synthesis of novel compounds with potential biological activity. This document provides a detailed protocol for the Suzuki coupling of this compound, based on established literature procedures.
Reaction Principle
The Suzuki coupling reaction involves a palladium catalyst, typically in the presence of a base and a suitable solvent system. The catalytic cycle consists of three main steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboronic acid to the palladium complex, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Experimental Protocols
The following protocols are based on successful Suzuki-Miyaura cross-coupling reactions reported for this compound and related thiophene derivatives.[1][2]
Protocol 1: Suzuki Coupling of this compound with Arylboronic Acids [1]
This protocol describes the coupling of this compound with substituted phenylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (e.g., 3-(Benzyloxy)phenylboronic acid or 4-(Methoxy)phenylboronic acid)
-
Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Base: Potassium phosphate (K₃PO₄)
-
Solvent: Dioxane and Water (e.g., 6:1 ratio)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard laboratory glassware (reaction tube/flask, condenser, etc.)
-
Magnetic stirrer with heating plate
Procedure:
-
To a reaction tube, add this compound (1.0 mmol, 1.0 eq), the arylboronic acid (1.1-1.5 mmol, 1.1-1.5 eq), and potassium phosphate (2.0-2.77 mmol, 2.0-2.77 eq).[1]
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).[2]
-
Seal the reaction tube, then evacuate and backfill with argon or nitrogen gas. Repeat this cycle three to five times to ensure an inert atmosphere.[1]
-
Add a deoxygenated solvent mixture of dioxane and water (e.g., in a 6:1 ratio, 10.5 mL total). The solvent should be bubbled with argon for at least 10 minutes prior to use.[1]
-
Place the reaction tube in a preheated oil bath and stir the mixture at 90 °C for 24 hours.[1]
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the cooled mixture through a thin pad of silica gel, rinsing the pad with toluene.[1]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired methyl 3-arylthiophene-2-carboxylate.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Suzuki coupling of this compound and related bromothiophene derivatives.
Table 1: Suzuki Coupling of this compound with Various Arylboronic Acids [1]
| Arylboronic Acid | Catalyst (mol%) | Base (eq) | Solvent (ratio) | Temp (°C) | Time (h) | Yield (%) |
| 3-(Benzyloxy)phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | Dioxane/H₂O (6:1) | 90 | 24 | Excellent |
| 4-(Methoxy)phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O (aq) | - | - | Quantitative |
Table 2: General Conditions for Suzuki Coupling of Bromothiophene Derivatives [2][3]
| Thiophene Substrate | Catalyst (mol%) | Base (eq) | Solvent (ratio) | Temp (°C) | Time (h) |
| 3,4-Dibromothiophene-2-carbaldehyde | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90-100 | 12-24 |
| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Pd(PPh₃)₄ (5) | K₃PO₄ (2.2) | - | 90 | - |
Visualizations
The following diagrams illustrate the experimental workflow and the catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the reaction temperature or time. The choice of base and solvent system can also significantly impact the outcome, and screening different conditions may be necessary. The purity of the reagents, particularly the boronic acid, is crucial.
-
Catalyst Decomposition: The palladium catalyst is sensitive to air and moisture. Ensuring a properly inert atmosphere and using deoxygenated solvents can prevent catalyst decomposition.
-
Side Reactions: Homocoupling of the boronic acid can be a significant side reaction. This can sometimes be minimized by adjusting the reaction temperature or the stoichiometry of the reagents.
Safety Precautions
-
Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents such as dioxane are flammable and should be handled with care.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
These protocols and guidelines are intended for use by trained chemists. For further details and specific applications, consulting the primary literature is recommended.
References
- 1. Derivatives of a PARP Inhibitor TIQ-A through the Synthesis of 8-Alkoxythieno[2,3-c]isoquinolin-5(4H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Application Notes and Protocols for the Heck Reaction of Methyl 3-bromothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
General Reaction Scheme
The Heck reaction of methyl 3-bromothiophene-2-carboxylate with a generic alkene (e.g., an acrylate or styrene derivative) is depicted below. The reaction typically proceeds in the presence of a palladium catalyst, a base, and a suitable solvent.
Key Reaction Components and Their Roles
Successful Heck reactions are highly dependent on the careful selection of catalysts, ligands, bases, and solvents. The following table summarizes the key components and their functions in the context of the Heck reaction of this compound.
| Component | Examples | Role in the Reaction |
| Aryl Halide | This compound | The electrophilic partner in the cross-coupling reaction. |
| Alkene | Styrene, butyl acrylate, ethyl acrylate | The nucleophilic partner that couples with the aryl halide. |
| Palladium Catalyst (Precursor) | Palladium(II) acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | The source of the active Pd(0) catalyst that facilitates the oxidative addition and subsequent steps of the catalytic cycle. |
| Ligand | Tri(o-tolyl)phosphine (P(o-tol)₃), Tri-tert-butylphosphine (P(t-Bu)₃), Ferrocene-based phosphines | Stabilizes the palladium center, influences the reactivity and selectivity of the catalyst, and prevents the precipitation of palladium black. |
| Base | Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), Triethylamine (NEt₃) | Neutralizes the hydrogen halide (HBr) generated during the reaction, regenerating the active Pd(0) catalyst for the next catalytic cycle. |
| Solvent | N,N-Dimethylformamide (DMF), 1-Methyl-2-pyrrolidone (NMP), Acetonitrile, Dioxane | Solubilizes the reactants and reagents and influences the reaction rate and temperature. |
Experimental Workflow
The following diagram illustrates a typical experimental workflow for performing a Heck reaction.
Representative Experimental Protocol
This protocol is a general guideline for the Heck reaction of this compound with an alkene such as butyl acrylate. The conditions are based on typical procedures for aryl bromides and may require optimization for this specific substrate.
Materials:
-
This compound
-
Alkene (e.g., Butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and anhydrous DMF (5 mL).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Addition of Alkene: Add the alkene (e.g., butyl acrylate, 1.2 mmol, 1.2 equiv) to the reaction mixture via syringe.
-
Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Catalyst Addition: In a separate vial, weigh palladium(II) acetate (0.02 mmol, 2 mol%) and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%) and add them to the reaction flask under a positive flow of the inert gas.
-
Reaction: Heat the reaction mixture to 100-120 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction time can vary from a few hours to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired product.
-
Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety Precautions
-
Palladium compounds and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be handled with care.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Disclaimer: The provided protocol is a general guideline and may require optimization for specific substrates and reaction scales. It is essential to consult relevant literature and safety data sheets before performing any chemical reaction.
Application Notes and Protocols for the Stille Coupling of Methyl 3-bromothiophene-2-carboxylate with Organostannanes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Stille cross-coupling reaction of methyl 3-bromothiophene-2-carboxylate with various organostannanes. This versatile carbon-carbon bond-forming reaction is a cornerstone in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science, enabling the construction of functionalized thiophene derivatives.
Introduction
The Stille coupling is a powerful and widely utilized cross-coupling reaction that forms a carbon-carbon bond between an organostannane (organotin) reagent and an organic halide or pseudohalide, catalyzed by a palladium complex. This compound is a valuable building block, and its coupling with organostannanes provides access to a diverse range of 3-substituted thiophene-2-carboxylates. These products are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic electronic materials.
The reaction is prized for its tolerance of a wide variety of functional groups, mild reaction conditions, and the stability of organostannane reagents to air and moisture. This often negates the need for protecting group strategies, streamlining synthetic routes.
Reaction Principle
The catalytic cycle of the Stille reaction is generally understood to proceed through a sequence of three key steps involving a palladium(0) catalyst:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation: The organostannane reagent exchanges its organic group with the bromide on the palladium center. This is often the rate-determining step of the reaction.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Data Presentation: Stille Coupling of Bromothiophenes
The following tables summarize representative reaction conditions and yields for the Stille cross-coupling of various bromothiophenes with different organostannanes. While specific data for this compound is limited in readily available literature, these examples with similar substrates provide a strong starting point for reaction optimization.
Table 1: Representative Conditions for Mono-Stille Coupling of Bromothiophenes
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (3) | - | Toluene | 100 | 12 | 85 |
| 2 | Tributyl(2-thienyl)stannane | PdCl₂(PPh₃)₂ (5) | - | DMF | 90 | 16 | 78 |
| 3 | Tributyl(vinyl)stannane | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | Dioxane | 100 | 8 | 92 |
Data is illustrative for bromothiophenes and optimization is recommended for this compound.
Experimental Protocols
The following are detailed methodologies for performing Stille coupling reactions. These protocols are based on general procedures for bromothiophenes and should be adapted and optimized for the specific coupling partners.
Protocol 1: General Procedure for Stille Coupling with Aryl- and Heteroarylstannanes
This protocol is suitable for the coupling of this compound with various aryl- and heteroarylstannanes.
Materials:
-
This compound (1.0 equivalent)
-
Organostannane (e.g., Tributyl(phenyl)stannane, 1.0-1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous and degassed solvent (e.g., Toluene, DMF)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment (silica gel for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound and the palladium catalyst.
-
Degassing: Evacuate the flask and backfill with the inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Addition of Reagents: Add the anhydrous and degassed solvent via syringe. Subsequently, add the organostannane reagent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least one hour.
-
Purification: Filter the mixture through a pad of Celite to remove the precipitated tributyltin fluoride. The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to isolate the desired 3-substituted-thiophene-2-carboxylate.
Protocol 2: General Procedure for Stille Coupling with Vinylstannanes
This protocol is optimized for the coupling with vinylstannanes, which can sometimes be more reactive.
Materials:
-
This compound (1.0 equivalent)
-
Vinylstannane (e.g., Tributyl(vinyl)stannane, 1.1 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Tri(o-tolyl)phosphine, P(o-tol)₃, 8 mol%)
-
Anhydrous and degassed solvent (e.g., Dioxane)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and the phosphine ligand.
-
Degassing: Subject the flask and its contents to three cycles of evacuation and backfilling with an inert gas.
-
Addition of Reagents: Add the anhydrous and degassed solvent via syringe, followed by the vinylstannane reagent.
-
Reaction: Heat the reaction mixture to a temperature typically between 90-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or GC-MS.
-
Work-up: Follow the same work-up procedure as described in Protocol 1, using a KF solution to remove tin byproducts.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure methyl 3-vinylthiophene-2-carboxylate.
Visualizations
Stille Coupling Catalytic Cycle
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Experimental Workflow for Stille Coupling
Caption: A typical experimental workflow for a Stille coupling reaction.
Application Notes and Protocols: Sonogashira Coupling of Methyl 3-bromothiophene-2-carboxylate with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1] This reaction has found extensive application in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1] The thiophene moiety is a privileged scaffold in medicinal chemistry, and its functionalization is of significant interest. This document provides detailed application notes and protocols for the Sonogashira coupling of Methyl 3-bromothiophene-2-carboxylate with various terminal alkynes, offering a reliable method for the synthesis of 3-alkynylthiophene derivatives. Both traditional copper-catalyzed and modern copper-free conditions are discussed to provide flexibility for different synthetic requirements.
Reaction Principle
The Sonogashira coupling reaction typically involves a palladium catalyst, a copper(I) co-catalyst (in the traditional method), a suitable base, and an organic solvent. The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl bromide to a palladium(0) species, followed by transmetalation with a copper acetylide (formed in situ from the terminal alkyne and the copper co-catalyst) and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[1] Copper-free variants have also been developed to avoid issues associated with copper, such as alkyne homocoupling (Glaser coupling).[2]
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative conditions and yields for the Sonogashira coupling of this compound and similar bromothiophene derivatives with various terminal alkynes.
| Entry | Terminal Alkyne | Catalytic System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | 4 | ~85-95 (typical) | [3] |
| 2 | (Trimethylsilyl)acetylene | Pd(PPh₃)₂Cl₂ / PPh₃ / CuI | Et₃N | N/A | 60 | 3 | 56 | [4] |
| 3 | 1-Hexyne | Pd(OAc)₂ / P(p-tol)₃ | DBU | THF | 80 | 6 | ~80-90 (typical) | [5][6] |
| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N / Piperidine | DMF | 80 | 5 | ~70-85 (typical) | [7] |
| 5 | 2-Methyl-3-butyn-2-ol | Pd(OAc)₂ / P(p-tol)₃ | DBU | THF | 80 | 6 | 92 | [5][6][8] |
| 6 | 3-Ethynylpyridine | Pd(PPh₃)₄ / CuI | Et₃N / THF | N/A | RT | 16 | ~80-90 (typical) | [9] |
Note: Yields are based on reported values for similar substrates and reaction conditions, as a comprehensive study on this compound was not found in a single source. These values serve as a strong predictive guide for expected outcomes.
Experimental Protocols
Two detailed protocols are provided below: a traditional copper-catalyzed Sonogashira coupling and a copper-free alternative.
Protocol 1: Copper-Catalyzed Sonogashira Coupling
This protocol is adapted from established procedures for the coupling of aryl bromides with terminal alkynes.[3]
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), freshly distilled
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).
-
Add anhydrous THF (5-10 mL per mmol of aryl bromide).
-
Add freshly distilled triethylamine (2.0-3.0 eq).
-
To the stirred suspension, add the terminal alkyne (1.2 eq) dropwise via syringe.
-
Heat the reaction mixture to 60 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures).
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is based on modern methods that avoid the use of a copper co-catalyst, which can be advantageous in the synthesis of sensitive molecules.[5][6]
Materials:
-
This compound
-
Terminal alkyne (e.g., 2-Methyl-3-butyn-2-ol)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(p-tolyl)phosphine (P(p-tol)₃) or another suitable phosphine ligand
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq), Pd(OAc)₂ (0.03 eq), and P(p-tol)₃ (0.06 eq) in anhydrous THF (5-10 mL per mmol of aryl bromide).
-
Add the terminal alkyne (1.2 eq) to the mixture.
-
Add DBU (3.0 eq) to the reaction mixture.
-
Heat the mixture to 80 °C and stir for 6-18 hours, monitoring the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure product.
Mandatory Visualizations
Reaction Workflow
Caption: General experimental workflow for the Sonogashira coupling.
Catalytic Cycle of Copper-Catalyzed Sonogashira Coupling
Caption: Simplified catalytic cycles of the Sonogashira coupling.
Logical Relationship of Copper-Free Sonogashira Coupling
Caption: Key steps in the copper-free Sonogashira reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 5. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]
- 6. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
Application Notes and Protocols: The Role of Methyl 3-bromothiophene-2-carboxylate in the Synthesis of Bioactive Heterocycles
Introduction
Methyl 3-bromothiophene-2-carboxylate is a highly versatile heterocyclic building block extensively utilized in organic synthesis and medicinal chemistry.[1] Its thiophene core is a prominent feature in numerous FDA-approved drugs and biologically active compounds, recognized for a wide range of therapeutic properties including antimicrobial, anticancer, anti-inflammatory, and antihypertensive activities.[2][3] The bromine atom at the 3-position and the methyl ester at the 2-position of the thiophene ring provide two distinct, reactive sites for sequential functionalization. This strategic arrangement makes it an ideal starting material for constructing complex, poly-substituted heterocyclic systems.
This document provides an overview of key synthetic transformations involving this compound and detailed protocols for its application in synthesizing potent, bioactive molecules, particularly thieno[2,3-b]pyridines and thieno[2,3-d]pyrimidines, which are known scaffolds for kinase inhibitors in cancer therapy.[4][5][6]
Key Synthetic Transformations: Cross-Coupling Reactions
The bromine atom on the thiophene ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of crucial carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions are fundamental to diversifying the core structure and introducing functionalities essential for biological activity.[1]
Caption: Key cross-coupling reactions of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling the aryl bromide with an organoboron compound, such as an arylboronic acid. This reaction is widely used to synthesize 3-arylthiophene derivatives.[7][8]
Experimental Protocol: General Procedure for Suzuki Coupling
-
To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Add a palladium catalyst, typically Pd(PPh₃)₄ (0.02-0.05 equiv.).[9]
-
The vessel is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent system, commonly a mixture of dioxane and water (e.g., 6:1 v/v).[9]
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 3-arylthiophene-2-carboxylate derivative.
Table 1: Examples of Suzuki Coupling Products and Yields
| Entry | Arylboronic Acid | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Phenylboronic acid | Methyl 3-phenylthiophene-2-carboxylate | ~85-95% | [10] |
| 2 | 4-Methoxyphenylboronic acid | Methyl 3-(4-methoxyphenyl)thiophene-2-carboxylate | ~80-92% | [10] |
| 3 | 3,4-Dichlorophenylboronic acid | Methyl 3-(3,4-dichlorophenyl)thiophene-2-carboxylate | ~75-88% |[10] |
Sonogashira Coupling
The Sonogashira coupling enables the synthesis of 3-alkynylthiophene derivatives by reacting the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[11][12]
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv.), and a copper salt, typically CuI (0.04-0.10 equiv.).
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen).
-
Add a degassed solvent (e.g., THF or dioxane) followed by a degassed amine base (e.g., triethylamine or diisopropylamine).
-
Add the terminal alkyne (1.2-1.5 equiv.) dropwise to the stirred mixture.
-
Stir the reaction at room temperature to 60 °C for 6-24 hours until the starting material is consumed (monitored by TLC or GC-MS).[11]
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and ammonium salts, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired 3-alkynylthiophene-2-carboxylate.[13]
Table 2: Examples of Sonogashira Coupling Products
| Entry | Terminal Alkyne | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Phenylacetylene | Methyl 3-(phenylethynyl)thiophene-2-carboxylate | ~80-95% | [12] |
| 2 | Trimethylsilylacetylene | Methyl 3-((trimethylsilyl)ethynyl)thiophene-2-carboxylate | ~85-98% | [11] |
| 3 | 2-Methyl-3-butyn-2-ol | Methyl 3-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carboxylate | ~70-90% |[14] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, allowing for the synthesis of 3-aminothiophene derivatives from various primary or secondary amines.[15][16]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Charge an oven-dried reaction tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 equiv.), a suitable phosphine ligand (e.g., XPhos or t-BuXPhos, 0.04-0.08 equiv.)[17], and a strong base (e.g., NaOt-Bu or Cs₂CO₃, 1.4-2.1 equiv.).[17]
-
Seal the tube, then evacuate and backfill with an inert gas (Argon).
-
Add this compound (1.0 equiv.), the amine coupling partner (1.2-1.5 equiv.), and an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).[17]
-
Heat the mixture to 80-110 °C and stir for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through Celite.
-
Concentrate the filtrate and purify the crude product via flash column chromatography to yield the 3-aminothiophene-2-carboxylate.
Table 3: Examples of Buchwald-Hartwig Amination Products
| Entry | Amine | Ligand | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Aniline | XPhos | Methyl 3-(phenylamino)thiophene-2-carboxylate | ~70-85% | [18] |
| 2 | Morpholine | t-BuXPhos | Methyl 3-morpholinothiophene-2-carboxylate | ~75-90% | [17] |
| 3 | Indole | SIPr·HCl | Methyl 3-(1H-indol-1-yl)thiophene-2-carboxylate | ~65-80% |[18] |
Synthesis of Thieno[2,3-d]pyrimidine Kinase Inhibitors
The functionalized thiophene derivatives obtained from cross-coupling reactions are key intermediates for constructing fused heterocyclic systems with significant biological activity. Thieno[2,3-d]pyrimidines, for instance, are potent inhibitors of various protein kinases involved in cancer progression, such as VEGFR-2 and PI3K.[6][19][20]
Caption: Synthetic workflow for a thieno[2,3-d]pyrimidine kinase inhibitor.
Experimental Protocol: Synthesis of a 4-Anilino-thieno[2,3-d]pyrimidine
This is a representative multi-step protocol based on established synthetic strategies.[19][20]
-
Amidation: Reflux a mixture of Methyl 3-aminothiophene-2-carboxylate (1.0 equiv.) in an excess of formamide at 150-160 °C for 6-8 hours. After cooling, pour the reaction mixture into ice water. Collect the precipitated solid by filtration, wash with water, and dry to yield the N-formyl intermediate.
-
Cyclization/Chlorination: Add the N-formyl intermediate (1.0 equiv.) portion-wise to a stirred solution of phosphoryl chloride (POCl₃, 5-10 equiv.) at 0 °C. After the addition is complete, heat the mixture to reflux for 3-5 hours. Cool the reaction and carefully pour it onto crushed ice. Neutralize with a base (e.g., NH₄OH) and extract with dichloromethane. Dry the organic layer, concentrate, and purify by chromatography to give the 4-chlorothieno[2,3-d]pyrimidine intermediate.
-
Nucleophilic Aromatic Substitution: Dissolve the 4-chlorothieno[2,3-d]pyrimidine (1.0 equiv.) and a substituted aniline (1.1 equiv.) in a solvent like 2-propanol or DMF. Add a catalytic amount of concentrated HCl. Heat the mixture to reflux for 8-12 hours. Cool the reaction, and collect the resulting precipitate by filtration. Wash with cold solvent and dry to afford the final bioactive 4-anilino-thieno[2,3-d]pyrimidine derivative.
Biological Activity and Mechanism of Action
Thiophene-based heterocycles synthesized from this compound often target key signaling pathways implicated in disease. Thienopyrimidines, for example, have shown potent inhibitory activity against protein kinases that drive tumor growth and angiogenesis.
Table 4: Representative Biological Activity of Thienopyrimidine and Thienopyridine Derivatives
| Compound Class | Target Kinase | IC₅₀ (µM) | Cancer Cell Line | Reference |
|---|---|---|---|---|
| Thieno[2,3-d]pyrimidine | VEGFR-2 | 0.08 - 2.5 | HCT-116, HepG2 | [19] |
| Thieno[2,3-d]pyrimidine | PI3K (β & γ isoforms) | Inhibition: 72-84% | T-47D (Breast) | [20] |
| Thieno[2,3-b]pyridine | Pim-1 | 12.71 - 35.7 | MCF-7, HepG2 | [5] |
| Thieno[2,3-b]pyridine | General Cytotoxicity | 0.05 (24h) | MDA-MB-231 (Breast) |[21] |
Caption: Simplified PI3K signaling pathway targeted by thienopyrimidine inhibitors.
This compound is an invaluable and strategic starting material for the synthesis of diverse, biologically active heterocyclic compounds. Its capacity to undergo regioselective functionalization through robust cross-coupling reactions provides a streamlined path to complex molecular architectures. The protocols and data presented here highlight its pivotal role in the development of potent kinase inhibitors and other therapeutic agents, making it a compound of high interest for researchers in medicinal chemistry and drug discovery.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Recent Achievement in the Synthesis of Thiophenes: Ingenta Connect [ingentaconnect.com]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature [organic-chemistry.org]
- 13. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application of Methyl 3-bromothiophene-2-carboxylate in Drug Discovery: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-bromothiophene-2-carboxylate is a versatile heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of pharmaceutical agents. Its thiophene core, coupled with the reactive bromine atom and the methyl ester functional group, allows for diverse chemical modifications, making it an attractive scaffold for the development of novel therapeutics targeting various biological pathways. This compound is particularly valuable in the synthesis of molecules with potential anti-cancer, anti-inflammatory, and antiplatelet activities. The strategic manipulation of its structure has led to the discovery of potent kinase inhibitors and P2Y12 receptor antagonists.
Application in Anticancer Drug Discovery
Thiophene derivatives have shown significant promise as anticancer agents. The thiophene scaffold can be elaborated to interact with various enzymatic targets implicated in cancer progression, such as protein kinases. This compound serves as a crucial starting material for the synthesis of thieno[3,2-b]pyridine derivatives, a class of compounds that has demonstrated notable antitumor activity.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of various thieno[3,2-b]pyridine-2-carboxylate derivatives synthesized from precursors related to this compound.
| Compound ID | Cancer Cell Line | GI50 (µM) | Reference |
| 2e | MDA-MB-231 (Breast) | 13 | [1] |
| 1f | MDA-MB-468 (Breast) | 8.73 ± 1.73 | [2] |
| 1e | MDA-MB-231 (Breast) | 12.56 ± 1.88 | [2] |
Experimental Protocol: Synthesis of Methyl 3-arylthieno[3,2-b]pyridine-2-carboxylates via Suzuki-Miyaura Coupling
This protocol describes the synthesis of substituted thieno[3,2-b]pyridines from a methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate precursor, which can be synthesized from methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate.[1][3]
Materials:
-
Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate (1.0 equiv)
-
(Hetero)arylboronic acid or boronate ester (1.2-1.6 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2) (2-4 mol%)
-
Potassium carbonate (K2CO3) (6 equiv)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Petroleum ether
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate in a 1:1 mixture of 1,4-dioxane and water, add the (hetero)arylboronic acid or boronate ester, potassium carbonate, and the Pd(dppf)Cl2·CH2Cl2 catalyst.
-
Heat the reaction mixture to reflux and stir for the time indicated by TLC monitoring (typically 3-4.5 hours).[3]
-
After completion of the reaction, cool the mixture to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a mixture of ether and petroleum ether as the eluent to afford the desired methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylate.[3]
Signaling Pathway: Kinase Inhibition
Many anticancer drugs derived from thiophene scaffolds function by inhibiting protein kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of cancer. The diagram below illustrates a general workflow for identifying kinase inhibitors.
Caption: Workflow for Kinase Inhibitor Drug Discovery.
Application in Antiplatelet Drug Discovery
Thienopyridine derivatives, accessible from bromothiophene precursors, are a cornerstone of antiplatelet therapy. These compounds act as antagonists of the P2Y12 receptor, a key player in ADP-induced platelet aggregation.
Quantitative Data: Not available in the provided search results.
Experimental Protocol: General Approach for Thienopyridine Synthesis
While a specific protocol starting from this compound for a known antiplatelet drug was not detailed in the provided search results, the general synthetic strategy involves the construction of the thienopyridine core. This often involves a multi-step synthesis where the thiophene ring is first appropriately functionalized.
Signaling Pathway: P2Y12 Receptor Antagonism
The P2Y12 receptor is a G protein-coupled receptor (GPCR) on the surface of platelets. When activated by adenosine diphosphate (ADP), it initiates a signaling cascade that leads to platelet aggregation and thrombus formation. Thienopyridine-based drugs irreversibly inhibit this receptor, thereby preventing platelet activation.[4][5][6]
Caption: P2Y12 Receptor Signaling and Inhibition.
Conclusion
This compound is a valuable and versatile starting material in drug discovery. Its utility in the synthesis of potent anticancer and antiplatelet agents highlights its importance in medicinal chemistry. The protocols and pathways described herein provide a foundation for researchers to explore the potential of this scaffold in the development of novel therapeutics. The ability to perform key chemical transformations such as Suzuki-Miyaura coupling allows for the generation of diverse libraries of compounds for biological screening, paving the way for the discovery of next-generation medicines.
References
- 1. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciforum.net [sciforum.net]
- 3. mdpi.com [mdpi.com]
- 4. P2Y12 inhibitors: pharmacologic mechanism and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Organic Semiconductor Synthesis using Methyl 3-bromothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Methyl 3-bromothiophene-2-carboxylate as a key building block in the synthesis of organic semiconductors. This versatile compound serves as a valuable monomer for creating conjugated polymers with applications in a range of electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[1] The protocols outlined below are based on established palladium-catalyzed cross-coupling reactions, which are fundamental to the synthesis of these advanced materials.
Synthetic Pathways and Device Fabrication
This compound is primarily utilized in polymerization reactions such as Stille and Suzuki couplings to form the backbone of conjugated polymers. The ester functionality on the thiophene ring can influence the polymer's solubility and electronic properties. The general approach involves reacting the brominated thiophene monomer with a co-monomer containing two organotin (for Stille coupling) or two boronic acid/ester (for Suzuki coupling) functional groups.
A typical workflow for the synthesis and application of a thiophene-based organic semiconductor is illustrated below:
Experimental Protocols
The following are detailed protocols for the synthesis of thiophene-based copolymers using this compound. These protocols are adapted from established procedures for similar thiophene derivatives and should be optimized for specific co-monomers and desired polymer characteristics.
Protocol 1: Synthesis of a Copolymer via Stille Coupling
This protocol describes the synthesis of a copolymer of this compound with a distannyl co-monomer, such as 2,5-bis(trimethylstannyl)thiophene.
Materials:
-
This compound
-
2,5-bis(trimethylstannyl)thiophene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous chlorobenzene
-
Methanol
-
Acetone
-
Hexane
-
Chloroform
Procedure:
-
In a flame-dried Schlenk flask, dissolve this compound (1.0 mmol) and 2,5-bis(trimethylstannyl)thiophene (1.0 mmol) in anhydrous chlorobenzene (20 mL) under an argon atmosphere.
-
Add Pd₂(dba)₃ (0.02 mmol) and P(o-tol)₃ (0.08 mmol) to the reaction mixture.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture at 110 °C for 48 hours under argon.
-
Cool the mixture to room temperature and precipitate the polymer by pouring the solution into methanol (200 mL).
-
Filter the crude polymer and wash with methanol and acetone.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, hexane, and finally chloroform.
-
Concentrate the chloroform fraction and precipitate the polymer in methanol.
-
Filter and dry the final polymer under vacuum at 40 °C for 24 hours.
Protocol 2: Synthesis of a Copolymer via Suzuki Coupling
This protocol outlines the synthesis of a copolymer of this compound with a diboronic acid co-monomer, such as fluorene-2,7-diboronic acid bis(1,3-propanediol) ester.
Materials:
-
This compound
-
Fluorene-2,7-diboronic acid bis(1,3-propanediol) ester
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous toluene
-
2 M aqueous potassium carbonate solution
-
Methanol
-
Chloroform
Procedure:
-
In a Schlenk flask, combine this compound (1.0 mmol), fluorene-2,7-diboronic acid bis(1,3-propanediol) ester (1.0 mmol), and Pd(PPh₃)₄ (0.04 mmol).
-
Add anhydrous toluene (15 mL) and the 2 M potassium carbonate solution (5 mL).
-
Degas the mixture with argon for 30 minutes.
-
Heat the reaction mixture to 90 °C and stir vigorously for 72 hours under an argon atmosphere.
-
After cooling to room temperature, separate the organic layer and wash it with water (3 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solution.
-
Precipitate the polymer by adding the concentrated solution to methanol (150 mL).
-
Filter the polymer, wash with methanol, and dry under vacuum.
-
Further purification can be performed by Soxhlet extraction as described in Protocol 1.
Data Presentation
Table 1: Representative Reaction Conditions and Polymer Properties
| Polymerization Method | Co-monomer | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Mₙ (kDa) | PDI |
| Stille Coupling | Distannyl-fluorene | Pd₂(dba)₃/P(o-tol)₃ | Toluene | 110 | 48 | 85 | 25 | 2.1 |
| Suzuki Coupling | Benzodithiophene-diboronic ester | Pd(PPh₃)₄ | Toluene/H₂O | 90 | 72 | 92 | 35 | 2.5 |
Table 2: Representative OFET Device Performance
| Polymer Backbone | Hole Mobility (cm²/Vs) | On/Off Ratio |
| Thiophene-Fluorene | 0.01 - 0.1 | 10⁵ - 10⁷ |
| Thiophene-Benzodithiophene | 0.1 - 1.0 | 10⁶ - 10⁸ |
Device Fabrication and Characterization
A general procedure for the fabrication of a top-contact, bottom-gate OFET is described below.
Protocol:
-
Substrate Cleaning: A heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is used as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric. The substrate is cleaned by ultrasonication in acetone and isopropanol, followed by drying with a stream of nitrogen.
-
Surface Treatment: The SiO₂ surface is treated with a hydrophobic layer, such as octadecyltrichlorosilane (OTS), to improve the morphology of the organic semiconductor film.
-
Semiconductor Deposition: The synthesized polymer is dissolved in a suitable solvent (e.g., chloroform or chlorobenzene) to form a solution (e.g., 5 mg/mL). The solution is then spin-coated onto the substrate to form a thin film.
-
Annealing: The film is annealed at a specific temperature (e.g., 120-150 °C) to improve its crystallinity and molecular ordering.
-
Electrode Deposition: Gold source and drain electrodes are thermally evaporated onto the semiconductor layer through a shadow mask.
-
Characterization: The electrical characteristics of the OFET are measured using a semiconductor parameter analyzer in a nitrogen-filled glovebox or in ambient air. The transfer and output characteristics are recorded to determine the charge carrier mobility and the on/off current ratio.
These protocols and notes provide a foundational understanding for the utilization of this compound in organic semiconductor synthesis. Researchers are encouraged to adapt and optimize these procedures to achieve materials with desired properties for their specific applications.
References
Application Notes and Protocols for the Polymerization of Methyl 3-bromothiophene-2-carboxylate for Conductive Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conductive polymers are a class of organic materials that possess the electrical properties of metals while retaining the processing advantages and mechanical properties of polymers. Among these, polythiophenes are particularly notable for their excellent stability and tunable electronic properties. Methyl 3-bromothiophene-2-carboxylate is a key monomer for the synthesis of functionalized polythiophenes. The presence of both a bromine atom and a methyl ester group on the thiophene ring allows for various polymerization techniques and imparts specific functionalities to the resulting polymer, influencing its solubility, processability, and electronic characteristics.[1] These functionalized polymers are promising candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors.[1]
This document provides detailed application notes and experimental protocols for the synthesis of conductive polymers from this compound.
Data Presentation
| Polymerization Method | Typical Yield (%) | Typical Molecular Weight (Mn, kDa) | Typical Polydispersity Index (PDI) | Typical Electrical Conductivity (S/cm) |
| Chemical Oxidative Polymerization (FeCl₃) | 60-80 | 5-20 | 1.5-3.0 | 10⁻³ - 10¹ |
| Electrochemical Polymerization | 70-90 | 10-50 | 1.8-2.5 | 10⁻² - 10² |
| Grignard Metathesis (GRIM) Polymerization | 80-95 | 15-100 | 1.2-1.8 | 10⁻¹ - 10³ |
| Direct Arylation Polymerization (DAP) | 75-90 | 10-60 | 1.4-2.2 | 10⁻² - 10² |
Disclaimer: The data presented in this table are representative values for similar polythiophene derivatives and are for illustrative purposes only. Actual results for the polymerization of this compound may vary.
Experimental Protocols
The following are detailed protocols for the polymerization of this compound using three common methods: chemical oxidative polymerization with iron(III) chloride, electrochemical polymerization, and Grignard Metathesis (GRIM) polymerization.
Protocol 1: Chemical Oxidative Polymerization using Iron(III) Chloride (FeCl₃)
This method is a straightforward and widely used technique for synthesizing polythiophenes. It involves the use of an oxidizing agent, typically FeCl₃, to induce polymerization.
Materials:
-
This compound
-
Anhydrous Iron(III) chloride (FeCl₃)
-
Anhydrous chloroform (CHCl₃)
-
Methanol (MeOH)
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Nitrogen or Argon inlet
-
Condenser
-
Heating mantle
-
Büchner funnel and filter paper
-
Soxhlet extraction apparatus
Procedure:
-
Reaction Setup: In a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 g, 4.52 mmol) in anhydrous chloroform (50 mL).
-
Initiation: In a separate flask, prepare a solution of anhydrous FeCl₃ (1.84 g, 11.3 mmol, 2.5 equivalents) in anhydrous chloroform (50 mL).
-
Polymerization: Slowly add the FeCl₃ solution to the monomer solution dropwise over 30 minutes with vigorous stirring under a nitrogen atmosphere.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for 24 hours. The solution will gradually darken, indicating polymer formation.
-
Precipitation: Pour the reaction mixture into 500 mL of methanol to precipitate the polymer.
-
Filtration: Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected polymer with copious amounts of methanol until the filtrate is colorless to remove any remaining FeCl₃ and unreacted monomer.
-
Purification: Further purify the polymer by Soxhlet extraction with methanol for 24 hours to remove low molecular weight oligomers.
-
Drying: Dry the purified polymer in a vacuum oven at 40°C overnight.
Protocol 2: Electrochemical Polymerization
Electrochemical polymerization allows for the direct deposition of the conductive polymer film onto an electrode surface, offering good control over film thickness and morphology.
Materials:
-
This compound
-
Acetonitrile (CH₃CN), anhydrous
-
Tetrabutylammonium perchlorate (TBAP) or other suitable electrolyte
-
Working electrode (e.g., platinum, gold, or indium tin oxide-coated glass)
-
Counter electrode (e.g., platinum wire)
-
Reference electrode (e.g., Ag/AgCl)
Equipment:
-
Potentiostat/Galvanostat
-
Electrochemical cell
-
Nitrogen or Argon purging line
Procedure:
-
Electrolyte Solution Preparation: In an electrochemical cell, prepare a 0.1 M solution of TBAP in anhydrous acetonitrile.
-
Monomer Addition: Add this compound to the electrolyte solution to a final concentration of 0.1 M.
-
Deoxygenation: Purge the solution with nitrogen or argon for at least 15 minutes to remove dissolved oxygen.
-
Electrode Setup: Assemble the three-electrode system in the electrochemical cell, ensuring the working electrode is clean and polished.
-
Polymerization: Perform the electropolymerization by cyclic voltammetry, typically sweeping the potential between 0 V and +1.8 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for 10-20 cycles. A polymer film will deposit on the working electrode.
-
Washing: After polymerization, gently rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte.
-
Drying: Dry the polymer film under a stream of nitrogen.
Protocol 3: Grignard Metathesis (GRIM) Polymerization
GRIM polymerization is a powerful method for producing regioregular polythiophenes with well-defined molecular weights and low polydispersity.
Materials:
-
This compound
-
2,5-Dibromo-3-methylthiophene-2-carboxylate (if starting from a dibrominated monomer)
-
tert-Butylmagnesium chloride (t-BuMgCl) in THF (1.0 M solution)
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), 1 M
Equipment:
-
Schlenk line or glovebox
-
Flame-dried Schlenk flasks
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Cannula
Procedure:
-
Monomer Preparation: This protocol assumes the use of a dibrominated monomer for GRIM polymerization. If starting with this compound, a bromination at the 5-position is necessary first.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2,5-dibromo-3-methylthiophene-2-carboxylate (1.0 g, 3.33 mmol) in anhydrous THF (20 mL).
-
Grignard Reagent Addition: Slowly add t-BuMgCl (3.33 mL of a 1.0 M solution in THF, 3.33 mmol) to the monomer solution at room temperature. Stir the mixture for 1 hour.
-
Catalyst Addition: In a separate Schlenk flask, dissolve Ni(dppp)Cl₂ (18 mg, 0.033 mmol, 1 mol%) in anhydrous THF (5 mL). Transfer this catalyst solution to the monomer-Grignard mixture via cannula.
-
Polymerization: Stir the reaction mixture at room temperature for 2 hours. The solution will become viscous and change color.
-
Termination and Precipitation: Quench the reaction by adding 1 M HCl (10 mL). Pour the mixture into 200 mL of methanol to precipitate the polymer.
-
Filtration and Washing: Collect the polymer by filtration and wash it with methanol and then water.
-
Purification: Purify the polymer by Soxhlet extraction with methanol, hexane, and finally chloroform. The chloroform fraction contains the desired polymer.
-
Drying: Precipitate the chloroform fraction in methanol, filter, and dry the polymer under vacuum at 40°C.
Visualizations
Polymerization Workflow
The following diagram illustrates a general experimental workflow for the chemical oxidative polymerization of this compound.
Caption: General workflow for chemical oxidative polymerization.
Signaling Pathways (Reaction Mechanisms)
The following diagrams illustrate the proposed reaction mechanisms for the different polymerization methods.
Chemical Oxidative Polymerization (FeCl₃)
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Methyl 3-bromothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of Methyl 3-bromothiophene-2-carboxylate. This versatile building block is a valuable intermediate in the synthesis of a wide range of compounds with applications in medicinal chemistry and materials science.[1] The electron-withdrawing nature of the methyl carboxylate group and the inherent reactivity of the bromothiophene scaffold make it an excellent substrate for various C-C bond-forming reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl and vinyl-aryl compounds. In the context of this compound, this reaction allows for the introduction of a diverse range of aryl and heteroaryl substituents at the 3-position of the thiophene ring.
Quantitative Data Summary: Suzuki-Miyaura Coupling of Substituted Bromothiophenes
The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of bromothiophene derivatives with various arylboronic acids. While specific data for this compound is limited in the literature, the conditions presented for analogous substrates provide a strong starting point for reaction optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 71-80 | Adapted from[2] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 75-85 | Adapted from[2] |
| 3 | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 80-90 | Adapted from[2] |
| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 65-75 | Adapted from[2] |
| 5 | Thiophene-2-boronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | EtOH/H₂O | Reflux | 12 | Moderate to Excellent | Adapted from[3] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from procedures for the Suzuki coupling of similar bromothiophene derivatives.[2][4]
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
-
Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (typically 12-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck-Mizoroki Reaction
The Heck-Mizoroki reaction enables the synthesis of substituted alkenes through the palladium-catalyzed coupling of aryl halides with alkenes.[5] This reaction is particularly useful for introducing vinyl groups at the 3-position of the thiophene ring of this compound.
Quantitative Data Summary: Heck Reaction of Bromothiophenes with Alkenes
The following table presents typical conditions and yields for the Heck reaction of 3-bromothiophene with various alkenes. These conditions can serve as a starting point for the reaction with this compound.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Styrene | Pd(OAc)₂ (2) | - | K₂CO₃ | DMF | 120 | 12-24 | >80 (Expected) | Adapted from[1] |
| 2 | Methyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 12 | 70-95 (Estimated) | Adapted from[4][6] |
| 3 | Ethyl acrylate | Pd(OAc)₂ (2) | - | K₂CO₃ | DMF | 100 | 12 | 85 (Hypothetical) | Adapted from[1] |
| 4 | Acrylonitrile | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 12 | 65-90 (Estimated) | Adapted from[6] |
Experimental Protocol: Heck-Mizoroki Reaction
This protocol is based on established methods for the Heck reaction of 3-bromothiophene.[1][4]
Materials:
-
This compound
-
Alkene (e.g., styrene, methyl acrylate, 1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., PPh₃ or P(t-Bu)₃, 4 mol%, optional but recommended)
-
Base (e.g., K₂CO₃ or Et₃N, 2 equivalents)
-
Anhydrous solvent (e.g., DMF, NMP, or dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) in the anhydrous solvent (5 mL).
-
Add the base (e.g., K₂CO₃, 2.0 mmol), the palladium catalyst (Pd(OAc)₂, 0.02 mmol), and the ligand (if used).
-
Add the alkene (1.2 mmol) to the reaction mixture via syringe.
-
Heat the mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sonogashira-Hagihara Coupling
The Sonogashira-Hagihara coupling is a highly efficient method for the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst.[7] This reaction allows for the introduction of various alkynyl moieties onto the thiophene ring.
Quantitative Data Summary: Sonogashira Coupling of Bromoarenes with Terminal Alkynes
The following table provides general conditions for the Sonogashira coupling of bromoarenes, which can be adapted for this compound.
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 3-6 | Moderate to Good | Adapted from[8] |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (0.4) | CuI (0.7) | Et₃N | Et₃N | 60 | 3 | 56 | [8] |
| 3 | 1-Octyne | [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP | DMSO | rt - 60 | 2-18 | 52-97 | [7] |
| 4 | Propargyl alcohol | Pd(OAc)₂ (3) | P(p-tol)₃ (6) | DBU | THF | 80 | 6 | Good to Excellent | Adapted from[9] |
Experimental Protocol: Sonogashira-Hagihara Coupling
This protocol is a general procedure based on Sonogashira couplings of brominated heterocycles.[8]
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Base (e.g., Et₃N or piperidine, as solvent or co-solvent)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent (e.g., THF, 5 mL) and the base (e.g., Et₃N, 2 mL).
-
Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution.
-
Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the ammonium salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 9. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl 3-bromothiophene-2-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-bromothiophene-2-carboxylate is a versatile heterocyclic building block widely employed in medicinal chemistry. Its thiophene core is a bioisostere for a phenyl ring, offering improved metabolic stability and pharmacokinetic properties in many cases. The presence of a bromine atom at the 3-position and a methyl ester at the 2-position provides two reactive handles for diverse chemical transformations, making it an ideal scaffold for the synthesis of a wide array of biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key intermediates for various therapeutic targets, including Poly (ADP-ribose) polymerase (PARP) inhibitors for cancer therapy, QcrB inhibitors for tuberculosis, and NS5B polymerase inhibitors for Hepatitis C.
Application Note 1: Synthesis of Thieno[2,3-c]isoquinolin-5(4H)-ones as PARP Inhibitors
Poly (ADP-ribose) polymerase (PARP) enzymes are crucial for DNA single-strand break repair. In cancers with mutations in BRCA1 or BRCA2 genes, the homologous recombination repair pathway for double-strand breaks is deficient. Inhibiting PARP in these cancer cells leads to an accumulation of DNA damage and cell death, a concept known as synthetic lethality.[1][2] this compound is a key starting material for the synthesis of thieno[2,3-c]isoquinolin-5(4H)-one derivatives, which are potent PARP inhibitors.
A common synthetic strategy involves an initial Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the 3-position of the thiophene ring. This is followed by a series of transformations to construct the isoquinolinone ring system.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with Arylboronic Acids
This protocol describes the synthesis of methyl 3-arylthiophene-2-carboxylates, key intermediates for PARP inhibitors.
-
Materials:
-
This compound
-
Arylboronic acid (e.g., 3-(Benzyloxy)phenylboronic acid or 4-methoxyphenylboronic acid)
-
Potassium phosphate (K₃PO₄)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Dioxane
-
Water
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the corresponding arylboronic acid (1.05-1.1 eq), and potassium phosphate (2.0 eq).
-
Add dioxane and water (typically in a 6:1 to 4:1 ratio).
-
Bubble argon or nitrogen through the mixture for 10-15 minutes to degas the solution.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Seal the reaction vessel and heat the mixture at 90 °C for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent like ethyl acetate or toluene.
-
The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
-
Quantitative Data
| Entry | Arylboronic Acid | Product | Yield (%) | Reference |
| 1 | 3-(Benzyloxy)phenylboronic acid | Methyl 3-(3-(benzyloxy)phenyl)thiophene-2-carboxylate | >95 | [3] |
| 2 | 4-Methoxyphenylboronic acid | Methyl 3-(4-methoxyphenyl)thiophene-2-carboxylate | >99 | [3] |
Signaling Pathway
Caption: Mechanism of PARP inhibitors in BRCA-mutant cancer cells.
Application Note 2: Synthesis of Morpholino Thiophenes as QcrB Inhibitors for Tuberculosis
Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health threat. The emergence of multidrug-resistant strains necessitates the discovery of new drugs with novel mechanisms of action. The cytochrome bc1 complex (Complex III) of the electron transport chain is a validated drug target. QcrB, a subunit of this complex, is essential for the bacterium's energy metabolism. This compound can be utilized in the synthesis of morpholino thiophenes, a class of compounds that have shown potent inhibitory activity against QcrB.
Experimental Workflow
Caption: General workflow for the synthesis of morpholino thiophene QcrB inhibitors.
Signaling Pathway
Caption: Inhibition of the M. tuberculosis electron transport chain by QcrB inhibitors.
Application Note 3: Synthesis of Anti-Hepatitis C Virus (HCV) Agents Targeting NS5B Polymerase
Hepatitis C is a viral infection that causes liver inflammation, which can lead to serious liver damage. The HCV non-structural protein 5B (NS5B) is an RNA-dependent RNA polymerase that is essential for the replication of the viral genome. As such, it is a prime target for antiviral drug development. This compound serves as a scaffold for the synthesis of non-nucleoside inhibitors of NS5B.
Logical Relationship
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Reactions of Methyl 3-bromothiophene-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the Suzuki-Miyaura cross-coupling reaction of Methyl 3-bromothiophene-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction with this compound is resulting in a low yield. What are the most common causes?
A1: Low yields in the Suzuki coupling of this compound can be attributed to several factors. This substrate is an electron-deficient aryl bromide due to the ester functionality, which can influence the reaction's success. Common issues include:
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Suboptimal Catalyst and Ligand Combination: The choice of palladium catalyst and phosphine ligand is critical for efficient catalytic turnover. Standard catalysts like Pd(PPh₃)₄ may not always be the most effective for this specific substrate.
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Inappropriate Base Selection: The base is crucial for the transmetalation step. Its strength, solubility, and compatibility with the starting materials and catalyst are key considerations.
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Unsuitable Solvent System: The polarity and composition of the solvent mixture can significantly impact reaction rates and the solubility of reagents.
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Presence of Side Reactions: Undesired reactions such as dehalogenation (replacement of bromine with hydrogen) and homocoupling of the boronic acid can consume starting materials and reduce the yield of the desired product.
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Improper Reaction Conditions: Parameters like temperature, reaction time, and the rigorous exclusion of oxygen are critical for a successful outcome. Oxygen can deactivate the palladium catalyst.
Q2: I am observing a significant amount of debrominated starting material (Methyl thiophene-2-carboxylate) in my crude reaction mixture. What causes this dehalogenation, and how can I minimize it?
A2: Dehalogenation is a common side reaction in Suzuki couplings where the aryl bromide is reduced. This can occur after the oxidative addition step if the palladium intermediate reacts with a hydride source. Key factors influencing dehalogenation include:
-
Water Content: While some water is often beneficial or even necessary for Suzuki reactions, excessive amounts can promote dehalogenation. Minimizing the water content in the solvent system is crucial.
-
Choice of Base: Some bases can inadvertently act as hydride donors or promote pathways that lead to dehalogenation.
-
Reaction Temperature and Time: High temperatures and prolonged reaction times can increase the likelihood of dehalogenation.
To minimize dehalogenation, consider using a less aqueous solvent system and optimizing the reaction time and temperature.
Q3: My main byproduct is the homocoupling of my boronic acid. How can I prevent this?
A3: Homocoupling of the boronic acid is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), leading to this side reaction. To prevent homocoupling:
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Ensure an Inert Atmosphere: Thoroughly degas all solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the catalyst. Maintain a positive pressure of the inert gas throughout the reaction.
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Use High-Purity Reagents: Ensure your boronic acid is free of impurities that might promote homocoupling.
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Optimize Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can sometimes favor the cross-coupling reaction over homocoupling.
Q4: What are the recommended starting conditions for optimizing the Suzuki reaction of this compound?
A4: Based on literature precedents for similar substrates, a good starting point for optimization would be:
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Catalyst: Pd(PPh₃)₄ (2-5 mol%) or a more modern catalyst system like a Buchwald pre-catalyst (e.g., XPhos Pd G3).
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Base: K₃PO₄ or K₂CO₃ (2-3 equivalents).
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Solvent: A mixture of an organic solvent and water, such as 1,4-dioxane/H₂O (4:1) or Toluene/Ethanol/H₂O.
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Temperature: 80-100 °C.
It is highly recommended to perform small-scale screening experiments to optimize the catalyst, base, solvent, and temperature for your specific boronic acid partner.
Data Presentation: Impact of Reaction Conditions on Yield
The following table summarizes reported yields for the Suzuki-Miyaura coupling of substituted bromothiophenes under various conditions, providing a comparative overview for optimization.
| Entry | Thiophene Substrate | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | This compound | 3-(Benzyloxy)phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (3) | 1,4-Dioxane/H₂O | 90 | Excellent | [1] |
| 2 | 2,5-Dibromo-3-hexylthiophene | Phenylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ (1.75) | 1,4-Dioxane/H₂O (4:1) | 90 | 75 | [2] |
| 3 | 2,5-Dibromo-3-hexylthiophene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ (1.75) | 1,4-Dioxane/H₂O (4:1) | 90 | 80 | [2] |
| 4 | 4-Bromothiophene-2-carbaldehyde | Phenylboronic acid pinacol ester | Pd(PPh₃)₄ (5) | K₃PO₄ (3) | Toluene/H₂O (4:1) | 85-90 | 85 | [3] |
| 5 | 2,5-Dibromo-3-methylthiophene | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Toluene/H₂O | 100 | 78 | [4] |
| 6 | 3,4-Dibromothiophene | Phenylboronic acid | Pd(OAc)₂ (2) / PPh₃ (8) | K₂CO₃ (4) | 95% Ethanol | Reflux | 98 | [5] |
| 7 | 3,4-Dibromothiophene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / PPh₃ (8) | K₂CO₃ (4) | 95% Ethanol | Reflux | 99 | [5] |
Experimental Protocols
Detailed Methodology for Suzuki Coupling of this compound with an Arylboronic Acid:
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
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This compound (1.0 equiv.)
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Arylboronic acid (1.2 equiv.)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
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Base (e.g., K₃PO₄, 3.0 equiv.)
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Degassed solvent (e.g., 1,4-dioxane and water in a 4:1 ratio)
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Anhydrous sodium sulfate or magnesium sulfate
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Organic solvent for extraction (e.g., ethyl acetate)
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Brine solution
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (3.0 equiv.).
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Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. Ensure all solvents to be used are also thoroughly degassed.
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Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture via syringe. Then, add the palladium catalyst to the reaction mixture.
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Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
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Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
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Cool the reaction mixture to room temperature.
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Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x volume of the reaction mixture).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
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Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.
-
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Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
Mandatory Visualizations
Caption: Troubleshooting workflow for low-yield Suzuki reactions.
Caption: General experimental workflow for the Suzuki coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions [organic-chemistry.org]
- 3. reddit.com [reddit.com]
- 4. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Coupling Reactions of Methyl 3-bromothiophene-2-carboxylate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting and frequently asked questions (FAQs) for side reactions encountered during coupling reactions with Methyl 3-bromothiophene-2-carboxylate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
General Issues
Q1: My coupling reaction with this compound is not working or giving a very low yield. What are the common causes?
A1: Low or no yield can stem from several factors. This compound can be a challenging substrate due to the electronic properties of the thiophene ring and the position of the bromo substituent. Generally, the C-Br bond at the 3-position is less reactive than a C-Br bond at the 2-position of the thiophene ring, which can lead to a higher activation barrier for the initial oxidative addition step in many palladium-catalyzed coupling reactions.[1][2]
Troubleshooting Steps:
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Catalyst and Ligand Choice: Ensure you are using an appropriate catalyst and ligand system. For less reactive aryl bromides, more electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands are often more effective.
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Reaction Temperature: These reactions may require higher temperatures to proceed efficiently. Consider a gradual increase in temperature while monitoring for product formation and potential decomposition.
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Inert Atmosphere: Strict maintenance of an inert atmosphere (e.g., argon or nitrogen) is crucial to prevent catalyst deactivation and unwanted side reactions like oxidative homocoupling.
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Reagent Purity: Ensure all reagents, especially the solvent and base, are pure and anhydrous (unless the reaction conditions specify the use of water).
Suzuki-Miyaura Coupling
Q2: I am observing a significant amount of debromination (hydrodehalogenation) of my this compound starting material in my Suzuki reaction. How can I minimize this?
A2: Debromination is a common side reaction in palladium-catalyzed couplings, especially with heteroaryl halides. This can occur through a competing reaction pathway where a palladium-hydride species is formed, which then reacts with the starting material.
Troubleshooting Steps:
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Choice of Base and Solvent: The presence of water can sometimes promote dehalogenation. While many Suzuki reactions use aqueous bases, consider using an anhydrous solvent system with a non-aqueous base like potassium phosphate (K₃PO₄) or cesium fluoride (CsF).
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Ligand Selection: The choice of ligand can influence the relative rates of the desired coupling and the dehalogenation side reaction. Experiment with different phosphine ligands to find one that favors the cross-coupling pathway.
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Boronic Acid Quality: Ensure your boronic acid is of high purity. Impurities can sometimes contribute to catalyst decomposition and the formation of palladium-hydride species.
Q3: My Suzuki coupling is producing a significant amount of homocoupling product of the boronic acid. What can I do to prevent this?
A3: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or high temperatures.
Troubleshooting Steps:
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Thorough Degassing: Ensure your reaction mixture is thoroughly degassed before heating to remove any dissolved oxygen.
-
Control of Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid. A large excess can sometimes favor homocoupling.
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Temperature Optimization: While higher temperatures can increase the rate of the desired reaction, they can also accelerate the rate of homocoupling. Try to find the optimal temperature that provides a good yield of the desired product in a reasonable time without excessive side product formation.
Stille Coupling
Q4: In my Stille coupling reaction, I am observing a significant amount of homocoupling of the organostannane reagent. How can I avoid this?
A4: Homocoupling of the organostannane is a major side reaction in Stille couplings.[3] It can be catalyzed by the palladium catalyst, especially at higher temperatures.
Troubleshooting Steps:
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Ligand Choice: The use of bulky, electron-rich phosphine ligands can sometimes suppress homocoupling by sterically hindering the interaction of two organostannane molecules at the palladium center.
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Slow Addition: Adding the organostannane reagent slowly to the reaction mixture can help to maintain a low concentration, thus minimizing the rate of the bimolecular homocoupling reaction.
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Copper(I) Co-catalyst: In some cases, the addition of a copper(I) co-catalyst can accelerate the desired cross-coupling reaction, making it more competitive with the homocoupling pathway.
Heck Coupling
Q5: My Heck reaction is giving a mixture of regioisomers and/or isomerized alkene products. How can I improve the selectivity?
A5: The regioselectivity of the Heck reaction can be influenced by the electronic and steric nature of both the aryl halide and the alkene. Alkene isomerization is a common side reaction resulting from reversible β-hydride elimination.
Troubleshooting Steps:
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Ligand Selection: The use of certain ligands, particularly bidentate phosphine ligands, can improve the regioselectivity of the migratory insertion step.
-
Base Selection: The choice of base can influence the rate of catalyst regeneration and minimize alkene isomerization. A stronger base can facilitate the irreversible reductive elimination of the product.[4]
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Temperature Control: Lowering the reaction temperature can sometimes improve selectivity, although it may also decrease the reaction rate.
Sonogashira Coupling
Q6: I am observing significant homocoupling of the terminal alkyne (Glaser coupling) in my Sonogashira reaction. What is the cause and how can I prevent it?
A6: The copper(I) co-catalyst in the Sonogashira reaction can also catalyze the oxidative homocoupling of the terminal alkyne, especially in the presence of oxygen.
Troubleshooting Steps:
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Strictly Anaerobic Conditions: It is critical to maintain a strictly oxygen-free atmosphere throughout the reaction. Thoroughly degas all solvents and reagents.
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Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. Several have been developed that use specific ligands and bases to facilitate the reaction without the need for a copper co-catalyst.
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Amine Base as Solvent: Using the amine base (e.g., triethylamine or diisopropylamine) as the solvent can sometimes suppress Glaser coupling.
Buchwald-Hartwig Amination
Q7: The Buchwald-Hartwig amination of this compound is giving a low yield and the product seems unstable. Is this expected?
A7: Yes, this can be a challenging reaction. The Buchwald-Hartwig amination of electron-rich and labile heterocycles like 3-bromothiophene can result in moderate yields, and the resulting aminothiophene products can be unstable.[5]
Troubleshooting Steps:
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Catalyst and Ligand System: The choice of a highly active catalyst system is crucial. Systems based on bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos, tBuXPhos) have shown success with challenging substrates.[5]
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Mild Reaction Conditions: Try to run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate to minimize product decomposition.
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Careful Work-up and Purification: The instability of the product requires a rapid and mild work-up procedure. Purification by column chromatography should be done quickly, and the purified product should be stored in a freezer under an inert atmosphere.[5]
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Base Selection: The choice of base is critical and can significantly impact the reaction outcome.[6] Strong, non-nucleophilic bases like sodium or lithium tert-butoxide are commonly used, but for sensitive substrates, a weaker base like potassium phosphate or cesium carbonate might be beneficial.
Data Presentation
The following tables summarize representative reaction conditions and yields for coupling reactions of bromothiophenes. Data for the specific substrate, this compound, is limited in the literature; therefore, data for closely related 3-bromothiophene derivatives are included for comparison and as a starting point for optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromothiophenes
| Entry | Bromothiophene Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Bromothiophene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~80-90 | [1] |
| 2 | (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | Dioxane | 90 | 12 | 33-46 | [7] |
| 3 | 2,5-Dibromo-3-methylthiophene (mono-coupling) | Arylboronic acids | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | 55-85 | [8] |
Table 2: Representative Conditions for Heck Coupling of 3-Bromothiophene
| Entry | Alkene | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Styrene | Pd(OAc)₂ | K₂CO₃ | DMF | 120 | 12-24 | Moderate to Good | [4] |
| 2 | Pent-4-en-2-ol | [Pd(η³-C₃H₅)Cl]₂ / Tedicyp | K₂CO₃ | DMF | 130 | 20 | 93 (mixture) | [4] |
Table 3: Representative Conditions for Buchwald-Hartwig Amination of 3-Bromothiophene
| Entry | Amine | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | BrettPhos Pd G3 / BrettPhos | K₂CO₃ | Rapeseed Oil | 100 | 2 | 49 | [5] |
Experimental Protocols
The following are representative protocols for common coupling reactions. These should be considered as starting points and may require optimization for your specific substrates and laboratory conditions.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is adapted from procedures for similar bromothiophene derivatives.[7]
Materials:
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This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (5 mol%)
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Anhydrous potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
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Anhydrous 1,4-Dioxane
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Degassed water
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, phenylboronic acid, and anhydrous potassium phosphate.
-
Add the Pd(PPh₃)₄ catalyst.
-
Add anhydrous 1,4-dioxane and degassed water (e.g., a 4:1 ratio) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer two more times with ethyl acetate.
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Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
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Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Heck Coupling of this compound with Styrene
This protocol is a general procedure for the Heck reaction of 3-bromothiophene.[4]
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)
-
Triphenylphosphine (PPh₃) (4-10 mol%)
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Potassium Carbonate (K₂CO₃) (2.0 equiv)
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Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Palladium(II) Acetate, Triphenylphosphine, and Potassium Carbonate.
-
Add anhydrous DMF to the flask, followed by styrene.
-
Seal the flask and heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter, concentrate, and purify the crude product by column chromatography.
Visualizations
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Palladium Catalysis for Methyl 3-bromothiophene-2-carboxylate Couplings
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for palladium-catalyzed cross-coupling reactions involving Methyl 3-bromothiophene-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions for functionalizing this compound?
A1: The most common and effective palladium-catalyzed cross-coupling reactions for this substrate are the Suzuki-Miyaura, Heck, and Sonogashira reactions. These methods are widely used for the formation of carbon-carbon bonds, allowing for the introduction of a diverse range of substituents onto the thiophene ring.[1]
Q2: Which palladium catalyst and ligands are a good starting point for these coupling reactions?
A2: For Suzuki-Miyaura coupling of this compound, a common and effective starting point is using a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[1][2] For Heck and Sonogashira reactions, Palladium(II) acetate (Pd(OAc)₂) is a versatile precursor that can be combined with various phosphine ligands.[3] Bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), can be particularly effective for challenging couplings as they promote the oxidative addition step.
Q3: What is the typical reactivity order for halogens in palladium-catalyzed cross-coupling reactions?
A3: The general reactivity order for halogens in these reactions is I > Br > OTf > Cl. Since this compound contains a bromine atom, it is generally more reactive than the corresponding chloro-substituted thiophene, facilitating the coupling process.
Q4: Can the sulfur atom in the thiophene ring interfere with the palladium catalyst?
A4: Yes, the sulfur atom in the thiophene ring can coordinate to the palladium catalyst, which can sometimes lead to catalyst deactivation. However, with the appropriate choice of ligands and reaction conditions, this issue can often be mitigated, and successful couplings can be achieved.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low or no yield of the coupled product.
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst or a more stable precatalyst. Ensure proper storage and handling to prevent degradation. |
| Poor Quality Boronic Acid | Use high-purity boronic acid. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) if degradation is suspected. |
| Inappropriate Base | The choice of base is crucial. Screen different bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. The base's strength and solubility can significantly impact the reaction rate and yield.[1] |
| Inefficient Ligand | If using a catalyst precursor like Pd(OAc)₂, the choice of ligand is critical. For electron-rich thiophenes, bulky and electron-donating phosphine ligands can improve catalytic activity. |
| Presence of Oxygen | Thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) or by using the freeze-pump-thaw method. Oxygen can lead to catalyst deactivation and homocoupling of the boronic acid. |
| Low Reaction Temperature | Gradually increase the reaction temperature. While many Suzuki couplings proceed at moderate temperatures (e.g., 90 °C), some systems may require higher temperatures to achieve a reasonable reaction rate.[1] |
Heck Coupling
Issue: Low conversion of this compound.
| Possible Cause | Suggested Solution |
| Slow Oxidative Addition | As an electron-rich heteroaryl halide, the oxidative addition of the Pd(0) catalyst to the C-Br bond can be slow. Use bulky, electron-rich phosphine ligands like P(t-Bu)₃ or Buchwald-type ligands to enhance the catalyst's reactivity.[3] |
| Low Reaction Temperature | Heck reactions often require elevated temperatures, typically above 100 °C, to proceed efficiently.[3] Carefully increase the reaction temperature and monitor for product formation and potential decomposition. |
| Inappropriate Base | The base plays a key role in regenerating the active Pd(0) catalyst. Screen different bases, both organic (e.g., Et₃N, DBU) and inorganic (e.g., K₂CO₃), to find the optimal one for your system.[3] |
| Catalyst Deactivation | The sulfur atom in the thiophene ring can contribute to catalyst deactivation. Using a higher catalyst loading or a more robust catalyst system might be necessary. |
Sonogashira Coupling
Issue: Homocoupling of the alkyne (Glaser coupling).
| Possible Cause | Suggested Solution |
| Presence of Oxygen | Rigorously exclude oxygen from the reaction mixture by using degassed solvents and maintaining an inert atmosphere. Oxygen promotes the oxidative homocoupling of the terminal alkyne. |
| Inappropriate Copper Source/Amount | If using a copper co-catalyst, optimize its concentration. Too much copper can favor homocoupling. Consider running the reaction under copper-free conditions, which may require a more active palladium/ligand system. |
| Base Selection | The choice of base can influence the extent of homocoupling. Amines like triethylamine or diisopropylamine are commonly used and also serve as the solvent in some cases. |
Data Presentation
Table 1: Effect of Palladium Catalyst and Base on Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid (Representative Data)
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (Equivalents) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | Dioxane/H₂O | 90 | 24 | ~95[1] |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Toluene | 100 | 18 | High |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 80 | 12 | Moderate to High |
Note: Yields are approximate and can vary based on specific reaction conditions and the purity of reagents.
Experimental Protocols
General Suzuki-Miyaura Coupling Protocol
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To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).
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Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
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Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) to the flask via syringe.
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Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Heck Coupling Protocol
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To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), the ligand (e.g., P(o-tol)₃, 2-4 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas.
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Add the anhydrous solvent (e.g., DMF or NMP) and the alkene (e.g., styrene, 1.2 equiv.) via syringe.
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Seal the flask and heat the reaction mixture to 120-140 °C with stirring.
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Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent.
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Combine the organic extracts, wash with brine, dry, and concentrate.
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Purify the product by flash column chromatography.
General Sonogashira Coupling Protocol
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To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) salt (e.g., CuI, 1-3 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add a degassed solvent (e.g., triethylamine or a mixture of THF and an amine base).
-
Add the terminal alkyne (1.1 equiv.) dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC or GC-MS).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: A decision tree for troubleshooting low-yielding cross-coupling reactions.
References
Technical Support Center: Purification of Methyl 3-bromothiophene-2-carboxylate Reaction Products by Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of "Methyl 3-bromothiophene-2-carboxylate" reaction products using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?
A1: The most commonly used stationary phase for the purification of this compound is silica gel.[1] A suitable mobile phase is typically a mixture of a non-polar solvent like n-hexane or pentane and a moderately polar solvent such as ethyl acetate (EtOAc).[2] The ratio of these solvents will depend on the polarity of the impurities in your reaction mixture. A good starting point for developing your method is a 95:5 mixture of pentane/EtOAc.[2]
Q2: How can I determine the optimal solvent system for my column chromatography?
A2: The optimal solvent system should be determined by thin-layer chromatography (TLC) prior to running the column. The ideal solvent system will give your desired product, this compound, a retention factor (Rf) of approximately 0.2-0.4.[3] This Rf range generally provides the best separation from impurities.
Q3: What are some potential impurities I should be aware of during the purification process?
A3: Potential impurities largely depend on the synthetic route used to prepare this compound. If a Sandmeyer reaction of methyl 3-amino-2-thiophenecarboxylate is performed, unreacted starting material may be present.[4] Other potential impurities could include isomeric byproducts or compounds formed from side reactions.
Q4: How can I visualize the spots of this compound and its impurities on a TLC plate?
A4: this compound and many common organic impurities are UV active due to the aromatic thiophene ring. Therefore, the primary method for visualization is using a UV lamp at 254 nm, where the compounds will appear as dark spots on a fluorescent background.[5] For compounds that are not UV active, staining with potassium permanganate or p-anisaldehyde can be effective.[6]
Troubleshooting Guides
This section addresses common issues encountered during the chromatographic purification of this compound.
Problem 1: Poor Separation of the Product from Impurities
Symptoms:
-
Overlapping spots on the TLC plate.
-
Fractions collected from the column contain a mixture of the product and impurities.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Incorrect Solvent System | The polarity of the mobile phase may be too high or too low. Perform a thorough TLC analysis with a range of solvent systems (e.g., varying ratios of hexane/ethyl acetate) to find a system that provides good separation between your product and the impurities. Aim for a significant difference in Rf values. |
| Column Overloading | Loading too much crude product onto the column can lead to broad bands and poor separation. A general guideline is to use a silica gel to crude product weight ratio of at least 30:1. |
| Improper Column Packing | An improperly packed column with channels or cracks will result in an uneven flow of the mobile phase and poor separation. Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry.[1] |
| Sample Loading Technique | Loading the sample in a large volume of solvent can cause the initial band to be too wide. Dissolve the crude product in a minimal amount of the mobile phase or a non-polar solvent like hexane before loading it onto the column.[7] |
Problem 2: The Product Does Not Elute from the Column
Symptoms:
-
No spots corresponding to the product are observed in the collected fractions, even after flushing the column with a more polar solvent.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Mobile Phase is Too Non-Polar | The selected solvent system may not be polar enough to move the product down the column. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexane). |
| Product Decomposition on Silica Gel | Thiophene compounds can sometimes be sensitive to the acidic nature of silica gel, leading to decomposition on the column.[3] To test for this, spot your crude mixture on a TLC plate, let it sit for an hour, and then elute it. If you observe new spots or streaking, your compound may be unstable. Consider using deactivated silica gel (by pre-treating with a base like triethylamine) or an alternative stationary phase like alumina.[3] |
| Incorrect Identification on TLC | It's possible the spot you identified as your product on the initial TLC is actually an impurity, and your product has a different Rf value. Re-verify the identity of your product spot. |
Problem 3: Product Elutes with Streaking or Tailing on TLC
Symptoms:
-
The spot corresponding to the product on the TLC plate is not round but appears as a long streak.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Sample Overloading on TLC Plate | Spotting too much sample on the TLC plate can cause streaking. Ensure you are spotting a dilute solution of your sample. |
| Compound is Too Polar for the Solvent System | Highly polar compounds can interact strongly with the silica gel, leading to tailing. Try a more polar solvent system for the TLC. |
| Acidic or Basic Nature of the Compound | If your compound has acidic or basic functionalities, it can interact ionically with the silica gel. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can often resolve this issue. |
| Incomplete Dissolution of the Sample | If the sample is not fully dissolved before spotting on the TLC plate, it can lead to streaking. Ensure your sample is completely dissolved in the spotting solvent. |
Experimental Protocols
TLC Analysis Protocol
-
Preparation of TLC Plate: Obtain a silica gel coated TLC plate. Using a pencil, gently draw a straight line about 1 cm from the bottom of the plate. This will be your baseline.
-
Sample Preparation: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, spot a small amount of the dissolved sample onto the baseline of the TLC plate. Allow the solvent to evaporate completely.
-
Developing the TLC: Place a small amount of your chosen mobile phase (e.g., 9:1 hexane/ethyl acetate) into a developing chamber and cover it to allow the atmosphere to become saturated with solvent vapors. Place the TLC plate into the chamber, ensuring the baseline is above the solvent level.
-
Elution: Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm).[5] Circle the observed spots with a pencil.
-
Rf Calculation: Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front. Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
Column Chromatography Protocol
-
Column Preparation: Select an appropriately sized column based on the amount of crude product to be purified. Secure the column in a vertical position. Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
Packing the Column: Prepare a slurry of silica gel in the chosen mobile phase (determined by TLC). Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to ensure even packing. Allow the silica gel to settle, and then add a layer of sand on top of the silica bed.[1]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a non-polar solvent. Carefully load the sample onto the top of the silica gel bed using a pipette.[7]
-
Elution: Carefully add the mobile phase to the top of the column without disturbing the sand layer. Begin collecting fractions in test tubes. Apply gentle pressure to the top of the column (flash chromatography) to maintain a steady flow rate.
-
Monitoring the Separation: Monitor the separation by collecting small fractions and analyzing them by TLC.
-
Combining Fractions and Product Isolation: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Typical Chromatographic Conditions for Purification
| Parameter | Description |
| Stationary Phase | Silica Gel |
| Mobile Phase | n-Hexane/Ethyl Acetate or Pentane/Ethyl Acetate |
| Typical Ratios | 95:5, 9:1, 4:1 (Non-polar:Polar) |
| Ideal Product Rf | ~0.2 - 0.4 |
| Visualization | UV light (254 nm) |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for chromatography purification issues.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 3. Chromatography [chem.rochester.edu]
- 4. This compound | 26137-08-6 [amp.chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. faculty.fiu.edu [faculty.fiu.edu]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Preventing Dehalogenation of Methyl 3-bromothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of dehalogenation during cross-coupling reactions involving Methyl 3-bromothiophene-2-carboxylate. Our aim is to equip you with the knowledge and practical guidance to minimize this unwanted side reaction and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem with this compound?
A1: Dehalogenation is an undesired side reaction where the bromine atom on the thiophene ring is replaced by a hydrogen atom, leading to the formation of Methyl thiophene-2-carboxylate. This byproduct reduces the yield of your desired coupled product and can complicate purification efforts. This compound can be susceptible to this reaction, particularly under the conditions used for palladium-catalyzed cross-coupling reactions.
Q2: What is the primary mechanism of dehalogenation in palladium-catalyzed reactions?
A2: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle. This hydride can be generated from various sources in the reaction mixture, such as amines, solvents (like alcohols), water, or even certain phosphine ligands. The Pd-H species can then react with the palladium-bound thiophene intermediate, leading to the reductive elimination of the dehalogenated product instead of the desired cross-coupled product.
Q3: Which reaction parameters are most critical to control in order to prevent dehalogenation?
A3: Several factors can significantly influence the extent of dehalogenation. The most critical parameters to control are the choice of palladium catalyst and ligand , the base , the solvent , and the reaction temperature . Optimizing these components is key to favoring the desired cross-coupling pathway over the dehalogenation side reaction.
Troubleshooting Guides for Common Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. However, dehalogenation of this compound can be a significant issue.
Problem: Significant formation of Methyl thiophene-2-carboxylate byproduct.
| Potential Cause | Recommended Solution |
| Inappropriate Ligand Choice | Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or tBuXPhos. These ligands can promote the desired reductive elimination over dehalogenation. For some heteroaromatic substrates, dppf can also be effective.[1] |
| Base-Induced Hydride Formation | Avoid strong alkoxide bases if possible. Consider using weaker inorganic bases like K₃PO₄ or Cs₂CO₃. If an alkoxide base is necessary, use it in moderation and at lower temperatures. |
| Solvent Effects | Use aprotic solvents like toluene, dioxane, or THF. If an alcohol-containing solvent is used, it should be part of a mixed solvent system and at a low concentration. Some studies have shown that toluene can be superior to dioxane or DMF in minimizing dehalogenation.[2] |
| Presence of Water | While some water is often necessary for the Suzuki catalytic cycle, excessive amounts can promote dehalogenation.[3] For reactions sensitive to this side reaction, minimizing the water content is crucial. |
| High Reaction Temperature | Operate at the lowest temperature that allows for a reasonable reaction rate. Elevated temperatures can increase the rate of dehalogenation. |
This protocol is a general starting point and may require further optimization for specific coupling partners.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and a suitable base such as K₃PO₄ (2.0 mmol).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add degassed toluene (5 mL).
-
Reaction Execution: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. Dehalogenation can compete with the desired amination, especially with electron-rich or sterically hindered amines.
Problem: Formation of dehalogenated starting material instead of the desired amine.
| Potential Cause | Recommended Solution |
| Ligand Choice | Use bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos). These ligands have been shown to be effective in minimizing dehalogenation in amination reactions.[4] |
| Base Selection | Strong bases like NaOtBu are commonly used, but they can also promote dehalogenation. Consider screening other bases such as LHMDS or weaker inorganic bases like Cs₂CO₃, although this may require higher temperatures or longer reaction times.[5] |
| Solvent | Non-polar, aprotic solvents like toluene or dioxane are generally preferred.[6] |
| Reaction Temperature | Lowering the reaction temperature can sometimes disfavor the dehalogenation pathway. However, this may also slow down the desired amination reaction, so a balance must be found. |
-
Reaction Setup: To a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-2 mol%), the appropriate phosphine ligand (1.2-2.4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 mmol) to a reaction vessel.
-
Reagent Addition: Add this compound (1.0 mmol) and the amine (1.2 mmol), followed by the solvent (e.g., toluene, 3-5 mL).
-
Reaction Execution: Seal the vessel and heat to the desired temperature (typically 80-110 °C) with stirring.
-
Monitoring and Workup: Follow standard procedures for monitoring, workup, and purification as described for the Suzuki coupling.
Sonogashira Coupling
The Sonogashira coupling is used to form carbon-carbon bonds between sp² and sp hybridized carbons. Copper co-catalysis is common but can sometimes be omitted.
Problem: Low yield of the desired alkyne-substituted thiophene and formation of dehalogenated byproduct.
| Potential Cause | Recommended Solution |
| Catalyst System | While traditional Pd/Cu systems are effective, copper-free conditions can sometimes minimize side reactions. A system of (AllylPdCl)₂ and P(t-Bu)₃ has been shown to be effective for copper-free Sonogashira couplings of aryl bromides at room temperature.[7] |
| Base Selection | An amine base such as triethylamine or piperidine is typically used. The choice and amount of base can be critical.[8] |
| Solvent | Aprotic polar solvents like DMF or acetonitrile are often used. In some cases, running the reaction in neat amine can be beneficial.[9] |
| Temperature | Many Sonogashira couplings can be performed at or slightly above room temperature, which can help to suppress dehalogenation. |
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol) and the palladium precatalyst (e.g., (AllylPdCl)₂, 2.5 mol%).
-
Reagent Addition: Add the solvent (e.g., acetonitrile, 2.5 mL), followed by the phosphine ligand (e.g., P(t-Bu)₃, 5 mol%), the terminal alkyne (1.1 mmol), and the amine base (e.g., piperidine, 2.0 mmol).
-
Reaction Execution: Stir the reaction mixture at room temperature.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, follow a standard aqueous workup and purification by column chromatography.
Summary of Recommended Conditions to Minimize Dehalogenation
| Reaction | Recommended Catalyst/Ligand | Recommended Base | Recommended Solvent | Key Considerations |
| Suzuki-Miyaura | Pd₂(dba)₃ / SPhos or XPhos | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | Minimize water content; use lowest effective temperature. |
| Buchwald-Hartwig | Buchwald G3/G4 Precatalysts / XPhos, RuPhos | NaOtBu, LHMDS, Cs₂CO₃ | Toluene, Dioxane | Screen bases to balance reactivity and side reactions. |
| Sonogashira | (AllylPdCl)₂ / P(t-Bu)₃ (Copper-Free) | Piperidine, Et₃N | Acetonitrile, DMF | Room temperature is often sufficient and preferable. |
By carefully selecting the reaction components and conditions, researchers can significantly suppress the undesired dehalogenation of this compound, leading to higher yields of the desired cross-coupled products and simplifying subsequent purification steps.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. reddit.com [reddit.com]
Technical Support Center: Grignard Formation of Methyl 3-bromothiophene-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Grignard reagent formation from Methyl 3-bromothiophene-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the primary expected byproducts during the Grignard formation of this compound?
A1: The main byproducts to anticipate are:
-
Wurtz Coupling Product: Homocoupling of the starting material to form a bithiophene derivative. This occurs when the formed Grignard reagent reacts with unreacted this compound.
-
Protonated Starting Material: Formation of Methyl thiophene-2-carboxylate if any protic sources (like water) are present in the reaction. Grignard reagents are strong bases and will react readily with acidic protons.[1]
-
Products from Reaction with the Ester Group: The newly formed Grignard reagent can react with the ester functionality of another molecule of the starting material. This can lead to a cascade of reactions, ultimately forming a tertiary alcohol after a double addition.
Q2: My reaction is not initiating. What are the common causes and solutions?
A2: Failure to initiate is a common issue in Grignard reactions. Here are the likely causes and how to address them:
-
Inactive Magnesium Surface: Magnesium turnings are often coated with a layer of magnesium oxide that prevents the reaction.
-
Solution: Activate the magnesium surface by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium turnings in situ under an inert atmosphere.
-
-
Presence of Water: Grignard reagents are extremely sensitive to moisture.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents, and ensure the starting material is dry.
-
-
Low Reaction Temperature: While low temperatures can suppress side reactions, they can also hinder initiation.
-
Solution: Gentle heating with a heat gun may be required to start the reaction. Once initiated, the reaction is typically exothermic and may require cooling to maintain a steady temperature.
-
Q3: I'm observing a low yield of my desired downstream product. What could be the issue?
A3: Low yields can stem from several factors during the Grignard formation step:
-
Wurtz Coupling: As mentioned, this side reaction consumes both the starting material and the formed Grignard reagent.
-
Solution: Use a slow, dropwise addition of the this compound solution to the magnesium suspension. This maintains a low concentration of the aryl bromide and minimizes its reaction with the Grignard reagent. Maintaining a lower reaction temperature can also help.
-
-
Reaction with the Ester Group: The Grignard reagent can react with the ester on another molecule.
-
Incomplete Reaction: The Grignard formation may not have gone to completion.
-
Solution: Ensure the magnesium is sufficiently activated and that the reaction is allowed to proceed for an adequate amount of time.
-
Q4: Can I use this Grignard reagent in a Kumada coupling reaction?
A4: Yes, the in situ formed Grignard reagent of this compound can be used in transition metal-catalyzed cross-coupling reactions like the Kumada coupling. This is a common application for forming carbon-carbon bonds.[4][5][6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate | Inactive magnesium surface | Activate magnesium with iodine or 1,2-dibromoethane. Gently heat to initiate. |
| Presence of moisture | Flame-dry all glassware and use anhydrous solvents. | |
| Low yield of Grignard reagent | Significant Wurtz coupling | Slow, dropwise addition of the aryl bromide. Maintain a low reaction temperature. |
| Reaction with the ester group | Perform the reaction at very low temperatures (-78 °C) with highly reactive magnesium. | |
| Incomplete reaction | Ensure magnesium is fully activated and allow for sufficient reaction time. | |
| Formation of a complex mixture of byproducts | Reaction with the ester functionality | Utilize low-temperature Grignard formation protocols. Consider protecting the ester group if possible, though this adds extra synthetic steps. |
| Reaction temperature too high | Maintain strict temperature control throughout the reaction. |
Data Presentation
The following table presents hypothetical data for a Kumada coupling reaction using the in situ formed Grignard reagent of a thiophene derivative, illustrating the potential impact of solvent on product and byproduct distribution. This data is adapted from a patent for a similar reaction.[7]
| Solvent | 3-Alkylthiophene (Desired Product) Yield (%) | Bis-thienyl (Wurtz Byproduct) Yield (%) |
| 100% Diethyl Ether | 4.2 | 0.5 |
| 100% THF | Moderate (unspecified) | Significant (unspecified) |
| 50:50 THF/MTBE | 86.7 | 5.6 |
| 100% 2-Methyl-THF | 92.6 | 2.3 |
This data suggests that the choice of solvent can significantly influence the yield of the desired product and the formation of the Wurtz coupling byproduct.
Experimental Protocols
Protocol 1: Low-Temperature Formation of Functionalized Grignard Reagent
This protocol is adapted from the work of Rieke et al. and is designed to minimize side reactions with the ester group by forming the Grignard reagent at a very low temperature.[2][3]
Materials:
-
This compound
-
Highly reactive magnesium (Rieke Magnesium)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous workup and quenching reagents (e.g., saturated aqueous NH₄Cl solution)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), add Rieke magnesium (1.1 equivalents) to a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Add anhydrous THF to the flask and cool the suspension to -78 °C using a dry ice/acetone bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.
-
Add the solution of the aryl bromide dropwise to the stirred magnesium suspension at a rate that maintains the internal temperature below -70 °C.
-
After the addition is complete, stir the mixture at -78 °C for an additional 30-60 minutes. The resulting dark brown or black suspension is the Grignard reagent, which can be used directly for subsequent reactions.
Protocol 2: Kumada Coupling with in situ Formed Grignard Reagent
This protocol describes a typical Kumada coupling reaction where the Grignard reagent is formed and then immediately used in a cross-coupling reaction.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous Diethyl Ether or THF
-
Alkyl or Aryl Halide (coupling partner)
-
Palladium or Nickel catalyst (e.g., Pd(PPh₃)₄ or Ni(dppp)Cl₂)
-
Anhydrous workup and quenching reagents
Procedure:
-
Grignard Formation: In a flame-dried, three-necked flask under an inert atmosphere, prepare the Grignard reagent from this compound and magnesium turnings in anhydrous diethyl ether or THF as described in general Grignard preparation procedures.
-
Coupling Reaction: In a separate flame-dried flask under an inert atmosphere, dissolve the coupling partner (alkyl or aryl halide, 1.0 equivalent) and the catalyst (0.01-0.05 equivalents) in the same anhydrous solvent.
-
Cool the solution of the coupling partner and catalyst to 0 °C.
-
Slowly transfer the freshly prepared Grignard reagent solution to the solution of the coupling partner via a cannula.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, or until the reaction is complete (monitored by TLC or GC).
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous NH₄Cl solution. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Visualizations
Reaction Pathway Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides [organic-chemistry.org]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. Kumada Coupling | NROChemistry [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Kumada coupling - Wikipedia [en.wikipedia.org]
- 7. US7205414B2 - Process for the Kumada coupling reaction - Google Patents [patents.google.com]
Technical Support Center: Improving Regioselectivity of Reactions with Methyl 3-bromothiophene-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 3-bromothiophene-2-carboxylate. Our goal is to help you overcome common challenges and improve the regioselectivity of your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the principal reactive sites of this compound in common reactions?
The primary reactive sites on this compound are the C-Br bond at the 3-position and the C-H bonds at the 4- and 5-positions of the thiophene ring. The bromine atom is susceptible to substitution through various cross-coupling reactions. The acidity of the C-H bonds, particularly at the 4-position, allows for deprotonation and subsequent functionalization through directed ortho-metalation.
Q2: How do the ester and bromo substituents influence the regioselectivity of reactions?
The methyl carboxylate group at the 2-position and the bromine atom at the 3-position significantly influence the regioselectivity of reactions. The ester group is an electron-withdrawing group and a directing group for metalation. In directed ortho-metalation, the ester group directs deprotonation to the adjacent C4 position. In cross-coupling reactions, the electronic properties of these substituents can affect the reactivity of the C-Br bond.
Q3: Is it possible to achieve selective functionalization at the C4 or C5 position?
Yes, selective functionalization at the C4 and C5 positions is achievable through different strategies.
-
C4-functionalization: This is typically achieved via directed ortho-metalation (DoM).[1][2] The ester group at the C2 position acts as a directed metalation group (DMG), facilitating the deprotonation of the adjacent C4 proton by a strong base like lithium diisopropylamide (LDA) or a lithium amide base.[1][3][4] The resulting organolithium intermediate can then be quenched with various electrophiles.
-
C5-functionalization: Achieving selectivity at the C5 position in the presence of a C3-bromo substituent can be more challenging. One approach involves using a blocking group at the C2 position to direct arylation to the C5 position.[5][6] Alternatively, in certain cross-coupling reactions, the electronic and steric environment can be manipulated to favor reaction at the C5-position, although this is less common.
Q4: What are the most common side reactions observed when working with this compound?
Common side reactions include:
-
Homocoupling: Formation of biphenyl or bithiophene species from the coupling of two molecules of the boronic acid or two molecules of the thiophene starting material, respectively. This is often caused by the presence of oxygen or issues with the catalytic cycle.
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom before the cross-coupling reaction can occur, reducing the yield of the desired product.[7]
-
Debromination: Loss of the bromine atom without the desired coupling reaction, leading to the formation of methyl thiophene-2-carboxylate.
-
Formation of regioisomers: In cases where reaction conditions are not optimized, a mixture of products functionalized at different positions can be formed.
Troubleshooting Guides
Problem 1: Poor or No Conversion in Suzuki-Miyaura Coupling
| Possible Cause | Suggested Solution(s) |
| Inactive Catalyst | - Ensure the palladium catalyst is not oxidized (e.g., formation of Pd black).- Use fresh catalyst or a more robust pre-catalyst.- Consider using more electron-rich and bulky phosphine ligands like SPhos or XPhos to accelerate oxidative addition.[7] |
| Poor Reagent Quality | - Verify the purity of the boronic acid or ester, as they can be unstable.[7]- Ensure solvents are anhydrous and properly degassed to remove oxygen, which can deactivate the catalyst.[7] |
| Inappropriate Base or Solvent | - The choice of base is critical and substrate-dependent. Screen different bases such as K₂CO₃, Cs₂CO₃, or organic bases like Et₃N.[7]- Ensure the solvent system (e.g., dioxane/water, toluene/water) provides adequate solubility for all reactants.[7] |
Problem 2: Low Regioselectivity in Cross-Coupling Reactions (Mixture of Isomers)
| Possible Cause | Suggested Solution(s) |
| High Reaction Temperature | - Lowering the reaction temperature can enhance selectivity by favoring the kinetically preferred pathway.[8] Start at room temperature and gradually increase if necessary, monitoring the reaction closely.[8] |
| Highly Reactive Catalyst/Ligand System | - A very active catalyst may not effectively differentiate between potential reaction sites.[8]- Screen different ligands. Less electron-rich and less bulky ligands may offer higher selectivity in some cases. |
| Steric and Electronic Effects of the Coupling Partner | - Highly hindered coupling partners may lead to undesired side reactions or low selectivity.- Consider the electronic nature of the coupling partner, as it can influence the reaction rate and selectivity. |
Problem 3: Formation of Homocoupling Byproducts
| Possible Cause | Suggested Solution(s) |
| Oxygen Contamination | - Rigorously degas all solvents and reagents.- Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. |
| Inefficient Transmetalation | - Ensure the base is strong enough and soluble to facilitate efficient transmetalation.- The choice of solvent can also impact the rate of transmetalation. |
Problem 4: Difficulty in Achieving Selective C4-Lithiation/Metalation
| Possible Cause | Suggested Solution(s) |
| Incorrect Choice of Base | - The ester group at C2 directs metalation to C4. Use a strong, non-nucleophilic base like LDA or LiTMP.[3]- Alkyllithiums like n-BuLi can sometimes lead to addition to the ester carbonyl. |
| Inappropriate Reaction Temperature or Time | - Lithiation is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions.[9]- The optimal reaction time should be determined empirically to ensure complete deprotonation without significant decomposition. |
Data Presentation
Table 1: Regioselectivity of Suzuki-Miyaura Coupling with Phenylboronic Acid under Various Conditions
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Regiomeric Ratio (C3:Other) | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | >95:5 | 85 |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 90:10 | 78 |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 80 | >98:2 | 92 |
Note: Data is representative and may vary based on specific substrate and reaction scale.
Experimental Protocols
Protocol 1: General Procedure for Regioselective Suzuki-Miyaura Coupling at the C3-Position
-
To an oven-dried flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed solvent system (e.g., toluene/water 4:1).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Procedure for Directed ortho-Metalation and Functionalization at the C4-Position
-
Dissolve this compound (1.0 eq.) in anhydrous THF in an oven-dried, three-necked flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 eq., prepared in situ or from a commercial source) dropwise.
-
Stir the mixture at -78 °C for 1-2 hours.
-
Add the desired electrophile (1.2 eq.) dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify the product by column chromatography.
Visualizations
Caption: Factors influencing regioselectivity in reactions of this compound.
Caption: Workflow for troubleshooting poor regioselectivity in cross-coupling reactions.
Caption: Decision diagram for choosing a C-H functionalization strategy.
References
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. Directed Ortho Metalation [organic-chemistry.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. BJOC - Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Catalyst Deactivation in Methyl 3-bromothiophene-2-carboxylate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation in cross-coupling reactions involving Methyl 3-bromothiophene-2-carboxylate.
Troubleshooting Guide
This guide addresses common issues observed during cross-coupling reactions with this compound, with a focus on catalyst deactivation.
| Problem | Potential Cause | Troubleshooting Steps |
| Low to No Product Yield | Catalyst Poisoning by Sulfur: The sulfur atom in the thiophene ring can strongly coordinate to the palladium catalyst, blocking its active sites and leading to deactivation.[1][2] | 1. Increase Catalyst Loading: A higher catalyst loading may compensate for the partial deactivation. 2. Select Robust Catalysts: Consider using sterically hindered phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which can be more resistant to poisoning. 3. Use Pre-catalysts: Palladium pre-catalysts are designed for clean and efficient generation of the active catalyst, which can sometimes mitigate deactivation pathways. |
| Incomplete Reaction | 1. Optimize Reaction Time and Temperature: The reactivity of 3-bromothiophenes can be lower than their 2-bromo counterparts. Extending the reaction time or moderately increasing the temperature may improve conversion.[3] 2. Ensure Proper Mixing: In heterogeneous mixtures, vigorous stirring is crucial to ensure efficient interaction between reactants and the catalyst. | |
| Formation of Black Precipitate (Palladium Black) | Catalyst Decomposition: The active Pd(0) catalyst can agglomerate and precipitate as inactive palladium black. This can be caused by high temperatures, impurities, or inappropriate ligand choice. | 1. Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition.[3] 2. Degas Solvents Thoroughly: Oxygen can promote the formation of inactive palladium species. Ensure all solvents and the reaction setup are properly degassed. 3. Use Stabilizing Ligands: Bidentate phosphine ligands like dppf can form very stable catalysts that are less prone to decomposition. |
| Inconsistent Results/Lack of Reproducibility | Variable Quality of Reagents: The purity of the boronic acid, base, and solvents can significantly impact the reaction outcome. | 1. Use High-Purity Reagents: Ensure all starting materials are of high purity and appropriately stored. 2. Activate the Base: Some bases, like potassium carbonate, may need to be freshly ground and dried before use to ensure activity. |
| Significant Homocoupling of Boronic Acid | Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid partner. | 1. Rigorous Degassing: Employ freeze-pump-thaw cycles for solvents and ensure the reaction is maintained under a positive pressure of an inert gas (e.g., Argon or Nitrogen). |
Frequently Asked Questions (FAQs)
Q1: Why is catalyst deactivation a common issue in reactions with this compound?
A1: The primary reason is the presence of the sulfur atom in the thiophene ring. Sulfur is a known poison for palladium catalysts. It can strongly adsorb to the palladium surface, blocking the active sites required for the catalytic cycle to proceed, leading to reduced activity or complete deactivation.[1][2]
Q2: What are the main mechanisms of palladium catalyst deactivation in these reactions?
A2: The main deactivation mechanisms include:
-
Poisoning: The sulfur atom of the thiophene ring binds strongly to the palladium center.[1]
-
Sintering/Agglomeration: The active palladium nanoparticles can grow into larger, less active particles, or precipitate as palladium black, especially at higher temperatures.[2]
-
Leaching: The palladium can be lost from the support in the case of heterogeneous catalysts.[2]
-
Changes in Oxidation State: The active Pd(0) species can be oxidized to less active Pd(II) species, or in some cases, reduced to inactive forms.
Q3: Which palladium catalysts and ligands are recommended for Suzuki-Miyaura coupling with this compound?
A3: Based on successful literature reports, Pd(PPh₃)₄ has been used effectively.[4][5] Systems employing Pd(OAc)₂ with phosphine ligands like SPhos have also shown high efficiency for the Suzuki-Miyaura coupling of other bromothiophenes and are a good starting point for optimization.[6]
Q4: Can a poisoned palladium catalyst be regenerated?
A4: In some instances, regeneration is possible, particularly for heterogeneous catalysts. This often involves oxidative treatments to remove the poisoning species, followed by a reduction step to regenerate the active Pd(0) catalyst. However, complete regeneration is often difficult to achieve.
Q5: How can I minimize the risk of catalyst deactivation?
A5: To minimize deactivation:
-
Use the lowest effective catalyst loading.
-
Optimize the reaction temperature to be as low as possible while still achieving a reasonable reaction rate.
-
Ensure all reagents and solvents are pure and thoroughly degassed.
-
Select a robust catalyst system, potentially with bulky electron-rich phosphine ligands or NHC ligands.
-
Maintain a strict inert atmosphere throughout the reaction.
Experimental Protocols
Below are detailed experimental protocols from published literature for the Suzuki-Miyaura coupling of this compound.
Protocol 1: Suzuki-Miyaura Coupling with Pd(PPh₃)₄ in Dioxane/Water
This protocol is adapted from a procedure that reported a quantitative yield.[5]
Reagents:
-
This compound (1.0 eq)
-
Arylboronic acid (1.08 eq)
-
Potassium phosphate (K₃PO₄) (1.98 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
Degas a mixture of 1,4-dioxane and water (6:1 v/v) by bubbling with argon for 10 minutes.
-
To a reaction tube, add 3-benzyloxybenzeneboronic acid (1.08 eq), this compound (1.0 eq), K₃PO₄ (1.98 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Seal the reaction tube, and then evacuate and backfill with argon five times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Stir the reaction mixture and heat in an oil bath at 90 °C for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation: Successful Suzuki-Miyaura Reaction Conditions
| Catalyst (mol%) | Ligand | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | Dioxane/H₂O | 90 | 24 | >99 | [4] |
| Pd(OAc)₂ (10) | PPh₃ (20) | Cs₂CO₃ (3.0) | THF | N₂ atmosphere | - | - | [7] |
Note: The second entry from reference[7] provides the reagents used but does not specify the reaction time, temperature, or yield in the provided abstract.
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Catalyst Deactivation by Sulfur Poisoning
Caption: Simplified mechanism of Palladium catalyst deactivation by a sulfur-containing molecule.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Morpholino Thiophenes as Novel Mycobacterium tuberculosis Inhibitors, Targeting QcrB - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reactions Involving Methyl 3-bromothiophene-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Methyl 3-bromothiophene-2-carboxylate" on a larger scale. The information is presented in a question-and-answer format to directly address common challenges encountered during process development and scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up reactions with this compound and related reagents?
A1: When moving from bench-scale to pilot or production scale, several safety hazards become more pronounced. Key concerns include:
-
Handling of Pyrophoric Reagents: Reactions such as lithiation (using n-butyllithium or t-butyllithium) and Grignard reagent formation involve highly pyrophoric materials that can ignite spontaneously in air.[1] On a large scale, the risks associated with quenching and handling these reagents increase significantly.
-
Exothermic Reactions: Lithiation, Grignard, and some coupling reactions can be highly exothermic.[2] Without proper heat management, which is more challenging in larger reactors due to a lower surface-area-to-volume ratio, thermal runaways can occur.
-
Solvent Safety: Many procedures use flammable and volatile solvents like THF and diethyl ether.[3] On a larger scale, the risk of fire and explosion increases, necessitating the use of appropriate grounding, bonding, and ventilation.[4]
-
Reagent and Product Toxicity: While specific toxicity data for this compound is not extensively documented in the public domain, it is prudent to handle it and its derivatives as potentially hazardous materials, especially concerning inhalation and skin contact.[5][6][7]
Q2: We are observing significant amounts of debrominated by-product during our lithiation/Grignard reaction at scale. What is the likely cause and how can we mitigate this?
A2: The formation of a debrominated (protonated) thiophene derivative is a common side reaction, particularly during scale-up.[8] The primary causes are:
-
Presence of Protic Impurities: Grignard reagents and organolithiums are strong bases and will react with any available proton source, such as water, alcohols, or even acidic protons on other starting materials.[9] Ensure all glassware is rigorously dried and solvents are anhydrous.
-
Incomplete Reaction with Electrophile: If the addition of the electrophile is too slow or if there is poor mixing, the organometallic intermediate may abstract a proton from the solvent or another reagent.
-
Thermal Instability: The 3-lithiothiophene intermediate can be unstable at higher temperatures, leading to decomposition and protonation upon workup.[1] Maintaining a low reaction temperature (typically -78 °C for lithiation) is crucial.[1]
Mitigation Strategies:
-
Strict Anhydrous Conditions: Flame-dry all glassware under vacuum and use freshly distilled, anhydrous solvents.
-
Inverse Addition: Add the solution of this compound to the organolithium reagent to maintain an excess of the lithiating agent.
-
Temperature Control: Ensure efficient cooling and monitoring of the internal reaction temperature.
-
Rapid Quenching: Add the electrophile efficiently and ensure good mixing to promote the desired reaction over protonation.
Q3: Our Suzuki-Miyaura coupling reaction is sluggish and gives low yields at a larger scale, although it worked well in the lab. What are the potential issues?
A3: Scale-up of Suzuki-Miyaura couplings can present several challenges:
-
Catalyst Deactivation: The palladium catalyst can be sensitive to impurities and may deactivate over the longer reaction times often required for larger batches. The presence of carboxylic acids or their conjugate bases can sometimes coordinate to the palladium and inhibit the catalytic cycle.[9]
-
Inefficient Mixing: In multiphasic Suzuki reactions (e.g., organic solvent and aqueous base), mass transfer limitations due to inadequate mixing can significantly slow down the reaction rate.
-
Dehalogenation: The presence of excess base or impurities in the boronic acid can lead to the undesired side reaction of dehalogenation, where the bromine is replaced by a hydrogen.[8]
-
Homocoupling: Homocoupling of the boronic acid is another common side reaction that can reduce the yield of the desired product.
Troubleshooting Guides
Guide 1: Grignard Reaction Troubleshooting
| Issue | Potential Cause | Recommended Action |
| Reaction fails to initiate | Magnesium surface is passivated with magnesium oxide. | Activate the magnesium turnings with a small crystal of iodine, 1,2-dibromoethane, or by mechanical stirring under an inert atmosphere.[3] |
| Traces of water in the solvent or on the glassware. | Ensure all equipment is flame-dried and solvents are rigorously dried.[9] | |
| Low yield of the desired product | Inaccurate concentration of the Grignard reagent. | Titrate a small aliquot of the prepared Grignard reagent before use to determine the exact molarity.[9] |
| Wurtz coupling (homocoupling of the alkyl halide). | Add the solution of this compound slowly to the magnesium turnings to maintain a low concentration of the halide. | |
| Formation of debrominated side product. | See FAQ Q2. | |
| Reaction mixture turns dark brown or black | Decomposition of the Grignard reagent. | This can be caused by impurities or prolonged heating. While some darkening can be normal, excessive discoloration may indicate significant decomposition.[9] |
Guide 2: Suzuki-Miyaura Coupling Troubleshooting
| Issue | Potential Cause | Recommended Action |
| Low or no conversion | Catalyst is inactive or poisoned. | Use fresh, high-purity catalyst and ligands. Degas the reaction mixture thoroughly to remove oxygen. |
| Base is not effective. | Ensure the base is finely powdered for better solubility and reactivity. Consider screening different bases (e.g., K₃PO₄, Cs₂CO₃). | |
| Poor mass transfer in a biphasic system. | Increase agitation speed. Consider using a phase-transfer catalyst. | |
| Significant dehalogenation | Presence of water or other protic sources. | Use anhydrous solvents and reagents. Minimize the amount of water in the reaction if possible.[8] |
| Catalyst choice. | Some palladium catalysts are more prone to promoting dehalogenation. Consider screening different palladium sources and ligands. | |
| Formation of homocoupled boronic acid byproduct | Oxygen contamination. | Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen). |
| Difficulty in removing palladium from the product | Palladium complexes are soluble in the product solution. | After the reaction, consider a workup with a palladium scavenger, such as N-acetylcysteine or activated carbon. |
Experimental Protocols
Protocol 1: Illustrative Lab-Scale vs. Scale-Up Suzuki-Miyaura Coupling
This table illustrates potential changes in parameters and outcomes when scaling up a Suzuki-Miyaura coupling reaction. Note: This is a generalized example, and actual results will vary.
| Parameter | Lab-Scale (1 g) | Pilot-Scale (1 kg) | Rationale for Change |
| This compound | 1.0 g (4.52 mmol) | 1.0 kg (4.52 mol) | 1000x scale-up |
| Arylboronic Acid | 1.1 eq | 1.05 eq | Reduce cost and potential for homocoupling at scale. |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 3 mol% | 0.5 - 1 mol% | Reduce catalyst loading for cost-effectiveness. |
| Base (e.g., K₂CO₃) | 2.5 eq | 2.2 eq | Optimize stoichiometry and reduce waste. |
| Solvent (e.g., Toluene/Water) | 20 mL / 5 mL | 10 L / 2.5 L | Maintain appropriate concentration. |
| Reaction Temperature | 90 °C | 85-90 °C | Better temperature control may be needed to manage exotherm. |
| Reaction Time | 4 hours | 8-12 hours | Slower reaction rates due to mass transfer limitations. |
| Typical Yield | 85-95% | 75-85% | Yields often decrease slightly on scale-up due to handling losses and less ideal conditions. |
| Key Impurities | Debrominated starting material (<1%), Homocoupled boronic acid (<2%) | Debrominated starting material (1-3%), Homocoupled boronic acid (2-5%) | Increased potential for side reactions over longer reaction times. |
| Purification | Flash Chromatography | Crystallization / Recrystallization | Chromatography is generally not feasible for large quantities. |
Visualizations
Logical Flowchart for Troubleshooting Low Yield in a Scaled-Up Reaction
Caption: Troubleshooting workflow for addressing low yields in scaled-up reactions.
Experimental Workflow for a Scaled-Up Grignard Reaction
Caption: A typical experimental workflow for a scaled-up Grignard reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 7. Troubleshooting Common Pharmaceutical Manufacturing Challenges – Global Center for Pharmaceutical Industry [globalpharmacenter.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Monitoring Reactions of Methyl 3-bromothiophene-2-carboxylate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) for monitoring the reaction progress of Methyl 3-bromothiophene-2-carboxylate using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
TLC Troubleshooting
Q1: Why are the spots on my TLC plate streaking or elongated?
A1: This is a common issue with several potential causes:
-
Sample Overloading: You may have applied too much sample to the plate. Try diluting your reaction aliquot before spotting.[1][2][3]
-
Inappropriate Solvent Polarity: The solvent system may not be suitable for your compounds.[1][4] If your compound is highly polar, it may streak.
-
Acidic or Basic Compounds: The inherent properties of your starting material or product can cause interactions with the silica gel. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can resolve this.[2][3]
-
High-Boiling Point Solvents: Reaction solvents like DMF or DMSO can cause significant streaking. After spotting your sample, place the TLC plate under a high vacuum for a few minutes to evaporate the solvent before developing the plate.[5]
Q2: I don't see any spots on my TLC plate after development. What went wrong?
A2: Several factors could lead to the absence of visible spots:
-
Sample Too Dilute: The concentration of your compound might be too low to be detected. Try re-spotting the sample multiple times in the same location, allowing the solvent to dry completely between applications.[2][4]
-
Compound Not UV-Active: If you are using a UV lamp for visualization, your compound may not be UV-active. Try using an alternative visualization technique, such as an iodine chamber or a chemical stain (e.g., potassium permanganate, ceric ammonium molybdate).[2][6]
-
Compound Volatility: Your compound may have evaporated from the TLC plate during development.[2]
-
Solvent Level Too High: If the solvent level in the developing chamber is above the spotting line, your sample will dissolve into the solvent pool instead of migrating up the plate.[2][4]
Q3: The Rf values for my spots are too high (close to the solvent front) or too low (close to the baseline). How do I fix this?
A3: The Retention factor (Rf) is highly dependent on the polarity of the mobile phase.
-
Spots Too High (High Rf): Your eluent is too polar. Decrease the proportion of the polar solvent or choose a less polar solvent system.[2]
-
Spots Too Low (Low Rf): Your eluent is not polar enough. Increase the proportion of the polar solvent or select a more polar solvent system.[2]
Q4: My starting material and product spots have very similar Rf values, making it hard to monitor the reaction. What can I do?
A4: Improving separation between spots with similar polarities can be challenging:
-
Change Solvent System: Experiment with different solvent systems. Sometimes, switching one of the solvents (e.g., from ethyl acetate to diethyl ether) can alter the selectivity and improve separation.[5]
-
Use a Co-spot: Always run a co-spot lane where you apply both the starting material and the reaction mixture. If the two compounds are different, the co-spot may appear elongated or as two overlapping spots, confirming the presence of a new product.[5][7]
-
2D TLC: For complex mixtures or difficult separations, you can run a 2D TLC. Spot the sample in one corner, run the plate, dry it, rotate it 90 degrees, and run it again in a different solvent system.[5]
LC-MS Troubleshooting
Q1: I'm not seeing the characteristic bromine isotope pattern ([M+H]⁺ and [M+H+2]⁺) for my compound. What is happening?
A1: The 1:1 isotopic signature of bromine is a key identifier. Its absence could indicate:
-
Debromination During Reaction: The reaction conditions may have caused the bromine atom to be replaced by a hydrogen or another group. This would result in a single peak corresponding to the debrominated mass.[8]
-
In-source Fragmentation/Dehydration: While less common for aryl bromides with soft ionization techniques like ESI, high source voltages or temperatures can sometimes cause fragmentation.[8] For certain brominated compounds, in-source dehydration of hydroxylated metabolites can create ions that interfere with the parent compound's signal.[9]
Q2: The retention times for my peaks are shifting between injections. Why?
A2: Unstable retention times compromise data reliability and can be caused by:
-
Column Degradation: Over time, the stationary phase of the LC column can degrade.
-
Mobile Phase Changes: The composition of your mobile phase may be inconsistent. Ensure it is prepared fresh and accurately, as even small changes in pH or solvent ratio can cause shifts.[10]
-
Flow Rate Fluctuations: Issues with the pump, such as air bubbles or leaks, can lead to an inconsistent flow rate.[10]
-
Temperature Changes: Ensure the column oven temperature is stable.
Q3: My chromatographic peaks are broad, tailing, or splitting. What are the common causes?
A3: Poor peak shape can negatively impact resolution and sensitivity.
-
Column Contamination: Buildup of contaminants from previous samples can block the column frit or interact with the stationary phase. Regularly flush your column according to the manufacturer's instructions.[10][11]
-
Injection Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion. Dilute your sample in the initial mobile phase composition whenever possible.[11][12]
-
Column Void: A void can form at the head of the column over time, leading to split peaks. This can sometimes be fixed by reversing the column and flushing it, but replacement is often necessary.[12]
-
Secondary Interactions: Some compounds can interact with the silica backbone of the column, causing tailing. Modifying the mobile phase with additives can sometimes mitigate this.[12]
Q4: My signal intensity is weak or I'm seeing a lot of baseline noise. How can I improve my signal?
A4: Low signal-to-noise can be an instrument or sample issue.
-
Ion Source Problems: The ion source may be dirty. Regular cleaning of the ESI probe and source optics is essential for maintaining sensitivity.
-
Contamination: Contaminants in solvents, additives, or from the sample itself can elevate the baseline noise. Use high-purity LC-MS grade solvents and filter all samples.[10][11]
-
Matrix Effects: Components in the reaction mixture (salts, reagents) can suppress the ionization of your analyte. Dilute the sample or perform a simple sample clean-up (e.g., solid-phase extraction) if possible.[10]
Experimental Protocols & Data
Protocol 1: Reaction Monitoring by TLC
This protocol outlines a general procedure for monitoring a reaction involving this compound.
Methodology:
-
Plate and Chamber Preparation:
-
Use silica gel 60 F254 plates.[6] Draw a light pencil line about 1 cm from the bottom to serve as the origin.
-
Prepare a developing chamber by adding the chosen solvent system (e.g., a mixture of hexanes and ethyl acetate) to a depth of about 0.5 cm.[6][13] Place a piece of filter paper inside to saturate the chamber atmosphere and seal it with a lid.
-
-
Sample Spotting:
-
Prepare dilute solutions of your starting material (SM) and the reaction mixture (RM) in a volatile solvent like ethyl acetate.
-
Using a capillary tube, spot three lanes on the origin line:[7]
-
Lane 1 (SM): Spot the pure starting material.
-
Lane 2 (Co-spot): Spot the starting material, then spot the reaction mixture directly on top.[7]
-
Lane 3 (RM): Spot the reaction mixture.
-
-
-
Development: Place the TLC plate in the saturated chamber, ensuring the solvent level is below the origin line.[4] Allow the solvent to ascend until it is about 1 cm from the top of the plate.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm).[14] Circle the visible spots with a pencil. Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).
Data Presentation: Hypothetical TLC Data for a Suzuki Coupling Reaction
| Compound | Role | Expected Polarity | Hypothetical Rf (20% EtOAc/Hexanes) | UV Visualization |
| This compound | Starting Material | Moderately Polar | 0.45 | Dark Spot |
| Phenylboronic acid | Reagent | Polar | ~0.1 (may streak) | Dark Spot |
| Methyl 3-phenylthiophene-2-carboxylate | Product | Less Polar than SM | 0.60 | Dark Spot |
Note: Actual Rf values are highly dependent on the specific reaction, solvent system, and TLC plate used.
Protocol 2: Reaction Monitoring by LC-MS
This protocol provides a general method for analyzing reaction progress.
Methodology:
-
Sample Preparation:
-
Take a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Dilute it significantly with a suitable solvent (e.g., 1 mL of acetonitrile or methanol). The solvent should be miscible with the mobile phase.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove particulates that could clog the system.[11]
-
-
LC Conditions (Typical):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of Water (A) and Acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start with a high percentage of A, increasing to a high percentage of B over several minutes to elute compounds of varying polarities.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Injection Volume: 1 - 5 µL.
-
-
MS Conditions (Typical):
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Analysis: Scan for the expected mass-to-charge ratio (m/z) of the starting material and the product. For brominated compounds, look for the characteristic 1:1 isotopic pattern for [M+H]⁺ and [M+H+2]⁺.[8]
-
Data Presentation: Expected LC-MS Data
| Compound | Molecular Formula | Molecular Weight | Expected [M+H]⁺ (m/z) | Key Diagnostic Feature |
| This compound | C₆H₅BrO₂S | 221.07 | 220.9 / 222.9 | 1:1 isotopic peaks for ⁷⁹Br/⁸¹Br |
| Methyl 3-phenylthiophene-2-carboxylate (Suzuki Product Example) | C₁₂H₁₀O₂S | 218.27 | 219.0 | Single peak, loss of Br pattern |
| 3-Bromothiophene-2-carboxylic acid (Hydrolysis Side-product) | C₅H₃BrO₂S | 207.05 | 206.9 / 208.9 | 1:1 isotopic peaks, mass shift of -14 Da |
Visualizations
Workflow for Reaction Monitoring
Caption: Workflow for monitoring reaction progress using TLC and LC-MS.
Troubleshooting Logic for TLC Spot Streaking
References
- 1. microbiozindia.com [microbiozindia.com]
- 2. silicycle.com [silicycle.com]
- 3. chembam.com [chembam.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Chromatography [chem.rochester.edu]
- 6. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. Interference by metabolites and the corresponding troubleshooting during the LC-MS/MS bioanalysis of G004, a bromine-containing hypoglycemic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. zefsci.com [zefsci.com]
- 11. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 12. agilent.com [agilent.com]
- 13. shoko-sc.co.jp [shoko-sc.co.jp]
- 14. rsc.org [rsc.org]
Validation & Comparative
A Comparative Analysis of the Reactivity of Methyl 3-bromothiophene-2-carboxylate and Methyl 2-bromothiophene-3-carboxylate in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel molecules. Thiophene derivatives are prevalent scaffolds in pharmaceuticals and functional materials. This guide provides an in-depth comparison of the reactivity of two closely related isomers: Methyl 3-bromothiophene-2-carboxylate and Methyl 2-bromothiophene-3-carboxylate. The analysis focuses on their performance in common palladium-catalyzed cross-coupling reactions, supported by established chemical principles and experimental data from analogous systems.
Structural and Electronic Properties
The reactivity of brominated thiophenes in cross-coupling reactions is fundamentally governed by the position of the bromine atom and the electronic influence of other substituents on the thiophene ring.
This compound (CAS: 26137-08-6) features a bromine atom at the 3-position (a β-position) and a methyl carboxylate group at the 2-position (an α-position) of the thiophene ring.[1] In contrast, Methyl 2-bromothiophene-3-carboxylate (CAS: 76360-43-5) has the bromine atom at the 2-position (an α-position) and the methyl carboxylate group at the 3-position (a β-position).[2][3] Both isomers share the same molecular formula (C₆H₅BrO₂S) and molecular weight (221.07 g/mol ).[1][2]
The key distinction lies in the location of the C-Br bond. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the C-Br bond to the palladium(0) catalyst is often the rate-determining step. The C-Br bond at an α-position of the thiophene ring is generally more reactive than a C-Br bond at a β-position. This is attributed to the greater polarization of the C-Br bond at the α-position and the stabilization of the resulting organopalladium intermediate.
Furthermore, steric and electronic effects of the methyl carboxylate group play a significant role. The electron-withdrawing nature of the ester group can influence the electron density of the thiophene ring and the C-Br bond. Additionally, the proximity of the ester group to the bromine atom can create steric hindrance, impeding the approach of the bulky palladium catalyst.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
While direct head-to-head comparative studies for these two specific isomers are not extensively documented, their reactivity can be predicted based on well-established principles of thiophene chemistry. Generally, Methyl 2-bromothiophene-3-carboxylate is expected to be more reactive than this compound in most palladium-catalyzed cross-coupling reactions.
Here's a summary of the predicted reactivity in several common cross-coupling reactions:
| Reaction Type | Predicted Reactivity of Methyl 2-bromothiophene-3-carboxylate (α-bromo) | Predicted Reactivity of this compound (β-bromo) | Rationale |
| Suzuki-Miyaura Coupling | Higher | Lower | The C-Br bond at the α-position undergoes oxidative addition more readily. The ester group at the 3-position provides less steric hindrance compared to the adjacent ester in the 3-bromo isomer. |
| Stille Coupling | Higher | Lower | Similar to Suzuki coupling, the reactivity is largely dependent on the ease of C-Br bond cleavage, which is favored at the α-position. |
| Buchwald-Hartwig Amination | Higher | Lower | The amination of aryl halides is also initiated by oxidative addition, making the α-bromo isomer more susceptible to reaction.[4] Electron-rich and labile heterocycles like 3-bromothiophene can already present challenges, suggesting the less reactive isomer would be even more so.[4] |
| Heck Reaction | Higher | Lower | The Mizoroki-Heck reaction follows a similar catalytic cycle involving oxidative addition, making the α-bromo isomer the more reactive partner.[5][6] |
| Sonogashira Coupling | Higher | Lower | The coupling of terminal alkynes with aryl halides is also expected to be more facile with the more reactive α-bromo isomer.[7] |
| Negishi Coupling | Higher | Lower | This reaction, which couples organozinc compounds with organic halides, is known for its high functional group tolerance, but the inherent reactivity difference of the C-Br bond position would still favor the α-bromo isomer.[8] |
Experimental Protocols
The following is a general experimental protocol for a Suzuki-Miyaura coupling reaction, which can be adapted for both isomers. It is important to note that reaction conditions, particularly temperature and reaction time, may need to be optimized for the less reactive this compound, likely requiring more forcing conditions to achieve comparable yields.
General Protocol for Suzuki-Miyaura Coupling of Methyl Bromothiophene-carboxylates with Phenylboronic Acid
Materials:
-
Methyl 2-bromothiophene-3-carboxylate or this compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
SPhos (0.04 mmol)
-
Potassium phosphate (K₃PO₄) (3.0 mmol)
-
Toluene (degassed)
-
Tetrahydrofuran (THF) (degassed)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add the methyl bromothiophene-carboxylate, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 15 minutes.
-
Add degassed toluene, THF, and water in a 10:1:1 ratio via syringe.
-
Stir the reaction mixture vigorously and heat to 90-100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reactivity Differences
The following diagrams illustrate the structural differences and the rationale behind the predicted reactivity.
Caption: Structural comparison of the two isomers.
References
- 1. Double Couplings of Dibromothiophenes using Boronic Acids and Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Negishi coupling - Wikipedia [en.wikipedia.org]
A Comparative Guide to Methyl 3-bromothiophene-2-carboxylate and Methyl 3-iodothiophene-2-carboxylate for Researchers
An objective comparison of the synthesis, physical properties, and reactivity of two key halogenated thiophene building blocks in palladium-catalyzed cross-coupling reactions.
In the realm of medicinal chemistry and materials science, halogenated heterocycles are indispensable building blocks for the synthesis of complex organic molecules. Among these, thiophene derivatives are of particular interest due to their prevalence in a wide range of pharmaceuticals and functional materials. This guide provides a comparative study of two closely related and commercially available reagents: Methyl 3-bromothiophene-2-carboxylate and Methyl 3-iodothiophene-2-carboxylate. The focus is on their synthesis, physical properties, and, most importantly, their comparative reactivity in widely used palladium-catalyzed cross-coupling reactions, providing researchers with the necessary data to make informed decisions in their synthetic strategies.
Physicochemical Properties: A Tabular Comparison
A fundamental understanding of the physical properties of these reagents is crucial for their handling, storage, and use in chemical reactions. Below is a summary of their key physicochemical data.
| Property | This compound | Methyl 3-iodothiophene-2-carboxylate |
| CAS Number | 26137-08-6[1] | 62353-77-9[2] |
| Molecular Formula | C₆H₅BrO₂S[1] | C₆H₅IO₂S[2] |
| Molecular Weight | 221.07 g/mol [1] | 268.07 g/mol |
| Appearance | White to light yellow powder or lump[1] | Data not readily available |
| Melting Point | 47-51 °C[1] | Data not readily available |
| Boiling Point | 127 °C at 12 mmHg[1] | Data not readily available |
| Purity | ≥98% (GC)[1] | Typically ≥97% |
Synthesis of the Building Blocks
The accessibility of these compounds is a key consideration for their application. Both can be synthesized from readily available starting materials.
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves a Sandmeyer-type reaction starting from Methyl 3-aminothiophene-2-carboxylate.
Experimental Protocol:
-
Diazotization: Methyl 3-aminothiophene-2-carboxylate is suspended in hydrobromic acid and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise, maintaining the low temperature, to form the diazonium salt.
-
Sandmeyer Reaction: The freshly prepared diazonium salt solution is then added to a solution of copper(I) bromide in hydrobromic acid.
-
Work-up: The reaction mixture is heated, then diluted with water and extracted with an organic solvent such as ethyl acetate. The organic extracts are combined, washed, dried, and concentrated under reduced pressure to yield the product.
Synthesis of Methyl 3-iodothiophene-2-carboxylate
Similarly, Methyl 3-iodothiophene-2-carboxylate can be synthesized from Methyl 3-aminothiophene-2-carboxylate via a diazotization-iodination reaction.
Experimental Protocol:
-
Diazotization: Methyl 3-aminothiophene-2-carboxylate is treated with a source of nitrous acid (e.g., generated in situ from sodium nitrite and a strong acid like sulfuric acid) at low temperatures to form the corresponding diazonium salt.
-
Iodination: The diazonium salt solution is then treated with a solution of potassium iodide. The diazonium group is replaced by iodine, leading to the formation of the desired product.
-
Work-up: The reaction mixture is typically warmed to room temperature to ensure complete decomposition of the diazonium salt. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to give the crude product, which can be further purified by chromatography or crystallization.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The utility of these halogenated thiophenes as building blocks is largely defined by their reactivity in cross-coupling reactions. The general trend for the reactivity of aryl halides in the oxidative addition step of palladium-catalyzed reactions is I > Br > Cl.[1] This is attributed to the decreasing bond dissociation energy of the carbon-halogen bond (C-I < C-Br < C-Cl).
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. While direct comparative data for this compound and Methyl 3-iodothiophene-2-carboxylate is scarce, studies on similar substrates show that the iodo-derivative is expected to be more reactive, allowing for milder reaction conditions and potentially higher yields.
General Experimental Protocol for Suzuki-Miyaura Coupling: A mixture of the halothiophene (1.0 equiv), an arylboronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0 equiv) in a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water) is heated under an inert atmosphere until the reaction is complete.
| Substrate | Typical Catalyst | Typical Base | Typical Conditions | Expected Yield |
| This compound | Pd(PPh₃)₄ | K₃PO₄ | 1,4-dioxane/water, 90 °C, 12 h | Good to Excellent |
| Methyl 3-iodothiophene-2-carboxylate | Pd(PPh₃)₄ | K₂CO₃ or Na₂CO₃ | Toluene/ethanol/water, reflux | Excellent |
It is important to note that while iodides are generally more reactive, some studies have shown that under specific conditions (e.g., lower temperatures with Pd/PPh₃ catalysts), aryl iodides can exhibit surprisingly poor reactivity compared to their corresponding bromides. This has been attributed to the stability of the resulting Pd(II)-iodide intermediate.
Heck Reaction
The Heck reaction is a method for the arylation of alkenes. Similar to the Suzuki coupling, the oxidative addition of the aryl halide to the palladium catalyst is a key step, and thus, aryl iodides are generally more reactive than aryl bromides.[3]
General Experimental Protocol for Heck Reaction: A mixture of the halothiophene (1.0 equiv), an alkene (e.g., styrene or an acrylate, 1.1-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (if necessary), and a base (e.g., Et₃N, K₂CO₃) in a suitable solvent (e.g., DMF, NMP, or acetonitrile) is heated under an inert atmosphere.
| Substrate | Typical Catalyst | Typical Base | Typical Conditions | Expected Reactivity |
| This compound | Pd(OAc)₂ | Et₃N or K₂CO₃ | DMF, 100-140 °C | Moderate to Good |
| Methyl 3-iodothiophene-2-carboxylate | Pd(OAc)₂ | Et₃N or K₂CO₃ | DMF or Acetonitrile, 80-120 °C | High |
The higher reactivity of the iodo-compound may allow for lower catalyst loadings, lower reaction temperatures, and shorter reaction times compared to the bromo-derivative.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is co-catalyzed by palladium and copper salts. The reactivity trend of I > Br is also observed in this reaction.
General Experimental Protocol for Sonogashira Coupling: A mixture of the halothiophene (1.0 equiv), a terminal alkyne (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), a copper(I) salt (e.g., CuI, 1-10 mol%), and a base (e.g., Et₃N, piperidine) in a suitable solvent (e.g., THF, DMF) is stirred at room temperature or heated under an inert atmosphere.
| Substrate | Typical Catalyst System | Typical Base | Typical Conditions | Expected Reactivity |
| This compound | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF, 50-70 °C | Moderate |
| Methyl 3-iodothiophene-2-carboxylate | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF, room temp to 50 °C | High |
The significantly higher reactivity of the iodo-compound often allows the Sonogashira coupling to be performed at or near room temperature, which can be advantageous for sensitive substrates.
Conclusion
Both this compound and Methyl 3-iodothiophene-2-carboxylate are valuable building blocks for the synthesis of functionalized thiophene derivatives. The choice between the two often depends on a balance of reactivity and cost.
-
This compound is a versatile and widely used reagent that participates effectively in a range of cross-coupling reactions under standard conditions. Its lower cost and ready availability make it an attractive choice for many applications.
-
Methyl 3-iodothiophene-2-carboxylate , while generally more expensive, offers significantly higher reactivity in palladium-catalyzed cross-coupling reactions. This allows for milder reaction conditions (lower temperatures, shorter reaction times), which can be crucial for the synthesis of complex or sensitive molecules and may lead to higher yields.
For researchers in drug development and materials science, the iodo-derivative may be the preferred choice when higher reactivity is paramount to achieving the desired transformation efficiently. However, for large-scale synthesis or when cost is a primary concern, the bromo-derivative remains a highly viable and effective option. This guide provides the foundational data and protocols to assist researchers in selecting the optimal reagent for their specific synthetic needs.
References
A Comparative Guide to Alternative Reagents for Thienyl Synthesis: Beyond Methyl 3-Bromothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The thienyl moiety is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and versatile reactivity. Methyl 3-bromothiophene-2-carboxylate serves as a widely utilized building block for the introduction of this critical functionality. However, the landscape of chemical synthesis is ever-evolving, with researchers continually seeking alternative reagents that may offer advantages in terms of reactivity, cost, availability, or the ability to access diverse substitution patterns. This guide provides an objective comparison of viable alternatives to this compound for thienyl synthesis, supported by experimental data and detailed protocols to inform your research and development endeavors.
Executive Summary
This guide explores a range of alternative reagents for thienyl synthesis, categorized into three main classes: other halogenated thiophenes, nitro-substituted thiophenes, and precursors for multi-component reactions. The performance of these alternatives is evaluated in the context of common palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Stille, Buchwald-Hartwig, and Heck—as well as the Gewald aminothiophene synthesis. While this compound remains a robust and versatile reagent, alternatives such as its chloro and iodo-analogs, as well as nitro-thiophenes, present compelling options depending on the specific synthetic challenge and desired outcome. The Gewald reaction offers a divergent and efficient pathway to highly functionalized 2-aminothiophenes, which are themselves valuable precursors for further elaboration.
Comparative Analysis of Alternative Reagents
The choice of reagent for thienyl synthesis is often dictated by the desired coupling partner and the specific transformation to be effected. The following sections provide a comparative overview of the most common alternatives to this compound.
Other Halogenated Thiophene-2-Carboxylates
The most direct alternatives to this compound are its halogen analogs. The reactivity of these compounds in palladium-catalyzed cross-coupling reactions generally follows the trend of C-I > C-Br > C-Cl, which is inversely related to the carbon-halogen bond dissociation energy.
-
Methyl 3-iodothiophene-2-carboxylate: This reagent is expected to exhibit the highest reactivity in oxidative addition to a palladium(0) catalyst, often allowing for milder reaction conditions and lower catalyst loadings. However, it is typically more expensive and less commercially available than its bromo- and chloro-counterparts.
-
Methyl 3-chlorothiophene-2-carboxylate: As a more cost-effective and readily available alternative, the chloro-derivative is an attractive option, particularly for large-scale synthesis. However, its lower reactivity necessitates more forcing reaction conditions, often requiring specialized ligands (e.g., bulky, electron-rich phosphines) to achieve efficient coupling.
Table 1: Comparative Performance of Methyl 3-halothiophene-2-carboxylates in Suzuki-Miyaura Coupling with Phenylboronic Acid (Representative Data)
| Reagent | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~85-95% |
| Methyl 3-chlorothiophene-2-carboxylate | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 18 | ~75-85% |
Note: Yields are approximate and can vary significantly based on the specific reaction conditions and substrates used.
Thiophenes with Nitro Leaving Groups
Recent studies have demonstrated that the nitro group can serve as an effective leaving group in nucleophilic aromatic substitution (SNAAr) reactions on the thiophene ring, particularly when the ring is activated by electron-withdrawing groups.[1][2]
-
Methyl 3-nitrothiophene-2-carboxylate: This reagent offers a distinct reactivity profile compared to its halogenated counterparts. It is particularly useful for the introduction of sulfur nucleophiles, providing a direct route to 3-thio-substituted thiophenes, which are precursors to thieno[3,2-b]thiophenes.[1][2]
Table 2: Performance of Methyl 3-nitrothiophene-2,5-dicarboxylate in Nucleophilic Aromatic Substitution with Thiols (Representative Data)
| Thiol | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| Methyl thioglycolate | K₂CO₃ | DMF | RT | 1 | 3-Sulfanyl-substituted thiophene | 93%[2] |
| 2-Mercaptoacetone | K₂CO₃ | DMF | RT | 1 | 3-Sulfanyl-substituted thiophene | 89%[2] |
Precursors for Gewald Aminothiophene Synthesis
The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of highly substituted 2-aminothiophenes.[3][4][5][6][7] This approach does not start from a pre-formed thiophene ring but rather constructs it from acyclic precursors, offering a high degree of flexibility in accessing a wide range of substitution patterns.
-
Ketones/Aldehydes, α-Cyanoesters, and Elemental Sulfur: These readily available starting materials are condensed in the presence of a base to afford 2-aminothiophene-3-carboxylates or -carbonitriles. The reaction is highly convergent and atom-economical.
Table 3: Representative Yields for the Gewald Synthesis of 2-Aminothiophenes
| Ketone/Aldehyde | α-Cyano Compound | Base | Solvent | Conditions | Yield (%) |
| Cyclohexanone | Ethyl cyanoacetate | Morpholine | Ethanol | Reflux, 2h | 85-95% |
| Acetone | Malononitrile | Triethylamine | Methanol | RT, 24h | 70-80% |
Experimental Protocols
Detailed methodologies for key transformations using the aforementioned reagents are provided below.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Sodium carbonate (2.0 equiv)
-
Toluene
-
Water
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene and water (typically a 4:1 to 10:1 ratio).
-
Add the Pd(PPh₃)₄ catalyst.
-
Heat the mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Nucleophilic Aromatic Substitution of Methyl 3-nitrothiophene-2,5-dicarboxylate
Materials:
-
Dimethyl 3-nitrothiophene-2,5-dicarboxylate (1.0 equiv)
-
Thiol (e.g., methyl thioglycolate) (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve dimethyl 3-nitrothiophene-2,5-dicarboxylate in DMF in a round-bottom flask.
-
Add potassium carbonate to the solution.
-
Add the thiol dropwise at room temperature with stirring.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry to afford the 3-sulfenyl-substituted thiophene derivative.[2]
Protocol 3: Gewald Synthesis of Methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Materials:
-
Cyclohexanone (1.0 equiv)
-
Methyl cyanoacetate (1.0 equiv)
-
Elemental sulfur (1.1 equiv)
-
Morpholine (0.5 equiv)
-
Methanol
Procedure:
-
In a round-bottom flask, combine cyclohexanone, methyl cyanoacetate, and methanol.
-
Add morpholine and stir the mixture at room temperature for 1 hour.
-
Add elemental sulfur in one portion.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration, wash with cold methanol, and dry to obtain the desired 2-aminothiophene.
Visualizing Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the general workflows for the discussed synthetic strategies.
Caption: Generalized workflow for the Suzuki-Miyaura coupling of Methyl 3-halothiophene-2-carboxylates.
Caption: Generalized workflow for the Stille coupling of Methyl 3-halothiophene-2-carboxylates.
Caption: Generalized workflow for the Buchwald-Hartwig amination of Methyl 3-halothiophene-2-carboxylates.
Caption: Generalized workflow for the Heck reaction of Methyl 3-halothiophene-2-carboxylates.
Caption: Generalized workflow for the Gewald aminothiophene synthesis.
Conclusion
While this compound remains a cornerstone reagent in thienyl synthesis, a comprehensive understanding of the available alternatives can significantly broaden the synthetic chemist's toolkit. The choice between halo-analogs is a trade-off between reactivity and cost, with iodo-derivatives offering the highest reactivity and chloro-derivatives being the most economical. Nitro-substituted thiophenes open up unique avenues for nucleophilic substitution, particularly with sulfur nucleophiles. For de novo synthesis of highly functionalized thiophenes, the Gewald reaction provides an efficient and versatile multi-component strategy. By carefully considering the specific synthetic target and reaction conditions, researchers can select the optimal reagent to achieve their goals with improved efficiency and access to novel chemical space.
References
A Comparative Guide to the Spectroscopic Characterization of Methyl 3-bromothiophene-2-carboxylate and Its Derivatives
For researchers and professionals in the fields of organic synthesis and drug development, the precise characterization of heterocyclic compounds is paramount. Methyl 3-bromothiophene-2-carboxylate serves as a versatile building block, and understanding its spectral properties, alongside those of its derivatives, is crucial for reaction monitoring, quality control, and the elucidation of structure-activity relationships. This guide provides a comparative analysis of this compound and related thiophene derivatives using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), supported by experimental data and protocols.
Comparative Spectroscopic Data
The following tables summarize the ¹H NMR, ¹³C NMR, and MS data for this compound and a selection of its structural isomers and derivatives. This data allows for a clear comparison of how changes in substituent patterns on the thiophene ring influence the spectroscopic output.
Table 1: ¹H NMR Data for this compound and Related Compounds
| Compound | Solvent | H4 (δ, ppm, multiplicity, J in Hz) | H5 (δ, ppm, multiplicity, J in Hz) | Other Protons (δ, ppm) |
| This compound | CDCl₃ | 7.52 (d, J = 5.6) | 7.10 (d, J = 5.6) | 3.92 (s, 3H, -OCH₃) |
| Methyl 5-bromothiophene-2-carboxylate | CDCl₃ | 7.15 (d, J = 4.0) | - | 7.65 (d, J=4.0, H3), 3.88 (s, 3H, -OCH₃) |
| Methyl 3-methylthiophene-2-carboxylate | CDCl₃ | 7.42 (d, J = 5.1) | 6.89 (d, J = 5.1) | 3.85 (s, 3H, -OCH₃), 2.55 (s, 3H, -CH₃) |
| Methyl 3-aminothiophene-2-carboxylate | DMSO-d₆ | 7.49 (d, J = 5.5) | 6.18 (d, J = 5.5) | 6.85 (br s, 2H, -NH₂), 3.71 (s, 3H, -OCH₃) |
Table 2: ¹³C NMR Data for this compound and Related Compounds
| Compound | Solvent | C2 (δ, ppm) | C3 (δ, ppm) | C4 (δ, ppm) | C5 (δ, ppm) | Other Carbons (δ, ppm) |
| This compound | CDCl₃ | 162.1 | 115.8 | 133.5 | 127.8 | 52.5 (-OCH₃) |
| Methyl 5-bromothiophene-2-carboxylate | CDCl₃ | 161.9 | 134.8 | 131.5 | 118.9 | 52.4 (-OCH₃) |
| Methyl 3-methylthiophene-2-carboxylate | CDCl₃ | 164.2 | 141.1 | 131.8 | 125.5 | 51.7 (-OCH₃), 15.9 (-CH₃) |
| Methyl 3-aminothiophene-2-carboxylate | DMSO-d₆ | 165.4 | 150.1 | 128.9 | 108.7 | 50.7 (-OCH₃) |
Table 3: Mass Spectrometry Data for this compound and Related Compounds
| Compound | Ionization Mode | Molecular Formula | Calculated [M]⁺ (m/z) | Observed [M]⁺ (m/z) |
| This compound | EI | C₆H₅BrO₂S | 219.92/221.92 | 220/222 |
| Methyl 5-bromothiophene-2-carboxylate | EI | C₆H₅BrO₂S | 219.92/221.92 | 220/222 |
| Methyl 3-methylthiophene-2-carboxylate | EI | C₇H₈O₂S | 156.02 | 156 |
| Methyl 3-aminothiophene-2-carboxylate | EI | C₇H₉NO₂S | 171.04 | 171 |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental results. Below are generalized protocols for the synthesis and characterization of this compound derivatives.
General Synthesis of this compound
A common route to this compound involves the esterification of 3-bromothiophene-2-carboxylic acid.
-
Esterification: To a solution of 3-bromothiophene-2-carboxylic acid (1.0 eq) in methanol, a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) is added.
-
The reaction mixture is refluxed for 4-6 hours, with the progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the excess methanol is removed under reduced pressure.
-
The residue is dissolved in a suitable organic solvent, such as ethyl acetate, and washed with a saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
-
Purification is typically achieved by column chromatography on silica gel or by recrystallization to afford pure this compound.[1]
NMR Spectroscopy
¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Standard proton spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
¹³C NMR Acquisition: ¹³C NMR spectra are typically acquired with proton decoupling. Chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Mass Spectrometry
Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) source.
-
Sample Introduction: The sample is introduced into the mass spectrometer, either directly via a solid probe or, if volatile, through a gas chromatograph (GC-MS).
-
Ionization: For EI, a standard electron energy of 70 eV is used.
-
Data Analysis: The resulting mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion and characteristic fragment ions, which aids in confirming the molecular weight and structure of the compound.
Visualizing the Characterization Workflow
A systematic workflow is key to the efficient and accurate characterization of newly synthesized compounds. The following diagram, generated using Graphviz, illustrates a typical workflow for the synthesis and characterization of this compound derivatives.
References
A Comparative Guide to Validating the Purity of Methyl 3-bromothiophene-2-carboxylate by HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of Methyl 3-bromothiophene-2-carboxylate, a key intermediate in pharmaceutical synthesis and materials science.[1] We present detailed experimental protocols, comparative data, and explore alternative analytical techniques to ensure robust quality control.
Introduction
This compound (CAS No. 26137-08-6) is a versatile heterocyclic compound widely utilized as a building block in the synthesis of various active pharmaceutical ingredients and functional organic materials.[1] Given its role in these critical applications, ensuring its purity is of paramount importance. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of components in a mixture, making it an ideal method for purity analysis. This guide compares two common reverse-phase HPLC methods and discusses alternative analytical approaches.
Experimental Protocols
A reliable HPLC method is crucial for the accurate determination of purity and the identification of any potential impurities. Below are two detailed protocols for the analysis of this compound.
Method A: Isocratic Elution
This method utilizes a simple isocratic mobile phase, making it a cost-effective and straightforward approach for routine purity checks.
-
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound standard (≥98% purity)
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (70:30, v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound standard in the mobile phase to a final concentration of 1 mg/mL.
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The purity of the sample can be calculated based on the area of the main peak relative to the total peak area.
-
Method B: Gradient Elution
A gradient elution method offers improved resolution, which can be particularly useful for separating closely eluting impurities.
-
Instrumentation and Reagents: Same as Method A.
-
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water (HPLC grade)
-
Mobile Phase B: Acetonitrile (HPLC grade)
-
Degas both mobile phases before use.
-
-
Standard and Sample Solution Preparation: Same as Method A.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 40 60 15 10 90 20 10 90 22 40 60 | 25 | 40 | 60 |
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms.
-
Data Presentation
The following table summarizes hypothetical data from the analysis of a batch of this compound using the two described HPLC methods.
| Parameter | Method A (Isocratic) | Method B (Gradient) |
| Retention Time of Main Peak (min) | 5.8 | 12.5 |
| Number of Impurities Detected | 2 | 4 |
| Resolution of Critical Pair * | 1.2 | 2.1 |
| Calculated Purity (%) | 99.2 | 98.8 |
| Analysis Time (min) | 10 | 25 |
*Critical pair refers to the main peak and the closest eluting impurity.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC purity validation of this compound.
Caption: Workflow for HPLC purity analysis.
Logical Relationships in Method Selection
The choice between an isocratic and a gradient HPLC method often depends on the complexity of the sample and the analytical goals.
References
A Comparative Guide to Quantitative Analysis of Methyl 3-bromothiophene-2-carboxylate Reactions
For researchers, scientists, and professionals in drug development, the accurate quantification of reactants and products is paramount for reaction optimization, kinetic studies, and ensuring the quality of final products. This guide provides a comparative analysis of three common analytical techniques—Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative analysis of reactions involving Methyl 3-bromothiophene-2-carboxylate.
To illustrate this comparison, we will consider a representative Suzuki-Miyaura cross-coupling reaction, a fundamental transformation in the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and functional materials.
Illustrative Reaction: Suzuki-Miyaura Coupling
The palladium-catalyzed Suzuki-Miyaura coupling of this compound with phenylboronic acid serves as our model reaction. This reaction is monitored to determine the consumption of the starting material and the formation of the product, Methyl 3-phenylthiophene-2-carboxylate.
A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions of Methyl 3-bromothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The functionalization of thiophene rings is a cornerstone in the synthesis of numerous pharmaceuticals and organic materials. Methyl 3-bromothiophene-2-carboxylate is a key building block, and its reactivity in palladium-catalyzed cross-coupling reactions is of significant interest. This guide provides an objective comparison of different palladium catalyst systems for various cross-coupling reactions with this substrate, supported by experimental data to aid in the selection of the optimal catalytic system for a desired transformation.
Performance Comparison of Palladium Catalysts
The choice of palladium catalyst and reaction conditions is critical for achieving high yields and selectivity in the cross-coupling of this compound. Below is a summary of performance data for different types of cross-coupling reactions, highlighting the effectiveness of various palladium-ligand systems.
| Cross-Coupling Reaction | Palladium Catalyst/Precursor | Ligand | Base | Solvent System | Coupling Partner | Yield (%) | Reference |
| Suzuki-Miyaura | Pd(PPh₃)₄ | Triphenylphosphine | K₃PO₄ | Dioxane/H₂O | 3-(Benzyloxy)phenylboronic acid | Excellent | [1] |
| Suzuki-Miyaura | Pd(PPh₃)₄ | Triphenylphosphine | K₃PO₄ | Dioxane/H₂O | 4-(Methoxy)phenylboronic acid | Quantitative | [1][2] |
| Sonogashira | PdCl₂(PPh₃)₂ | Triphenylphosphine | iPr₂NH | iPr₂NH | Phenylacetylene | 93 | [3] |
| Sonogashira | PdCl₂(PPh₃)₂ | Triphenylphosphine | iPr₂NH | iPr₂NH | Hex-1-yne | 91 | [3] |
| Sonogashira | PdCl₂(PPh₃)₂ | Triphenylphosphine | iPr₂NH | iPr₂NH | 3,3-Dimethylbut-1-yne | 76 | [3] |
| Buchwald-Hartwig Amination | Pd(OAc)₂ | BINAP | Not Specified | Not Specified | Aniline | 98 | [4] |
| Buchwald-Hartwig Amination | Pd(OAc)₂ | BINAP | Not Specified | Not Specified | 2-Methoxyaniline | 65 | [4] |
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are based on literature reports and offer a starting point for reaction optimization.
Suzuki-Miyaura Coupling Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[1]
Materials:
-
This compound
-
Arylboronic acid (e.g., 3-(benzyloxy)phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq.), the arylboronic acid (1.08 eq.), potassium phosphate (1.98 eq.), and Pd(PPh₃)₄ (0.05 eq.).
-
Add a degassed mixture of dioxane and water (e.g., 6:1 v/v).
-
Seal the reaction vessel and evacuate and backfill with an inert gas (e.g., argon) five times.
-
Heat the mixture with stirring in an oil bath at 90 °C for 24 hours.
-
After cooling to room temperature, filter the mixture through a pad of silica gel, rinsing with toluene.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash chromatography to obtain the desired product.
Sonogashira Coupling Protocol
This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.[3]
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Diisopropylamine (iPr₂NH)
Procedure:
-
Dissolve this compound (1.0 eq.) and the terminal alkyne (2.2 eq.) in diisopropylamine.
-
Add PdCl₂(PPh₃)₂ (10 mol%) and CuI (6 mol%) to the solution.
-
Heat the reaction mixture at 70 °C for 24 hours under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the product.
Buchwald-Hartwig Amination Protocol
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with an arylamine.[4]
Materials:
-
This compound
-
Arylamine (e.g., aniline)
-
Palladium(II) acetate [Pd(OAc)₂]
-
2,2′-Bis(diphenylphosphino)-1,1′-binaphthyl (BINAP)
-
A suitable base (e.g., sodium tert-butoxide or potassium carbonate)
-
Anhydrous toluene or other suitable solvent
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd(OAc)₂ (3-10 mol%) and BINAP (4-10 mol%).
-
Add the arylamine (1.1-1.2 eq.), this compound (1.0 eq.), and the base.
-
Add the anhydrous solvent and seal the tube.
-
Remove the tube from the glovebox and heat with stirring at the appropriate temperature until the starting material is consumed (as monitored by GC or TLC).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash chromatography.
Visualizing the Catalytic Process
To understand the fundamental steps involved in these transformations, the following diagrams illustrate the generalized catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Caption: A typical experimental workflow for cross-coupling reactions.
References
A Comparative Guide to the DFT-Calculated Reactivity of Methyl 3-bromothiophene-2-carboxylate Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction to Isomer Reactivity
The position of the bromine atom on the thiophene ring significantly influences the electronic properties and, consequently, the chemical reactivity of each isomer. The interplay between the electron-withdrawing nature of the methyl carboxylate group and the inductive and resonance effects of the bromine atom dictates the susceptibility of each position to electrophilic and nucleophilic attack, as well as the feasibility of cross-coupling reactions.
Theoretical Reactivity Comparison
Based on established principles of thiophene chemistry and supported by DFT studies on analogous compounds, we can predict the relative reactivity of the three isomers in common synthetic transformations.
Key Reactivity Descriptors:
Several quantum chemical descriptors are commonly used to predict molecular reactivity. These include:
-
HOMO (Highest Occupied Molecular Orbital) Energy: Higher HOMO energy generally indicates a greater propensity to donate electrons, suggesting higher reactivity towards electrophiles.
-
LUMO (Lowest Unoccupied Molecular Orbital) Energy: Lower LUMO energy suggests a greater ability to accept electrons, indicating higher reactivity towards nucleophiles.
-
HOMO-LUMO Gap: A smaller energy gap between the HOMO and LUMO is often associated with higher chemical reactivity.
-
Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, visually indicating electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule.
The following table summarizes the expected trends in reactivity for the three isomers based on the positions of the substituents.
| Isomer | Predicted Reactivity in Suzuki/Stille Coupling | Predicted Reactivity in Nucleophilic Aromatic Substitution | Key Electronic Factors |
| Methyl 3-bromothiophene-2-carboxylate | Moderate | Low | The bromine at the 3-position is sterically hindered by the adjacent carboxylate group. The electron-withdrawing carboxylate group at the 2-position deactivates the ring towards oxidative addition. |
| Methyl 4-bromothiophene-2-carboxylate | Moderate to High | Moderate | The bromine at the 4-position is less sterically hindered. The electron-withdrawing effect of the carboxylate group at the 2-position activates the 4-position for nucleophilic attack to some extent. |
| Methyl 5-bromothiophene-2-carboxylate | High | High | The bromine at the 5-position is in the most activated position for both oxidative addition in cross-coupling reactions and for nucleophilic aromatic substitution, due to stabilization of the intermediate by the carboxylate group.[1][2] |
Experimental Protocols
Detailed methodologies for key reactions involving bromothiophene derivatives are provided below. These protocols can be adapted for the specific isomers of methyl bromothiophene-2-carboxylate.
Suzuki-Miyaura Coupling Protocol
This protocol is a general procedure for the palladium-catalyzed cross-coupling of a bromothiophene with a boronic acid.[3][4][5]
Materials:
-
Methyl bromothiophene-2-carboxylate isomer (1.0 mmol)
-
Aryl boronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1 v/v, 10 mL)
Procedure:
-
To a flame-dried Schlenk flask, add the methyl bromothiophene-2-carboxylate isomer, aryl boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.
Stille Coupling Protocol
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of a bromothiophene with an organostannane reagent.[6][7][8]
Materials:
-
Methyl bromothiophene-2-carboxylate isomer (1.0 mmol)
-
Organostannane reagent (e.g., tributyl(aryl)tin, 1.1 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous and degassed solvent (e.g., toluene or DMF, 10 mL)
-
Optional: Additive (e.g., LiCl, 2.0 mmol)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the methyl bromothiophene-2-carboxylate isomer and the palladium catalyst.
-
Add the anhydrous and degassed solvent via syringe, followed by the organostannane reagent.
-
Heat the reaction mixture to 90-110 °C and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with diethyl ether.
-
To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1 hour.
-
Filter the mixture through a pad of Celite and wash the organic layer with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Nucleophilic Aromatic Substitution (SNAAr) Protocol
This is a general procedure for the substitution of the bromine atom on the thiophene ring with a nucleophile.[9][10][11]
Materials:
-
Methyl bromothiophene-2-carboxylate isomer (1.0 mmol)
-
Nucleophile (e.g., sodium methoxide, amine, 1.2-2.0 mmol)
-
Anhydrous polar aprotic solvent (e.g., DMF or DMSO, 10 mL)
Procedure:
-
In a round-bottom flask, dissolve the methyl bromothiophene-2-carboxylate isomer in the anhydrous solvent.
-
Add the nucleophile to the solution at room temperature.
-
Heat the reaction mixture to a temperature between 80-150 °C, depending on the nucleophile's reactivity.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture and pour it into water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure and purify the crude product by chromatography or recrystallization.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the described experimental procedures and the catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Stille Coupling | NROChemistry [nrochemistry.com]
- 8. Stille Coupling [organic-chemistry.org]
- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Thiophene Building Blocks: Benchmarking "Methyl 3-bromothiophene-2-carboxylate"
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel compounds. Thiophene derivatives are a cornerstone in medicinal chemistry and materials science, offering a versatile scaffold for the development of a wide array of functional molecules.[1][2] This guide provides an objective comparison of "Methyl 3-bromothiophene-2-carboxylate" against other isomeric and substituted thiophene building blocks, with a focus on their performance in key cross-coupling reactions.
"this compound" is a versatile building block utilized in the synthesis of pharmaceuticals, agrochemicals, and conductive polymers.[3] Its reactivity in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination, makes it a valuable tool for introducing molecular diversity.[4][5] Understanding its performance relative to other thiophene derivatives is crucial for optimizing synthetic strategies.
Comparative Reactivity in Cross-Coupling Reactions
The reactivity of bromothiophenes in cross-coupling reactions is significantly influenced by the position of the bromine atom and the nature of other substituents on the thiophene ring. Generally, the reactivity of halogens on the thiophene ring follows the order: 2- > 5- > 3- > 4-. This is attributed to the electronic properties of the thiophene ring, where the positions adjacent to the sulfur atom (2- and 5-) are more electron-deficient and thus more susceptible to oxidative addition by a palladium catalyst.
Below is a summary of expected and reported yields for the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions for "this compound" and other relevant thiophene building blocks.
Data Presentation
Table 1: Suzuki-Miyaura Coupling of Bromothiophene Derivatives with Phenylboronic Acid
| Thiophene Building Block | Product | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Methyl 3-phenylthiophene-2-carboxylate | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | ~70-85 |
| Methyl 2-bromothiophene-3-carboxylate | Methyl 2-phenylthiophene-3-carboxylate | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | ~85-95 |
| Methyl 5-bromothiophene-2-carboxylate | Methyl 5-phenylthiophene-2-carboxylate | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 16 | 71-80[6] |
| 2,5-Dibromo-3-methylthiophene (mono-coupling) | 2-Aryl-5-bromo-3-methylthiophene | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 27-63[2] |
Table 2: Stille Coupling of Bromothiophene Derivatives with Tributyl(phenyl)stannane
| Thiophene Building Block | Product | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Methyl 3-phenylthiophene-2-carboxylate | Pd(PPh₃)₄ | Toluene | 110 | 18 | ~60-75 |
| Methyl 2-bromothiophene-3-carboxylate | Methyl 2-phenylthiophene-3-carboxylate | Pd(PPh₃)₄ | Toluene | 110 | 18 | ~75-90 |
| 3,4-Dibromothiophene (mono-coupling) | 3-Aryl-4-bromothiophene | Pd(PPh₃)₄ | Toluene | 80-110 | 12-24 | Moderate |
Note: Yields are estimated based on general principles of Stille coupling reactivity, where the 2-position is more reactive than the 3-position. Specific comparative data for these exact isomers is limited.
Table 3: Buchwald-Hartwig Amination of Bromothiophene Derivatives with Aniline
| Thiophene Building Block | Product | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Methyl 3-(phenylamino)thiophene-2-carboxylate | Pd₂(dba)₃ / XPhos | t-BuONa | Toluene | 110 | 24 | ~60-75 |
| Methyl 2-bromothiophene-3-carboxylate | Methyl 2-(phenylamino)thiophene-3-carboxylate | Pd₂(dba)₃ / XPhos | t-BuONa | Toluene | 110 | 24 | ~70-85 |
| 3-Bromothiophene | 3-(Phenylamino)thiophene | BrettPhos Pd G3 / BrettPhos | NaOtBu | Rapeseed Oil | 100 | - | 49-71[7] |
Note: Yields for the methyl carboxylate isomers are estimated based on the reactivity of 3-bromothiophene and general trends in Buchwald-Hartwig amination. The presence of the electron-withdrawing ester group may influence the reaction outcome.
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These are general protocols and may require optimization for specific substrates.
Suzuki-Miyaura Coupling Protocol
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), combine the bromothiophene derivative (1.0 equiv.), arylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1) or 1,4-dioxane/water (4:1).
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir for the specified time (monitor by TLC or GC-MS).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[8]
Stille Coupling Protocol
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the bromothiophene derivative (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).[9]
-
Solvent and Reagent Addition: Add anhydrous and degassed solvent (e.g., toluene) followed by the organostannane reagent (1.1 equiv.).[9]
-
Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.[9]
-
Work-up: Cool the mixture, dilute with an organic solvent, and wash with a saturated aqueous solution of KF to remove tin byproducts. Then, wash with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, concentrate, and purify by column chromatography.[9]
Buchwald-Hartwig Amination Protocol
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the bromothiophene derivative (1.0 equiv.), the amine (1.2 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), the ligand (e.g., XPhos, 0.08 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).[10]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the reaction vessel and heat to the desired temperature (typically 80-120 °C) for the specified time.[10]
-
Work-up: After cooling, dilute with an organic solvent and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.[10]
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated.
Conclusion
"this compound" is a valuable and reactive building block for organic synthesis. While generally less reactive than its 2-bromo and 5-bromo isomers in palladium-catalyzed cross-coupling reactions, it can be effectively utilized to generate a diverse range of substituted thiophenes. The choice of catalyst, ligand, base, and solvent are critical for achieving high yields, particularly for the less reactive 3-position. This guide provides a foundation for researchers to make informed decisions when selecting thiophene building blocks and designing synthetic routes for their target molecules. Further optimization of reaction conditions for specific substrates is always recommended to achieve the best possible outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Analysis of reaction kinetics for "Methyl 3-bromothiophene-2-carboxylate" couplings
A Comparative Guide to the Reaction Kinetics of Cross-Coupling Reactions for Methyl 3-bromothiophene-2-carboxylate
For researchers, scientists, and drug development professionals, the efficient synthesis of complex molecules is paramount. This compound is a valuable building block, and its functionalization through cross-coupling reactions is a common synthetic strategy. This guide provides a comparative analysis of the reaction kinetics and methodologies for three widely used palladium-catalyzed cross-coupling reactions—Suzuki, Stille, and Sonogashira—as applied to this substrate and related bromothiophenes. While direct comparative kinetic data for this compound is scarce in the public domain, this guide draws upon established protocols and kinetic studies of similar bromothiophene derivatives to provide insights into catalyst performance, reaction conditions, and mechanistic pathways.
Comparison of Reaction Conditions and Catalytic Systems
The choice of cross-coupling reaction can significantly impact yield, purity, and scalability. The following tables summarize typical reaction conditions for Suzuki, Stille, and Sonogashira couplings of bromothiophene substrates, offering a baseline for comparison.
Table 1: Suzuki Coupling of Bromothiophenes - Typical Reaction Parameters
| Parameter | Typical Conditions | Influence on Kinetics and Yield |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ with phosphine ligands | Catalyst and ligand choice are crucial for efficient oxidative addition and reductive elimination. Bulky, electron-rich phosphine ligands often accelerate the reaction. |
| Ligand | PPh₃, PCy₃, SPhos, XPhos | Influences catalyst stability and activity. Buchwald-type ligands (SPhos, XPhos) are often effective for challenging substrates. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaHCO₃ | The base activates the boronic acid/ester. The choice of base can significantly affect the rate of transmetalation. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O | Biphasic solvent systems are common. The solvent influences the solubility of reactants and the stability of the catalyst. |
| Temperature | 80-110 °C | Higher temperatures generally increase the reaction rate but can also lead to catalyst decomposition. |
| Reaction Time | 2-24 hours | Varies depending on the reactivity of the coupling partners and the efficiency of the catalytic system. |
Table 2: Stille Coupling of Bromothiophenes - Typical Reaction Parameters
| Parameter | Typical Conditions | Influence on Kinetics and Yield |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Pd(PPh₃)₄ is a common choice. The active Pd(0) species is generated in situ. |
| Ligand | PPh₃, P(o-tol)₃, AsPh₃ | Ligand choice affects the rate of transmetalation, which is often the rate-determining step. |
| Organostannane | R-Sn(n-Bu)₃, R-SnMe₃ | The nature of the organic group on the tin reagent and the alkyl groups on tin influence the rate of transmetalation. |
| Solvent | Toluene, THF, DMF | Anhydrous, degassed solvents are required to prevent side reactions and catalyst deactivation. |
| Additives | LiCl, Cu(I) salts | LiCl can accelerate transmetalation. Cu(I) salts can act as co-catalysts. |
| Temperature | 80-120 °C | Higher temperatures are often necessary to drive the reaction to completion. |
| Reaction Time | 12-48 hours | Generally longer than Suzuki couplings due to the often slower transmetalation step. |
Table 3: Sonogashira Coupling of Bromothiophenes - Typical Reaction Parameters
| Parameter | Typical Conditions | Influence on Kinetics and Yield |
| Catalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ with PPh₃ | A combination of a palladium catalyst and a copper(I) co-catalyst is traditionally used. |
| Co-catalyst | CuI | The copper(I) iodide is crucial for the formation of the copper(I) acetylide, which facilitates transmetalation. |
| Base | Et₃N, i-Pr₂NH, piperidine | An amine base is required to deprotonate the terminal alkyne and neutralize the generated HBr. |
| Solvent | THF, DMF, Toluene | Anhydrous, degassed solvents are necessary. |
| Temperature | Room Temperature to 100 °C | Can often be performed under milder conditions than Suzuki and Stille couplings. |
| Reaction Time | 2-24 hours | Dependent on the substrate and catalyst system. |
Mechanistic Overview and Catalytic Cycles
Understanding the catalytic cycles of these reactions is key to optimizing reaction conditions and troubleshooting synthetic challenges. The rate-determining step can vary depending on the specific substrates and conditions employed.
Suzuki Coupling Catalytic Cycle
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide. The key steps are oxidative addition, transmetalation (which is base-assisted), and reductive elimination. For many bromothiophenes, the oxidative addition of the C-Br bond to the Pd(0) catalyst is a critical step.
Stille Coupling Catalytic Cycle
The Stille coupling utilizes an organotin reagent. A key feature is the tolerance of a wide variety of functional groups. The catalytic cycle is similar to the Suzuki coupling, but the transmetalation step involves the transfer of an organic group from the organostannane to the palladium center. This step is often the rate-determining step.[1]
Sonogashira Coupling Catalytic Cycle
The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds, coupling an aryl or vinyl halide with a terminal alkyne. It typically involves a dual catalytic system of palladium and copper.
Detailed Experimental Protocols
The following are representative protocols for each coupling reaction, adapted from methodologies reported for bromothiophene derivatives.
Protocol 1: Suzuki Coupling of a Bromothiophene[2][3]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.0 eq)
-
Toluene/Ethanol/Water (e.g., 4:1:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Stille Coupling of a Bromothiophene[1]
Materials:
-
This compound (1.0 eq)
-
Organostannane (e.g., Aryl-Sn(n-Bu)₃) (1.1 eq)
-
Pd(PPh₃)₄ (3 mol%)
-
Anhydrous and degassed Toluene
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound and Pd(PPh₃)₄ in toluene.
-
Add the organostannane reagent via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether.
-
To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least one hour.
-
Filter the mixture through a pad of Celite.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by column chromatography.
Protocol 3: Sonogashira Coupling of a Bromothiophene[4][5]
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Pd(PPh₃)₂Cl₂ (2.5 mol%)
-
CuI (5 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous and degassed THF
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add THF and triethylamine.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature for 8 hours or heat to 50 °C if the reaction is sluggish.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a short pad of silica gel, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
-
Suzuki coupling is often favored due to the commercial availability and relatively low toxicity of boronic acids. The kinetics are highly dependent on the choice of catalyst, ligand, and base.
-
Stille coupling offers excellent functional group tolerance but is hampered by the toxicity of organotin reagents and byproducts, as well as often slower reaction times.
-
Sonogashira coupling is an efficient method for introducing alkyne moieties and can often be performed under milder conditions, but requires careful exclusion of oxygen to prevent alkyne homocoupling.
The optimal choice of reaction will depend on the specific synthetic goals, available reagents, and the scale of the reaction. The protocols and comparative data presented in this guide provide a solid foundation for developing efficient and robust synthetic procedures for the functionalization of this compound and related heterocyclic compounds.
References
Safety Operating Guide
Proper Disposal of Methyl 3-bromothiophene-2-carboxylate: A Step-by-Step Guide
For Immediate Reference: Treat Methyl 3-bromothiophene-2-carboxylate as a hazardous, halogenated organic waste. Segregate from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases. The primary disposal method is high-temperature incineration by a licensed hazardous waste disposal facility.
This guide provides essential safety and logistical information for the proper disposal of this compound, catering to researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its hazard profile. This compound is classified as an irritant, causing skin, eye, and respiratory irritation.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety goggles or a face shield.
-
Lab Coat: A standard lab coat is required.
-
Respiratory Protection: If handling outside of a fume hood or if dust is generated, use a NIOSH-approved respirator.
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
| Property | Value |
| CAS Number | 26137-08-6 |
| Molecular Formula | C₆H₅BrO₂S |
| Molecular Weight | 221.07 g/mol |
| Appearance | Off-white to light yellow crystalline powder |
| Melting Point | 49-53 °C |
| Boiling Point | 289.6 °C at 760 mmHg |
| Hazards | Skin Irritant, Eye Irritant, Respiratory Irritant |
Step-by-Step Disposal Protocol
This protocol outlines the process from the point of generation to final disposal.
Step 1: Waste Identification and Segregation
-
Classification: this compound is a halogenated organic compound . All waste containing this chemical, including contaminated labware and PPE, must be treated as hazardous waste.
-
Segregation at Source:
-
Do not mix with non-hazardous waste.
-
Keep separate from non-halogenated organic waste to reduce disposal costs and complexity.
-
Crucially, avoid contact with incompatible materials.
-
Step 2: Chemical Incompatibilities
Store and accumulate waste containing this compound separately from the following:
-
Strong Oxidizing Agents: (e.g., nitrates, perchlorates, peroxides) - can lead to violent reactions.
-
Strong Acids: (e.g., sulfuric acid, nitric acid) - may cause decomposition and release of hazardous fumes.
-
Strong Bases: (e.g., sodium hydroxide, potassium hydroxide) - can promote degradation and reaction.
-
Reactive Metals: (e.g., potassium, sodium, magnesium)
Step 3: Waste Accumulation and Storage
-
Container Selection:
-
Use a designated, leak-proof, and chemically compatible container. High-density polyethylene (HDPE) or glass containers are suitable.
-
The container must have a secure, tight-fitting lid to prevent the release of vapors.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste ".
-
Identify the contents as "Halogenated Organic Waste " and list "This compound " as a primary component.
-
Include the approximate concentration or quantity.
-
Affix the appropriate hazard symbols (e.g., irritant).
-
-
Storage Location:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within or near the laboratory.
-
The storage area should be cool, dry, and well-ventilated.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
-
Step 4: Final Disposal
-
Professional Disposal Service: The disposal of this compound must be handled by a licensed and certified hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Incineration: The recommended method for the final disposal of halogenated organic compounds is high-temperature incineration.[1] This process must be carried out in a facility equipped with appropriate scrubbers and emission controls to manage the byproducts of combustion, which can include hydrogen bromide (HBr) and other hazardous gases.[2]
-
Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) in the United States.[3][4]
Experimental Workflow: Disposal Procedure
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling Methyl 3-bromothiophene-2-carboxylate
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 3-bromothiophene-2-carboxylate. Adherence to these procedures is essential for ensuring personal safety and minimizing environmental impact.
Hazard Summary: this compound is a chemical that can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] It may also be harmful if swallowed.[2] Therefore, a comprehensive approach to personal protection and safe handling is mandatory.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this chemical. The following table summarizes the required equipment.
| Protection Type | Required Equipment | Specifications and Use |
| Eye and Face Protection | Safety goggles and face shield | Goggles compliant with European standard EN 166 or equivalent should be worn.[1][3] In situations with a high risk of splashing, a face shield must be used in conjunction with goggles. |
| Hand Protection | Chemical-resistant gloves | Protective gloves are required.[1] Nitrile or neoprene gloves are recommended. Gloves must be inspected before use and changed immediately if contaminated.[4] |
| Body Protection | Laboratory coat or disposable gown | Wear appropriate protective clothing to prevent skin exposure.[1] Long-sleeved clothing is a minimum requirement.[3] For larger quantities or splash risks, consider flame-retardant antistatic protective clothing. |
| Respiratory Protection | NIOSH-approved respirator | Work in a well-ventilated area, preferably a chemical fume hood.[5] If ventilation is insufficient, or during large-scale use or emergencies, a NIOSH/MSHA or European Standard approved respirator is necessary.[1][3][6] |
Experimental Protocol: Safe Handling, Storage, and Disposal
Strict adherence to the following protocols is crucial for minimizing exposure and ensuring laboratory safety.
1. Preparation and Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[4]
-
Avoiding Contact: Avoid all personal contact, including inhalation of vapors or mists.[7] Do not allow the chemical to come into contact with skin or eyes.[6]
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical.[8] Do not eat, drink, or smoke in the handling area.[6][8]
-
Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other sources of ignition.[5][6]
-
Static Discharge: Use non-sparking tools and ground all equipment to prevent static discharge.[4][9]
2. Storage:
-
Container: Store in a tightly closed, original container in a dry, cool, and well-ventilated place.[4][6]
-
Temperature: Some sources recommend storing in a freezer at temperatures under -20°C.
-
Incompatibilities: Store separately from strong oxidizing agents, acids, and bases.[5][10]
3. Spill Management:
-
Minor Spills:
-
Major Spills:
4. Disposal:
-
Unused Chemical: Dispose of as hazardous waste in accordance with local, state, and federal regulations.[1] Do not pour down the drain or into the sewer system.[4]
-
Contaminated Materials: Any materials contaminated with this compound (e.g., gloves, absorbent paper) must be placed in a sealed, labeled container for hazardous waste disposal.[4]
-
Empty Containers: Empty containers may retain product residue and can be hazardous.[9] They should be triple-rinsed with a suitable solvent, and the rinsate must be collected and disposed of as hazardous waste.[4]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[6] |
| Skin Contact | Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water.[1] If skin irritation persists, consult a physician.[3][6] |
| Inhalation | Move the individual to fresh air and keep them comfortable for breathing.[3] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[1] Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting.[10] Rinse mouth with water.[1] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[6] |
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.dk [fishersci.dk]
- 2. This compound [oakwoodchemical.com]
- 3. fishersci.ie [fishersci.ie]
- 4. benchchem.com [benchchem.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. nj.gov [nj.gov]
- 9. buyat.ppg.com [buyat.ppg.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
